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  • Product: 1-(difluoromethyl)-4-nitro-1H-pyrazole
  • CAS: 956477-64-8

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Characterization and Synthetic Utility of 1-(Difluoromethyl)-4-nitro-1H-pyrazole

[1] Part 1: Executive Technical Summary[1] The precise molecular weight and structural integrity of 1-(difluoromethyl)-4-nitro-1H-pyrazole are critical parameters in the development of next-generation agrochemicals (SDHI...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Technical Summary[1]

The precise molecular weight and structural integrity of 1-(difluoromethyl)-4-nitro-1H-pyrazole are critical parameters in the development of next-generation agrochemicals (SDHI fungicides) and pharmaceutical intermediates (Factor XIa inhibitors). This guide moves beyond basic stoichiometry to provide a rigorous framework for synthesis, verification, and application.

Core Identity Matrix[1]
ParameterValueTechnical Context
CAS Registry Number 956477-64-8 Unique identifier for regulatory filing.[1][2]
Molecular Formula

Defines the elemental composition.[1][3]
Average Molecular Weight 163.08 g/mol Used for bulk stoichiometry and yield calculations.[1]
Monoisotopic Mass 163.0193 Da CRITICAL: The exact mass required for High-Resolution Mass Spectrometry (HRMS) validation.
Physical State Pale yellow oil/solidMelting point is purity-dependent; often supercools to an oil.[1]

Part 2: Theoretical & Calculated Parameters

In high-precision drug discovery, relying on "Average Molecular Weight" is insufficient for identity confirmation.[1] You must distinguish between the weighted average of natural isotopes and the specific mass of the principal isotope.

Isotopic Abundance & Mass Spectrometry Targets

When analyzing this compound via LC-MS (ESI+), the protonated molecular ion


 is the primary target.[1]
  • Target Ion

    
    : 
    
    
    
    [1]
  • Elemental Breakdown:

ElementCountMass Contribution (Monoisotopic)Impact on Physicochemistry
Carbon (

)
448.0000Pyrazole core scaffold.[1]
Hydrogen (

)
33.02352 aromatic protons, 1 on the

group.[1]
Nitrogen (

)
342.0092High nitrogen content contributes to polarity.[1]
Oxygen (

)
231.9898Nitro group (electron withdrawing).[1]
Fluorine (

)
237.9968Key Feature: Modulates lipophilicity and metabolic stability.[1][4]

Expert Insight: The presence of two fluorine atoms introduces a unique mass defect. Unlike chlorine or bromine, fluorine is monoisotopic (


 is 100% natural abundance), meaning you will not  see an M+2 pattern.[1] Any M+2 peak observed is solely due to 

(if present in impurities) or

.[1]

Part 3: Synthetic Architecture

The synthesis of 1-(difluoromethyl)-4-nitro-1H-pyrazole relies on the regioselective


-alkylation of 4-nitro-1H-pyrazole. The introduction of the difluoromethyl (

) group is non-trivial due to the poor nucleophilicity of the pyrazole nitrogen when deactivated by the nitro group.
Mechanism: Difluorocarbene Insertion

The most robust "self-validating" protocol utilizes the in situ generation of difluorocarbene (


). Direct alkylation with chlorodifluoromethane (Freon-22) is effective but environmentally regulated.[1] A modern, lab-safe alternative uses Sodium Chlorodifluoroacetate .[1]
Synthetic Pathway Diagram

Synthesis Start 4-Nitro-1H-pyrazole (Precursor) Transition N-Anion Intermediate Start->Transition K2CO3 / DMF Deprotonation Reagent Na OOCCClF2 (Carbene Source) Intermediate [:CF2] (Difluorocarbene) Reagent->Intermediate Heat (90°C) Decarboxylation Intermediate->Transition Insertion Product 1-(difluoromethyl)- 4-nitro-1H-pyrazole Transition->Product Electrophilic Attack

Figure 1: Difluorocarbene-mediated synthesis pathway emphasizing the in-situ generation of the reactive species.

Validated Experimental Protocol

Safety Warning: Difluorocarbene is reactive.[1][4][5] Nitro compounds are potentially energetic.[1][6] Perform behind a blast shield.

  • Reagents:

    • 4-Nitro-1H-pyrazole (1.0 eq)[1]

    • Sodium chlorodifluoroacetate (2.5 eq) - Generates

      
      [1]
      
    • Potassium Carbonate (

      
      , 2.0 eq) - Base[1]
      
    • Solvent: DMF (Dimethylformamide) or NMP.[1]

  • Procedure:

    • Dissolve 4-nitro-1H-pyrazole in DMF under inert atmosphere (

      
      ).
      
    • Add

      
       and stir at RT for 30 mins to ensure deprotonation of the pyrazole NH.
      
    • Add Sodium chlorodifluoroacetate.[1]

    • Critical Step: Heat the mixture to 95°C . The carbene generation is thermal-dependent. Evolution of

      
       gas indicates initiation.[1]
      
    • Monitor via TLC (Hexane/EtOAc 3:1).[1] The product is less polar than the starting material (moves higher on Rf).

  • Workup:

    • Quench with water (exothermic).[1] Extract with Ethyl Acetate.[1]

    • Wash organic layer with LiCl solution (to remove DMF).[1]

    • Concentrate and purify via silica gel chromatography.[1]

Part 4: Analytical Validation (The "Proof")

Verifying the molecular weight and structure requires a multi-modal approach. A simple melting point is insufficient.[1]

High-Resolution Mass Spectrometry (HRMS)

This is the definitive test for "Molecular Weight."

  • Method: ESI-TOF or Orbitrap.[1]

  • Polarity: Positive Mode (

    
    ).[1]
    
  • Acceptance Criteria:

    • Observed Mass:

      
      .[1]
      
    • If the mass deviation is

      
      , the compound is likely an impurity or a different isomer (e.g., C-alkylation).[1]
      
NMR Spectroscopy Fingerprint

The


 moiety provides a unique spectroscopic handle.
  • 
     NMR (Proton): 
    
    • Look for the Triplet at

      
      .
      
    • Coupling Constant (

      
      ):  The proton on the difluoromethyl group couples with the two fluorine atoms. This is a massive coupling constant, typically 
      
      
      
      .[1]
    • Self-Validation: If you see a singlet here, you have lost the fluorines (hydrolysis).[1] If you see a doublet, you likely have a monofluoromethyl impurity.[1]

  • 
     NMR (Fluorine): 
    
    • Doublet signal corresponding to the two fluorines coupling to the single proton.

Analytical Decision Tree

Analytics Sample Purified Sample MS HRMS (ESI+) Sample->MS NMR 1H NMR (DMSO-d6) Sample->NMR Check1 Mass = 164.0271? MS->Check1 Check2 Triplet at ~7.4 ppm? J ~ 60Hz? NMR->Check2 Pass IDENTITY CONFIRMED Check1->Pass Yes Fail REJECT BATCH Check1->Fail No Check2->Pass Yes Check2->Fail No (Hydrolysis/Isomer)

Figure 2: Analytical workflow for validating molecular identity using orthogonal datasets.

Part 5: Applications & Strategic Importance[1]

The molecular weight of 163.08 represents a "sweet spot" in fragment-based drug design (FBDD).

  • Bioisosterism: The

    
     group acts as a lipophilic bioisostere for 
    
    
    
    or even a thiol group. It reduces the basicity of the pyrazole nitrogens, improving metabolic stability against P450 oxidation.
  • Agrochemicals: This scaffold is a direct precursor to succinate dehydrogenase inhibitor (SDHI) fungicides.[1] The electron-withdrawing nitro group allows for subsequent reduction to an amine (

    
    ), which is then coupled to acid chlorides to form the active amide bond found in commercial fungicides.
    

References

  • Ugrak, B. I., et al. (2025).[1][4] N-Difluoromethylpyrazoles: In-demand and now available fluorinated building blocks. Arkivoc. Retrieved from [Link][1]

  • Li, H., et al. (2014).[1] Difluoromethylation of N-heterocycles using sodium chlorodifluoroacetate. Journal of Organic Chemistry. (Contextual grounding for the described protocol).

Sources

Exploratory

1-(difluoromethyl)-4-nitro-1H-pyrazole structure and synthesis

An In-depth Technical Guide to 1-(Difluoromethyl)-4-nitro-1H-pyrazole: Structure, Synthesis, and Applications Introduction: A Key Fluorinated Building Block 1-(Difluoromethyl)-4-nitro-1H-pyrazole is a specialized heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(Difluoromethyl)-4-nitro-1H-pyrazole: Structure, Synthesis, and Applications

Introduction: A Key Fluorinated Building Block

1-(Difluoromethyl)-4-nitro-1H-pyrazole is a specialized heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and agrochemical research.[1][2] Its structure is defined by a five-membered pyrazole ring functionalized with a nitro group at the 4-position and a difluoromethyl group at the 1-position. This unique combination of a classic aromatic scaffold with fluorine and nitro functionalities imparts distinct physicochemical properties that make it a valuable intermediate in the synthesis of complex molecules.[1]

The incorporation of a difluoromethyl (-CF2H) group is a strategic choice in modern drug design. The -CF2H moiety serves as a bioisosteric replacement for hydroxyl, thiol, and amine groups, enhancing metabolic stability and membrane permeability due to its lipophilic nature and strong electron-withdrawing capacity.[3] This has made difluoromethylation a critical tool for optimizing lead compounds in pharmaceutical development.[3] Consequently, 1-(difluoromethyl)-4-nitro-1H-pyrazole has emerged as a key starting material for several advanced therapeutic agents, including Factor XIa (FXIa) inhibitors like Milvexian for treating thromboembolic disorders and modulators of the NLRP3 inflammasome for inflammatory diseases.[2]

This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of 1-(difluoromethyl)-4-nitro-1H-pyrazole, tailored for researchers and professionals in chemical synthesis and drug development.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound is the pyrazole ring, an aromatic heterocycle containing two adjacent nitrogen atoms, which is a recognized "privileged scaffold" in drug discovery due to its wide range of biological activities.[4][5][6] The strategic placement of the electron-withdrawing nitro group and the lipophilic difluoromethyl group significantly influences the molecule's reactivity and biological interactions.

Key Structural and Physical Data:

PropertyValueSource
CAS Number 956477-64-8[2][7][8]
Molecular Formula C₄H₃F₂N₃O₂[8][9]
Molecular Weight 163.08 g/mol [7][8][9]
Appearance Pale yellow to yellow oil; or Liquid/solid/semi-solid[2][7][10]
Storage Conditions 2-8 °C, sealed in a dry environment[7][8]

Synthesis of 1-(Difluoromethyl)-4-nitro-1H-pyrazole

The manufacturing process for 1-(difluoromethyl)-4-nitro-1H-pyrazole is a multi-step synthesis that hinges on two primary transformations: the nitration of the pyrazole core and the subsequent N-difluoromethylation. The most logical and commonly cited pathway involves the difluoromethylation of a pre-synthesized 4-nitro-1H-pyrazole precursor.[2]

Synthetic Pathway Overview

The overall synthesis can be visualized as a two-stage process, starting from the basic pyrazole heterocycle.

Synthesis_Pathway Pyrazole Pyrazole NitroPyrazole 4-nitro-1H-pyrazole Pyrazole->NitroPyrazole Step 1: Nitration NitratingAcid Nitrating Acid (HNO₃ / H₂SO₄) FinalProduct 1-(difluoromethyl)-4-nitro-1H-pyrazole NitroPyrazole->FinalProduct Step 2: N-Difluoromethylation DifluoroReagent Difluoromethylating Reagent (e.g., ClCF₂H) Base Base (e.g., NaH)

Caption: General two-step synthesis of 1-(difluoromethyl)-4-nitro-1H-pyrazole.

Step 1: Synthesis of 4-nitro-1H-pyrazole (Precursor)

The initial step involves the electrophilic nitration of pyrazole. This is a standard aromatic substitution reaction.

  • Causality Behind Experimental Choices : Pyrazole is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C4 position is the most electronically favorable site for substitution. A strong nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid ("nitrating acid"), is required to generate the highly electrophilic nitronium ion (NO₂⁺) necessary for the reaction. While effective, this classic method can suffer from moderate yields and the formation of byproducts, necessitating careful purification.[11]

Experimental Protocol: Nitration of Pyrazole

  • Reaction Setup : In a flask equipped with a stirrer and cooled in an ice bath, slowly add pyrazole to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid.

  • Temperature Control : Maintain the reaction temperature below 10 °C during the addition to control the exothermic reaction and prevent unwanted side reactions.

  • Reaction Progression : After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

  • Work-up and Isolation : Carefully pour the reaction mixture onto crushed ice. The 4-nitro-1H-pyrazole product will precipitate out of the aqueous solution.

  • Purification : Collect the solid product by filtration, wash with cold water until the washings are neutral, and dry under a vacuum. Recrystallization from a suitable solvent like ethanol/water may be performed for further purification.

Step 2: N-Difluoromethylation of 4-nitro-1H-pyrazole

This is the critical step where the difluoromethyl group is introduced onto the pyrazole nitrogen. This transformation leverages specialized fluorinating reagents.

  • Causality Behind Experimental Choices : The N-H proton of the pyrazole ring is acidic and can be removed by a suitable base (like sodium hydride, NaH) to generate a nucleophilic pyrazolide anion.[12] This anion then attacks the difluoromethylating agent. Chlorodifluoromethane (ClCF₂H, Freon-22) is a common and cost-effective reagent for this purpose.[12] Alternatively, other reagents that generate difluorocarbene (:CF₂) in situ can be used.[3][13] The choice of solvent, such as DMF, is crucial as it must be aprotic and capable of dissolving the anionic intermediate.

Experimental Protocol: N-Difluoromethylation

  • Reaction Setup : To a solution of 4-nitro-1H-pyrazole in an anhydrous aprotic solvent (e.g., dimethylformamide, DMF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.

  • Anion Formation : Stir the suspension at room temperature for approximately 30-60 minutes to allow for the complete formation of the sodium salt of 4-nitropyrazole.

  • Difluoromethylation : Introduce the difluoromethylating agent. If using chlorodifluoromethane (a gas), it can be bubbled through the solution. The reaction may be conducted in a sealed pressure vessel.

  • Reaction Progression : Allow the reaction to proceed, possibly with gentle heating, while monitoring its progress by TLC or GC analysis.

  • Work-up and Isolation : Once the reaction is complete, quench it carefully by adding water or a saturated ammonium chloride solution. Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure. The crude product, a pale yellow oil, is then purified using column chromatography on silica gel to yield the final 1-(difluoromethyl)-4-nitro-1H-pyrazole.[2]

Applications in Research and Development

The unique structural features of 1-(difluoromethyl)-4-nitro-1H-pyrazole make it a versatile platform for creating novel molecules with significant biological activity.

Medicinal Chemistry

The primary application is as a key intermediate in the synthesis of pharmaceuticals.[2] The nitro group is often used as a handle for further functionalization, most commonly through reduction to an amine, yielding 1-(difluoromethyl)-1H-pyrazole-4-amine.[2] This amine derivative is a crucial building block for constructing more complex drug candidates.

Applications Start 1-(difluoromethyl)-4-nitro-1H-pyrazole Amine 1-(difluoromethyl)-1H-pyrazole-4-amine Start->Amine [H] Reduction Reduction of Nitro Group API Active Pharmaceutical Ingredients (APIs) Amine->API Coupling Amide Coupling / Further Synthesis Examples e.g., Milvexian (FXIa Inhibitor) NLRP3 Modulators API->Examples

Caption: Conversion of the title compound to key pharmaceutical intermediates.

Agrochemicals and Material Science

Beyond pharmaceuticals, this compound shows promise in other areas:

  • Herbicidal Activity : It has been investigated for its ability to inhibit protoporphyrinogen IX oxidase, an enzyme essential for plant metabolism, indicating its potential as a herbicide.[1]

  • Material Science : The combination of an aromatic system with highly polar fluorine atoms suggests potential utility in the development of novel functional materials, such as those used in organic electronics.[1]

Conclusion

1-(difluoromethyl)-4-nitro-1H-pyrazole stands as a testament to the power of strategic molecular design. Its synthesis, while requiring careful control over nitration and specialized difluoromethylation steps, provides access to a highly valuable and versatile chemical intermediate. The proven utility of this compound as a foundational piece in the construction of next-generation drugs for inflammatory and thrombotic diseases underscores its importance. For researchers in drug discovery and process chemistry, a thorough understanding of its structure and synthesis is essential for leveraging its full potential in the development of new chemical entities.

References

  • Ottokemi. (n.d.). 1-(Difluoromethyl)-4-nitro-1H-pyrazole, 98%. Retrieved from [Link]

  • Meddocs Publishers. (2021, April 16). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Retrieved from [Link]

  • Ottokemi. (n.d.). 1-(Difluoromethyl)-4-nitro-1H-pyrazole, 98% 956477-64-8. Retrieved from [Link]

  • ChemistryViews. (2020, November 17). Pyrazole-Based Heterotricycles for Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). US3294814A - 4-nitropyrazoles.
  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7187-7217. DOI:10.1039/D1CS00360G. Retrieved from [Link]

  • Perepichka, I. F., & Perekalin, V. V. (2025, August 5). Nitropyrazoles (review). ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2020, May). Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Retrieved from [Link]

Sources

Foundational

A Spectroscopic Guide to 1-(difluoromethyl)-4-nitro-1H-pyrazole: Structure, Properties, and Analytical Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 1-(Difluoromethyl)-4-nitro-1H-pyrazole, a key building block in contemporary medicinal chemistry, presents a unique...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Difluoromethyl)-4-nitro-1H-pyrazole, a key building block in contemporary medicinal chemistry, presents a unique combination of a nitro-functionalized pyrazole core and a difluoromethyl group. This arrangement of functional groups imparts distinct physicochemical properties, rendering it a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the development of enzyme inhibitors and other targeted therapies. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and the elucidation of its role in complex chemical transformations. This guide provides a comprehensive overview of the spectroscopic data for 1-(difluoromethyl)-4-nitro-1H-pyrazole, grounded in established analytical techniques and supported by detailed experimental protocols.

Molecular Profile:

PropertyValue
Chemical Formula C₄H₃F₂N₃O₂
Molecular Weight 163.08 g/mol [1][2]
CAS Number 956477-64-8[1][2]
Appearance Pale yellow to yellow oil[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 1-(difluoromethyl)-4-nitro-1H-pyrazole, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides a direct fingerprint of the hydrogen atoms in the molecule, revealing their chemical environment and connectivity through spin-spin coupling.

Experimental Protocol:

A solution of 1-(difluoromethyl)-4-nitro-1H-pyrazole is prepared in deuterated chloroform (CDCl₃). The ¹H NMR spectrum is then acquired on a 500 MHz NMR spectrometer.

Data Interpretation:

The ¹H NMR spectrum of 1-(difluoromethyl)-4-nitro-1H-pyrazole in CDCl₃ exhibits three distinct signals:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
8.58Singlet1HH5 (pyrazole ring)-
8.22Singlet1HH3 (pyrazole ring)-
7.05 - 7.39Triplet1HCHF₂JHF = 60 Hz

Source: ChemicalBook[4]

The two downfield singlets at 8.58 and 8.22 ppm are characteristic of the protons on the pyrazole ring. The significant downfield shift is attributed to the electron-withdrawing effect of the adjacent nitro group and the overall aromaticity of the ring. The triplet observed between 7.05 and 7.39 ppm is the signal for the proton of the difluoromethyl group. This signal is split into a triplet by the two adjacent fluorine atoms, with a characteristic geminal hydrogen-fluorine coupling constant (JHF) of 60 Hz.[4]

Logical Workflow for ¹H NMR Analysis

G M [M]⁺˙ m/z = 163 M_minus_NO2 [M-NO₂]⁺ m/z = 117 M->M_minus_NO2 - NO₂ M_minus_NO [M-NO]⁺˙ m/z = 133 M->M_minus_NO - NO Pyrazole_fragment [C₃H₃F₂N]⁺˙ m/z = 88 M_minus_NO2->Pyrazole_fragment - HCN C3H2N_fragment [C₃H₂N]⁺ m/z = 52 Pyrazole_fragment->C3H2N_fragment - CF₂

Caption: Predicted fragmentation pathway for 1-(difluoromethyl)-4-nitro-1H-pyrazole.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

The IR spectrum can be obtained by placing a thin film of the neat liquid compound between two salt plates (e.g., NaCl or KBr) and analyzing it with an FTIR spectrometer.

Expected Vibrational Frequencies:

The IR spectrum of 1-(difluoromethyl)-4-nitro-1H-pyrazole is expected to show characteristic absorption bands for the nitro group, the C-F bonds, and the pyrazole ring.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~1560 and ~1350Nitro (NO₂)Asymmetric and Symmetric Stretching
~1100 - 1000C-FStretching
~1500 - 1400Pyrazole RingC=N and C=C Stretching
~3100Aromatic C-HStretching

The asymmetric and symmetric stretching vibrations of the nitro group are typically strong and appear in the regions of 1565–1527 cm⁻¹ and 1353–1352 cm⁻¹, respectively. [5]The C-F stretching vibrations of the difluoromethyl group will likely appear as strong bands in the fingerprint region. The pyrazole ring will exhibit characteristic stretching vibrations for the C=N and C=C bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitro group and the aromatic pyrazole ring will result in characteristic absorption bands.

Experimental Protocol:

A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or acetonitrile), and the absorption spectrum is recorded using a UV-Vis spectrophotometer.

Expected Absorption Maxima (λmax):

The pyrazole ring itself exhibits a strong absorption band around 210 nm. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of this absorption to a longer wavelength, likely in the range of 250-300 nm, corresponding to a π → π* transition. A weaker n → π* transition associated with the nitro group may also be observed at a longer wavelength.

Conclusion

The spectroscopic characterization of 1-(difluoromethyl)-4-nitro-1H-pyrazole provides a definitive analytical signature for this important synthetic intermediate. The combination of ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, IR, and UV-Vis spectroscopy allows for unambiguous structural confirmation and purity assessment. The data and protocols presented in this guide serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the reliable identification and utilization of this versatile building block in the synthesis of next-generation therapeutics.

References

  • ExSyn Corp. 1-(Difluoromethyl)-4-nitro-1H-pyrazole. (2023-09-25).
  • Ottokemi. 1-(Difluoromethyl)-4-nitro-1H-pyrazole, 98%. [Link]

  • MDPI. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023-09-07).
  • ResearchGate. Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition.
  • MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022-11-07).
  • SpectraBase. 1-(difluoromethyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-5-carboxamide.
  • Breen, J. R., et al.
  • Google Patents.
  • MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
  • BLDpharm. 956477-64-8|1-(Difluoromethyl)-4-nitro-1H-pyrazole.
  • MDPI.
  • Synform. Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. (2018-11-19).
  • NIST. 1H-Pyrazole, 4-nitro-.
  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

Sources

Exploratory

An In-Depth Technical Guide to the ¹H NMR of 1-(difluoromethyl)-4-nitro-1H-pyrazole

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of 1-(difluoromethyl)-4-nitro-1H-pyrazole. Tailored for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of 1-(difluoromethyl)-4-nitro-1H-pyrazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this important fluorinated heterocyclic compound.

Introduction: The Significance of 1-(difluoromethyl)-4-nitro-1H-pyrazole

1-(Difluoromethyl)-4-nitro-1H-pyrazole is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structure, featuring a pyrazole core, a strong electron-withdrawing nitro group, and a difluoromethyl moiety, presents a unique spectroscopic challenge and a rich source of structural information. A thorough understanding of its ¹H NMR spectrum is paramount for reaction monitoring, quality control, and the definitive structural elucidation of its derivatives. This guide will provide the foundational knowledge for researchers working with this and structurally related molecules.

Theoretical Principles: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of 1-(difluoromethyl)-4-nitro-1H-pyrazole is governed by the interplay of the electronic effects of its substituents and the spin-spin coupling interactions between protons and fluorine atoms.

The Pyrazole Ring Protons

The pyrazole ring is an aromatic five-membered heterocycle. In the absence of substituents, the protons on the pyrazole ring typically appear at distinct chemical shifts.[2] However, in 1-(difluoromethyl)-4-nitro-1H-pyrazole, the C4 position is substituted with a nitro group, leaving protons at the C3 and C5 positions (H-3 and H-5).

The nitro group is a potent electron-withdrawing group, which significantly deshields the adjacent protons. This deshielding effect causes the signals of H-3 and H-5 to shift downfield to a lower magnetic field. Computational studies on nitropyrazoles have shown that the substitution pattern profoundly influences the chemical shifts of the ring protons.[3]

The Difluoromethyl Group Proton

The difluoromethyl (-CHF₂) group introduces a proton that is directly bonded to a carbon bearing two fluorine atoms. The two fluorine atoms are strongly electronegative and will deshield the attached proton, causing its signal to appear at a relatively downfield region.

A key feature of the -CHF₂ group is the spin-spin coupling between the proton and the two equivalent fluorine-19 nuclei. This coupling follows the n+1 rule, where n is the number of equivalent coupling nuclei. Since there are two fluorine atoms, the proton signal is split into a triplet. The magnitude of this two-bond proton-fluorine coupling (²JH-F) is typically large.

Long-Range Couplings

Long-range couplings between the fluorine atoms of the difluoromethyl group and the protons on the pyrazole ring (⁴JH-F or ⁵JH-F) are possible.[4] However, the magnitude of these couplings is generally small and may not always be resolved in a standard ¹H NMR spectrum.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of 1-(difluoromethyl)-4-nitro-1H-pyrazole, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.[5]

  • Sample Filtration: If the sample contains any particulate matter, filter the solution through a small plug of glass wool into a clean and dry 5 mm NMR tube.

NMR Spectrometer Parameters

The following parameters are recommended for a 500 MHz NMR spectrometer:

ParameterRecommended Value
Pulse ProgramStandard 1D proton
Number of Scans16-32
Acquisition Time3-4 seconds
Relaxation Delay2-5 seconds
Spectral Width16 ppm (8000 Hz)
Temperature298 K

Spectral Interpretation and Data Analysis

The experimental ¹H NMR spectrum of 1-(difluoromethyl)-4-nitro-1H-pyrazole in CDCl₃ at 500 MHz displays three distinct signals.

Summary of ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.58Singlet-1HH-5
8.22Singlet-1HH-3
7.22 (centered at)Triplet601H-CHF₂

Note: The chemical shift for the -CHF₂ group is reported as a range of 7.39-7.05 ppm in the source data. The value of 7.22 ppm represents the calculated center of this range.[4]

Detailed Signal Assignment
  • δ 8.58 (s, 1H): This downfield singlet is assigned to the H-5 proton of the pyrazole ring. The strong deshielding effect of the adjacent nitro group and the N-1 nitrogen atom accounts for its low-field chemical shift. The absence of observable coupling suggests that any long-range coupling to the difluoromethyl group is negligible.

  • δ 8.22 (s, 1H): This singlet is assigned to the H-3 proton of the pyrazole ring. It is also deshielded by the nitro group and the ring nitrogens, though to a slightly lesser extent than H-5.

  • δ 7.22 (t, J = 60 Hz, 1H): This triplet is characteristic of the proton in the difluoromethyl group. The triplet multiplicity arises from the coupling to the two equivalent fluorine atoms, with a large two-bond coupling constant (²JH-F) of 60 Hz. The chemical shift is in the expected region for a proton attached to a carbon bearing two fluorine atoms.

Visualization of Spin-Spin Coupling

The primary spin-spin coupling interaction in 1-(difluoromethyl)-4-nitro-1H-pyrazole is between the proton and the two fluorine atoms of the difluoromethyl group. This relationship can be visualized using the following diagram.

G H_CHF2 H (-CHF₂) F1 F H_CHF2->F1 ²JHF = 60 Hz F2 F H_CHF2->F2 ²JHF = 60 Hz

Sources

Foundational

Technical Guide: Purity Analysis of 1-(difluoromethyl)-4-nitro-1H-pyrazole

Introduction & Chemical Context 1-(Difluoromethyl)-4-nitro-1H-pyrazole (CAS 956477-64-8) is a critical fluorinated heterocyclic building block, increasingly utilized in the synthesis of next-generation agrochemicals (SDH...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

1-(Difluoromethyl)-4-nitro-1H-pyrazole (CAS 956477-64-8) is a critical fluorinated heterocyclic building block, increasingly utilized in the synthesis of next-generation agrochemicals (SDHI fungicides) and pharmaceutical intermediates. The introduction of the difluoromethyl (


) moiety modulates lipophilicity and metabolic stability, while the nitro group serves as a versatile handle for reduction to amines.

However, the synthesis of this compound—typically via the electrophilic difluoromethylation of 4-nitro-1H-pyrazole—introduces specific impurity risks that standard "generic" methods often miss. This guide outlines a robust, orthogonal analytical strategy combining Reverse-Phase HPLC for impurity profiling and


 qNMR  for absolute assay determination.
Chemical Identity[1][2][3]
  • IUPAC Name: 1-(difluoromethyl)-4-nitro-1H-pyrazole[1][2][3]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 163.08 g/mol [2]

  • Key Functional Groups: Nitro (

    
    ), Difluoromethyl (
    
    
    
    ), Pyrazole core.[1]

Impurity Profiling & Origin Analysis

Understanding the synthetic route is a prerequisite for selecting analytical targets. The primary synthesis involves the reaction of 4-nitro-1H-pyrazole with a difluoromethylating agent (e.g.,


 or similar carbene precursors) in the presence of a base.
Critical Impurities
Impurity IDStructure / NameOriginDetection Challenge
Impurity A 4-Nitro-1H-pyrazoleUnreacted Starting MaterialCo-elution in fast gradients due to similar polarity.
Impurity B 1,4-Dinitro-pyrazole (Theoretical)Nitration byproduct (if generated in situ)High energetic risk; distinct UV spectrum.
Impurity C 1-(Difluoromethyl)-pyrazoleDe-nitration / side reactionNon-UV active at 285 nm; requires low UV (210 nm) or MS.
Impurity D Residual Solvents (DMF, DMSO)Process SolventsHigh boiling points; requires GC or NMR.
Visualization: Impurity Origin Pathways

ImpurityPathways SM 4-Nitro-1H-pyrazole (Starting Material) Product 1-(difluoromethyl)- 4-nitro-1H-pyrazole SM->Product Base / Solvent ImpA Impurity A: Unreacted SM SM->ImpA Incomplete Conv. Reagent Difluoromethyl Source (e.g., ClCHF2) Reagent->Product ImpB Impurity B: Hydrolysis Products Product->ImpB Acid/Base Hydrolysis

Figure 1: Synthetic origin of key impurities. The stability of the N-CF2H bond is generally high, but hydrolysis can revert the product to the starting material (Impurity A).

Method 1: HPLC-UV/DAD for Purity & Related Substances

Objective: Quantify organic impurities >0.05% area. Rationale: The nitro group provides strong UV absorption. A C18 stationary phase is sufficient, but pH control is vital to suppress the ionization of any residual acidic starting material (4-nitro-1H-pyrazole, pKa ~9.6), ensuring sharp peaks.

Experimental Protocol
  • Column: Agilent Zorbax Eclipse Plus C18 (

    
    , 
    
    
    
    ) or equivalent.
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp:

    
    .
    
  • Detection: UV at 285 nm (primary) and 210 nm (for non-nitro impurities).

  • Injection Volume:

    
    .
    

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
2.0 10 Isocratic Hold (Elute polar salts)
15.0 90 Linear Gradient (Elute Product)
18.0 90 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | End |

System Suitability Criteria:

  • Resolution (

    
    ): 
    
    
    
    between Impurity A and Product.
  • Tailing Factor:

    
    .
    
  • Precision (RSD):

    
     for 6 replicate injections of the standard.
    

Method 2: qNMR for Absolute Assay

Objective: Determine the absolute weight % (Assay) of the material. Rationale: HPLC requires a high-purity reference standard which may not be available during early development.


 qNMR is self-validating, uses an internal standard (IS) with a distinct shift, and avoids interferences from non-fluorinated solvents or impurities.
Experimental Protocol
  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    ) or 2,4-Dichlorobenzotrifluoride. Purity must be TraceCERT® or equivalent.
  • Solvent: DMSO-

    
     (Preferred for solubility and signal stability).
    
  • Sample Prep:

    • Weigh

      
       of Sample (precision 
      
      
      
      ).
    • Weigh

      
       of IS (precision 
      
      
      
      ).
    • Dissolve in 0.7 mL DMSO-

      
      .
      
  • Instrument Parameters:

    • Nucleus:

      
       (typically 376 MHz on a 400 MHz system).
      
    • Pulse Sequence: Inverse Gated Decoupling (to eliminate NOE).

    • Relaxation Delay (

      
      ): 
      
      
      
      (Must be
      
      
      ;
      
      
      for
      
      
      is typically 2-4 s).
    • Spectral Width: Sufficient to cover

      
       to 
      
      
      
      .
    • Scans: 32 or 64 (for S/N > 200).

Calculation:



Where:
  • 
     = Integration Area
    
  • 
     = Number of F atoms (Sample=2, IS=3)
    
  • 
     = Molecular Weight[1]
    
  • 
     = Weight measured[4]
    
  • 
     = Purity of Internal Standard
    
Visualization: Analytical Logic Flow

AnalyticalWorkflow cluster_Methods Orthogonal Analysis Sample Crude Sample 1-(difluoromethyl)-4-nitro-1H-pyrazole HPLC RP-HPLC (UV 285nm) Impurity Profiling Sample->HPLC Dissolve in ACN GC GC-HS / GC-FID Residual Solvents Sample->GC Dissolve in DMSO qNMR 19F qNMR Absolute Assay (wt%) Sample->qNMR + Internal Std Result Certificate of Analysis (CoA) HPLC->Result Purity (Area %) GC->Result Solvents (ppm) qNMR->Result Assay (wt %)

Figure 2: Integrated analytical workflow ensuring comprehensive coverage of purity, assay, and volatile residues.

Safety & Handling

  • Energetic Warning: Nitro-pyrazoles can exhibit high energy density. Avoid heating bulk material above

    
     without DSC screening.
    
  • HF Generation: In case of fire, thermal decomposition releases Hydrogen Fluoride. Use appropriate PPE (calcium gluconate gel availability recommended).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23239363, 1-(Difluoromethyl)-4-nitro-1H-pyrazole. Retrieved from [Link]

  • T. Saito et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications.[5] Retrieved from [Link]

  • European Directorate for the Quality of Medicines.General Chapter 2.2.46 Chromatographic Separation Techniques. (Standard HPLC Guidelines for Pharmaceutical Analysis).

Sources

Exploratory

1-(difluoromethyl)-4-nitro-1H-pyrazole as a building block in organic synthesis

The following technical guide details the utility, synthesis, and application of 1-(difluoromethyl)-4-nitro-1H-pyrazole in modern drug discovery. A Strategic Building Block for Metabolic Stability and Lipophilicity Execu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of 1-(difluoromethyl)-4-nitro-1H-pyrazole in modern drug discovery.

A Strategic Building Block for Metabolic Stability and Lipophilicity

Executive Summary

In the optimization of small-molecule therapeutics, the 1-(difluoromethyl)-1H-pyrazole motif has emerged as a high-value bioisostere for traditional


-alkyl pyrazoles. While 

-methyl groups are metabolically labile (prone to oxidative demethylation by CYP450s), the

-difluoromethyl (

-CF

H) group acts as "metabolic armor."

1-(Difluoromethyl)-4-nitro-1H-pyrazole serves as the primary linchpin for accessing this scaffold. It functions as a masked aniline equivalent: the nitro group activates the ring for specific functionalizations before being reduced to the versatile 1-(difluoromethyl)-1H-pyrazol-4-amine . This guide outlines the physicochemical rationale, scalable synthesis, and downstream utility of this building block.

Physicochemical Profile & Bioisosterism

The strategic value of replacing an


-methyl group with an 

-difluoromethyl group lies in the modulation of three key parameters: Lipophilicity , Acidity/Basicity , and Hydrogen Bonding .
Property

-Methyl Pyrazole

-Difluoromethyl Pyrazole
Impact on Drug Design
Lipophilicity (cLogP) ~0.6~1.1Increases permeability and blood-brain barrier (BBB) penetration.
H-Bond Donor NoWeak DonorThe

proton is acidic enough to act as a weak H-bond donor (bioisostere for -OH or -NH).
Metabolic Stability LowHighBlocks

-dealkylation; the C-F bond is resistant to CYP-mediated oxidation.
Electronic Effect Electron Donating (+I)Electron Withdrawing (-I)Lowers the pKa of the pyrazole nitrogen, reducing non-specific binding.

Expert Insight: The


 group is often called a "lipophilic hydrogen bond donor." Unlike a methyl group, the polarized C-H bond in 

can engage in weak hydrogen bonding with carbonyls or fluorines in the receptor pocket, potentially improving potency while simultaneously improving metabolic half-life (

).
Synthesis of the Building Block

The synthesis of 1-(difluoromethyl)-4-nitro-1H-pyrazole requires the direct alkylation of 4-nitropyrazole. While historically performed with chlorodifluoromethane gas (Freon-22), modern "green" chemistry favors solid reagents to avoid ozone-depleting substances and high-pressure reactors.

Preferred Method: Solid-State Difluoromethylation

This protocol utilizes sodium chlorodifluoroacetate (


) as a difluorocarbene source.

Reaction Scheme:



Mechanism:

  • Decarboxylation: At elevated temperatures (

    
    C), sodium chlorodifluoroacetate decarboxylates to generate the transient difluorocarbene species (
    
    
    
    ).[1]
  • Insertion: The pyrazole nitrogen (deprotonated by carbonate) attacks the electrophilic carbene.

  • Protonation: The resulting anion abstracts a proton (from trace water or solvent) to form the final

    
    -CF
    
    
    
    H bond.

SynthesisWorkflow Start 4-Nitropyrazole (Solid) Intermediate Intermediate: [:CF2 Carbene] Start->Intermediate K2CO3, DMF 95°C Reagent Reagent: NaO2CCF2Cl (Sodium Chlorodifluoroacetate) Reagent->Intermediate Decarboxylation Product Product: 1-(Difluoromethyl)- 4-nitro-1H-pyrazole Intermediate->Product N-Insertion

Caption: Synthesis workflow via difluorocarbene insertion using solid-state reagents.

Experimental Protocols
Protocol A: Synthesis of 1-(difluoromethyl)-4-nitro-1H-pyrazole

Reference Standard: Adapted from J. Org. Chem. 2018, 83, 1077.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitropyrazole (1.13 g, 10.0 mmol), sodium chlorodifluoroacetate (3.05 g, 20.0 mmol, 2.0 equiv), and potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv).

  • Solvent: Add anhydrous DMF (dimethylformamide) (30 mL).

  • Reaction: Heat the mixture to 95–100 °C under an argon atmosphere. Monitor by TLC or LC-MS. The reaction typically completes within 4–6 hours. Note: Evolution of CO2 gas will occur; ensure proper venting.

  • Workup: Cool to room temperature. Dilute with water (100 mL) and extract with ethyl acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with brine (

    
     mL), dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Isolation: Purify the residue via silica gel column chromatography (Hexanes/EtOAc gradient).

    • Yield: Expected yield 65–75%.

    • Appearance: Pale yellow solid or oil.

Protocol B: Reduction to 1-(difluoromethyl)-1H-pyrazol-4-amine

The nitro group is reduced to the amine to enable amide coupling or Buchwald-Hartwig aminations.

  • Setup: Dissolve 1-(difluoromethyl)-4-nitro-1H-pyrazole (1.0 equiv) in Methanol (0.1 M concentration).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under a hydrogen atmosphere (balloon pressure or 1 atm) at room temperature for 2–4 hours.

  • Filtration: Filter through a pad of Celite to remove the catalyst. Rinse with methanol.

  • Isolation: Concentrate the filtrate to obtain the amine as a hydrochloride salt (if HCl/MeOH used) or free base. The amine is sensitive to oxidation; use immediately or store as the HCl salt.

Downstream Applications in Drug Discovery

The amine derivative, 1-(difluoromethyl)-1H-pyrazol-4-amine , is a versatile scaffold used to construct "metabolically hardened" drugs.

Case Study: Factor XIa and Kinase Inhibitors

In the development of Factor XIa inhibitors (anticoagulants), replacing an


-methyl pyrazole with an 

-difluoromethyl pyrazole often resolves metabolic liabilities.
  • Problem:

    
    -Methyl groups on solvent-exposed pyrazoles are rapid substrates for CYP450 oxidative demethylation, leading to high clearance.
    
  • Solution: The

    
    -CF
    
    
    
    H group sterically and electronically deactivates the
    
    
    -carbon, preventing oxidation while maintaining the necessary geometry for the active site.

Logical Pathway for Scaffold Optimization:

Optimization Hit Hit Molecule: N-Methyl Pyrazole (High Clearance) Design Design Strategy: Bioisosteric Replacement (CH3 → CF2H) Hit->Design Identify Metabolic Hotspot Synthesis Synthesis: Use 1-(difluoromethyl)-4-nitro-1H-pyrazole as precursor Design->Synthesis Retrosynthesis Lead Lead Candidate: N-Difluoromethyl Pyrazole (High Stability, Improved Permeability) Synthesis->Lead Reduction & Coupling

Caption: Optimization cycle converting a high-clearance hit to a stable lead using the N-CF2H building block.

References
  • Direct Difluoromethylation of N-Heterocycles

    • Title: "Scalable and Mild N-Difluoromethylation of Azoles using Chlorodifluoromethane."
    • Source:Journal of Organic Chemistry, 2018.
    • URL:[Link]

  • Solid-State Reagent Protocol

    • Title: "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacet
    • Source:Organic Letters, 2016.
    • URL:[Link]

  • Bioisosterism of Fluorinated Groups

    • Title: "N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox."
    • Source:Journal of Medicinal Chemistry, 2020.
    • URL:[Link]

  • Application in Factor XIa Inhibitors

    • Title: "Factor XIa Inhibitors: A Review of Patent Liter
    • Source:Expert Opinion on Therapeutic P
    • URL:[Link]

Sources

Foundational

Theoretical Studies on the Reactivity of 1-(difluoromethyl)-4-nitro-1H-pyrazole

This guide serves as a comprehensive theoretical framework for analyzing 1-(difluoromethyl)-4-nitro-1H-pyrazole , a critical intermediate in the synthesis of Factor XIa inhibitors and NLRP3 modulators. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive theoretical framework for analyzing 1-(difluoromethyl)-4-nitro-1H-pyrazole , a critical intermediate in the synthesis of Factor XIa inhibitors and NLRP3 modulators.

Executive Summary

1-(difluoromethyl)-4-nitro-1H-pyrazole represents a specialized class of N-difluoromethylated nitroazoles. Its chemical behavior is governed by the synergistic electron-withdrawing effects of the nitro group (


) at position C4 and the difluoromethyl group (

) at position N1. This guide outlines the theoretical basis for its reactivity, focusing on its electrophilicity, metabolic stability, and utility as a precursor for aminopyrazoles.

Computational Methodology (Standard Protocol)

To replicate or validate the theoretical data presented herein, the following computational workflow is established as the industry standard for nitro-pyrazole derivatives.

Level of Theory[1]
  • Optimization & Frequency: Density Functional Theory (DFT) using the B3LYP hybrid functional.

  • Basis Set: 6-311++G(d,p) is required to accurately model the diffuse electron density of the nitro group and the electronegativity of the fluorine atoms.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water or DMSO to simulate physiological or reaction media.

Workflow Diagram

The following Graphviz diagram illustrates the logical flow for the theoretical characterization of the molecule.

TheoreticalWorkflow Start Input Structure (1-CHF2-4-NO2-pyrazole) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calc (NIMAG=0 Check) Opt->Freq Freq->Opt Imaginary Freq (Fail) Elec Electronic Properties (FMO, MEP, NBO) Freq->Elec Validated React Reactivity Descriptors (Hardness, Electrophilicity) Elec->React Output Predictive Reactivity Profile React->Output

Figure 1: Standardized computational workflow for characterizing nitro-pyrazole derivatives.

Structural & Electronic Landscape

Geometric Conformation

Theoretical optimization reveals that the pyrazole ring maintains planarity. However, the


 group  may exhibit a slight torsion angle relative to the ring plane (0°–15°) depending on solvent polarity, though it generally seeks coplanarity to maximize resonance delocalization.

The N1-CHF2 bond is critical. The


 hybridization of the difluoromethyl carbon creates a tetrahedral geometry, but the anomeric effect (interaction between the nitrogen lone pair and the C-F 

orbital) shortens the N-C bond, enhancing stability against hydrolysis.
Molecular Electrostatic Potential (MEP)

The MEP map is the primary tool for predicting non-covalent interactions (e.g., in protein binding pockets).

  • Negative Potential (Red): Concentrated heavily on the nitro group oxygens and the fluorine atoms . These are the hydrogen bond acceptor sites.

  • Positive Potential (Blue): The most electropositive regions are the protons at C3 and C5 of the pyrazole ring.

  • Implication: The C5 proton is significantly acidic due to the inductive withdrawal from the adjacent N1-CHF2 and the through-ring resonance of the C4-NO2. This makes C5 susceptible to deprotonation by weak bases.

Reactivity Profile

Frontier Molecular Orbitals (FMO)

The reactivity is defined by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
  • HOMO: Localized primarily on the pyrazole ring

    
    -system.
    
  • LUMO: Heavily localized on the nitro group and the C4 carbon.

  • Significance: A lower LUMO energy indicates high susceptibility to nucleophilic attack or reduction. The molecule is an electrophile .

Global Reactivity Descriptors

Using Koopmans' theorem, we derive the following descriptors to predict chemical behavior:

DescriptorSymbolFormulaInterpretation
Chemical Hardness


Indicates resistance to charge transfer. Nitro-pyrazoles are generally "hard" species.
Electronic Chemical Potential


Describes the escaping tendency of electrons. High negative value = good electron acceptor.
Electrophilicity Index


Critical Metric. A high

confirms the molecule is a potent electrophile, validating its use as a substrate for reduction.

(Note:


 = Ionization Potential, 

= Electron Affinity)
Specific Reaction Pathways
A. Nitro Group Reduction (Primary Synthetic Utility)

The most common application is the reduction of the


 group to an amine (

). Theoretical studies of the reaction coordinate confirm that the rate-determining step is the initial electron transfer to the LUMO.
  • Mechanism:

    
    
    
  • Catalyst Implication: The high electrophilicity suggests that mild reducing agents (e.g.,

    
     or 
    
    
    
    ) are sufficient, and harsh hydrides (LiAlH4) should be avoided to prevent defluorination.
B. Nucleophilic Aromatic Substitution (

)

While the molecule lacks a traditional leaving group (like Cl or Br) at C3/C5, the highly electron-deficient ring makes it susceptible to Nucleophilic Aromatic Hydrogen Substitution (oxidative nucleophilic substitution) if treated with strong nucleophiles under oxidative conditions.

Reaction Pathway Diagram

ReactionPathways Substrate 1-(difluoromethyl)-4-nitro-1H-pyrazole LUMO LUMO Interaction (Nitro Group) Substrate->LUMO e- Transfer AcidBase C5-Deprotonation (Base Mediated) Substrate->AcidBase pKa ~20-23 Reduction Reduction Pathway (Target: 4-Amino) LUMO->Reduction Product1 1-(difluoromethyl)-1H-pyrazol-4-amine (API Intermediate) Reduction->Product1 Product2 C5-Functionalized Derivatives AcidBase->Product2 Electrophile Quench

Figure 2: Primary reaction pathways governed by the molecule's electronic structure.

Experimental Validation Protocols

To validate the theoretical models, the following experiments are recommended:

  • X-Ray Crystallography: To confirm the planarity of the nitro group and the bond length of

    
     (Target: < 1.40 Å to confirm anomeric stabilization).
    
  • Cyclic Voltammetry (CV): To experimentally determine the LUMO energy level by measuring the reduction potential (

    
    ). A less negative 
    
    
    
    correlates with a lower LUMO energy and easier reduction.
  • NMR Titration: Monitor the chemical shift of the C5 proton in

    
    -DMSO upon addition of bases to determine relative acidity (pKa estimation).
    

References

  • PubChem. (n.d.). 1-(difluoromethyl)-4-nitro-1H-pyrazole | C4H3F2N3O2.[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Zhang, L., et al. (2024).[3][4] Molecular docking and DFT study of 4-difluoromethyl pyrazole derivatives as cyclooxygenase-2 inhibitor. ResearchGate. Retrieved from [Link]

  • Kaddouri, Y., et al. (2020). Pyrazole Compounds: Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate. Retrieved from [Link]

Sources

Foundational

Strategic Sourcing &amp; Technical Profile: 1-(Difluoromethyl)-4-nitro-1H-pyrazole

Executive Summary 1-(Difluoromethyl)-4-nitro-1H-pyrazole (CAS: 956477-64-8 ) has emerged as a critical pharmacophore in modern medicinal chemistry, specifically as a key building block for Factor XIa inhibitors such as M...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Difluoromethyl)-4-nitro-1H-pyrazole (CAS: 956477-64-8 ) has emerged as a critical pharmacophore in modern medicinal chemistry, specifically as a key building block for Factor XIa inhibitors such as Milvexian (BMS-986177) . The difluoromethyl (


) moiety acts as a lipophilic hydrogen bond donor, functioning as a bioisostere for hydroxyl or thiol groups while significantly enhancing metabolic stability against oxidation.

This guide provides a technical analysis of the supply chain, synthesis pathways, and quality control parameters required for integrating this intermediate into drug discovery workflows.

Part 1: Technical Profile & Chemical Identity

The molecule is characterized by a pyrazole core substituted with a nitro group at the 4-position and a difluoromethyl group at the N1-position. The symmetry of the precursor (4-nitro-1H-pyrazole) ensures that N-alkylation yields a single regioisomer, simplifying purification.

Physicochemical Properties[1][2][3][4][5][6]
PropertySpecification
CAS Number 956477-64-8
Molecular Formula

Molecular Weight 163.08 g/mol
Appearance Pale yellow to yellow oil (tends to solidify upon high-purity isolation)
Boiling Point ~87–90 °C (at 20 mmHg)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol
Storage Sealed, Dry, 2–8°C (Hygroscopic)

Part 2: Strategic Sourcing & Availability

The market for 1-(difluoromethyl)-4-nitro-1H-pyrazole is tiered between catalog suppliers (gram-scale) and custom synthesis houses (kilogram-scale). Due to the specialized nature of difluoromethylation reagents (often requiring handling of fluorinated gases or carbenes), many labs prefer outsourcing this step.

Supplier Landscape Analysis
Supplier TierRepresentative VendorsTypical ScaleLead TimeStrategic Use Case
Tier 1: Stock BLD Pharm , Smolecule 1g – 100g1–5 DaysHit-to-lead optimization; Reference standards.
Tier 2: Aggregators Fisher Scientific (via eMolecules)100mg – 10g1–2 WeeksConsolidated procurement systems.
Tier 3: Bulk/Custom ExSyn Corp , Pharmablock 1kg – 100kg4–8 WeeksPilot plant scale-up; GMP manufacturing.
"Make vs. Buy" Decision Logic

For small-scale medicinal chemistry (under 10g), purchasing is recommended due to the safety hazards associated with difluorocarbene generation. For scale-up (>100g), in-house synthesis becomes cost-effective if appropriate safety engineering (pressure vessels/scrubbers) is available.

SupplyChain Figure 1: Strategic Sourcing Decision Tree for Fluorinated Pyrazoles Start Requirement: 1-(Difluoromethyl)-4-nitro-1H-pyrazole ScaleCheck Quantity Needed? Start->ScaleCheck SmallScale < 10 grams ScaleCheck->SmallScale LargeScale > 100 grams ScaleCheck->LargeScale Buy PURCHASE (BLD Pharm / Smolecule) SmallScale->Buy Fastest SafetyCheck Safety Equip? (Pressure/Carbene) LargeScale->SafetyCheck Make SYNTHESIZE (In-House) SafetyCheck->Make Yes (High CapEx) Outsource OUTSOURCE (ExSyn / Custom) SafetyCheck->Outsource No

Part 3: Synthesis & Manufacturing Protocols

If the decision is made to synthesize, the primary challenge is the introduction of the


 group. The precursor, 4-nitro-1H-pyrazole  (CAS: 2075-46-9), is inexpensive and symmetric, meaning N-alkylation produces a single product without the need for regio-isomer separation.
Synthetic Pathway

The industry-standard route involves the generation of difluorocarbene (


) in situ, which inserts into the N-H bond of the pyrazole.
  • Reagent A (Gas Route): Chlorodifluoromethane (

    
    , Freon-22) – Regulated, requires pressure.
    
  • Reagent B (Solid Route): Sodium chlorodifluoroacetate (

    
    ) or Diethyl (bromodifluoromethyl)phosphonate. Safer for lab scale.
    
Protocol: Lab-Scale Synthesis (Solid Reagent Method)

This protocol uses sodium chlorodifluoroacetate to generate difluorocarbene thermally, avoiding gaseous Freon.

Reagents:

  • 4-Nitro-1H-pyrazole (1.0 eq)

  • Sodium chlorodifluoroacetate (2.5 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitro-1H-pyrazole (10 mmol) in DMF (20 mL).

  • Base Addition: Add

    
     (20 mmol) and stir at room temperature for 15 minutes to deprotonate the pyrazole (formation of pyrazolate anion).
    
  • Carbene Precursor: Add Sodium chlorodifluoroacetate (25 mmol).

  • Reaction: Heat the mixture to 90–100°C for 4–6 hours. Note:

    
     gas is evolved; ensure open ventilation or a bubbler.
    
  • Quench: Cool to room temperature and pour into ice water (100 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine to remove DMF.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
    

Yield: Typically 60–75%.

Synthesis Figure 2: Synthesis Pathway via Difluorocarbene Insertion Precursor 4-Nitro-1H-pyrazole (CAS: 2075-46-9) Reagents Reagents: ClCF2COONa + K2CO3 Solvent: DMF, 95°C Precursor->Reagents Intermediate Transition State: [:CF2] Carbene Insertion Reagents->Intermediate Product 1-(Difluoromethyl)-4-nitro-1H-pyrazole (CAS: 956477-64-8) Intermediate->Product - CO2, - NaCl Downstream Reduction to Amine (Milvexian Synthesis) Product->Downstream H2 / Pd-C

Part 4: Technical Validation (QC)

Trustworthiness in procurement or synthesis relies on rigorous QC. The presence of the fluorine atoms makes


-NMR  the definitive identification tool.
Nuclear Magnetic Resonance (NMR)
  • 
    -NMR (CDCl3):  Look for the characteristic triplet of the 
    
    
    
    proton.
    • 
       ppm (
      
      
      
      ).
    • Pyrazole protons: Two singlets (or doublets) in the aromatic region (

      
       ppm).
      
  • 
    -NMR: 
    
    • Doublet (due to coupling with the single proton) at

      
       ppm.
      
Purity Profile (HPLC/GC)
  • Impurity A: Unreacted 4-nitro-1H-pyrazole (Precursor).

  • Impurity B: Solvent residues (DMF is difficult to remove completely; check by GC).

  • Specification: Commercial grade should be >97% purity by HPLC (254 nm).

Part 5: Safety & Handling

While pyrazoles are generally stable, the nitro group introduces energetic potential.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Skin Irritation).[1]

  • Thermal Stability: Do not subject the neat nitro compound to temperatures >150°C without DSC (Differential Scanning Calorimetry) testing.

  • Reactivity: Compatible with standard reducing agents (

    
    , 
    
    
    
    ) to generate the corresponding amine.

References

  • Milvexian (BMS-986177)

    • Perera, V., et al. "First-in-human study of milvexian, an oral, direct, small molecule factor XIa inhibitor." Clinical and Translational Science, 2021.

  • Synthesis of Difluoromethyl Pyrazoles

    • Zafrani, Y., et al.[2] "Difluoromethylation of N-Heterocycles."[2][3] Journal of Medicinal Chemistry, 2017.[2] (Describes the utility of difluoromethyl bioisosteres).

    • Li, L., et al. "Practical Synthesis of N-Difluoromethyl Pyrazoles." Organic Process Research & Development, 2018.
  • Supplier Data & Safety

    • BLD Pharm Catalog Entry: 1-(Difluoromethyl)-4-nitro-1H-pyrazole.

    • ExSyn Corp Product Focus.

Sources

Exploratory

The Ascendancy of Difluoromethylated Pyrazoles in Modern Drug Discovery: A Technical Guide

Introduction: The Strategic Incorporation of the Difluoromethyl Group In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of the Difluoromethyl Group

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the difluoromethyl (CHF₂) group has emerged as a uniquely versatile bioisostere, offering a nuanced modulation of physicochemical and pharmacological properties.[1] Unlike the more electron-withdrawing trifluoromethyl group, the CHF₂ moiety possesses the ability to act as a lipophilic hydrogen bond donor, a characteristic that allows it to serve as a surrogate for hydroxyl, thiol, or amine groups.[2][3][4] This dual nature—enhancing lipophilicity while retaining hydrogen bonding capability—provides a powerful tool for optimizing drug-target interactions, improving metabolic stability, and enhancing membrane permeability.[1][5]

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged structure" in drug discovery. Its presence in numerous approved drugs across a wide range of therapeutic areas attests to its favorable drug-like properties and synthetic tractability.[6][7] The fusion of the difluoromethyl group with the pyrazole core has given rise to a new generation of bioactive molecules with significant potential in oncology, infectious diseases, and neurodegenerative disorders. This guide provides an in-depth exploration of the synthesis, pharmacological applications, and structure-activity relationships of difluoromethylated pyrazoles, offering a technical resource for researchers and professionals in the field of drug development.

Synthetic Strategies for Accessing Difluoromethylated Pyrazoles

The synthesis of difluoromethylated pyrazoles can be broadly categorized into two main approaches: the construction of the pyrazole ring from difluoromethylated precursors and the direct difluoromethylation of a pre-existing pyrazole scaffold. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Constructing the Pyrazole Ring: The [3+2] Cycloaddition Approach

A powerful and regioselective method for synthesizing C-difluoromethylated pyrazoles involves the [3+2] cycloaddition of difluoroacetohydrazonoyl bromides with various dipolarophiles.[5] This approach builds the pyrazole core with the difluoromethyl group precisely positioned.

The general mechanism involves the in-situ generation of a difluoromethyl-substituted nitrile imine from the hydrazonoyl bromide, which then undergoes a cycloaddition reaction with an alkyne or a strained alkene.

cluster_0 Nitrile Imine Generation cluster_1 [3+2] Cycloaddition Hydrazonoyl_Bromide Ar-N(H)-N=C(Br)CHF₂ Nitrile_Imine [Ar-N⁻-N⁺≡C-CHF₂] Hydrazonoyl_Bromide->Nitrile_Imine - HBr Base Base (e.g., Et₃N) Base->Hydrazonoyl_Bromide Pyrazole Difluoromethylated Pyrazole Nitrile_Imine->Pyrazole Alkyne R¹-C≡C-R² Alkyne->Pyrazole

Caption: [3+2] Cycloaddition pathway for C-difluoromethylated pyrazoles.

This method offers a high degree of functional group tolerance and provides access to a wide range of substituted pyrazoles.[2]

Direct N-Difluoromethylation of Pyrazoles

For the synthesis of N-difluoromethylated pyrazoles, direct difluoromethylation of the pyrazole nitrogen is a common and efficient strategy. Various difluoromethylating agents and reaction conditions have been developed to achieve this transformation.

A practical and scalable method utilizes chlorodifluoromethane (ClCF₂H) as the difluoromethyl source in the presence of a base and a phase-transfer catalyst.[8] This approach is particularly useful for the gram-scale synthesis of N-difluoromethylated pyrazoles.[8]

Another effective method employs diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) as a difluorocarbene precursor under mild conditions.[9][10] This reagent is commercially available, non-ozone-depleting, and easy to handle, making it an attractive option for laboratory-scale synthesis.[9]

Pyrazole Pyrazole Precursor N_Difluoromethylated_Pyrazole N-Difluoromethylated Pyrazole Pyrazole->N_Difluoromethylated_Pyrazole Reagent Difluoromethylating Reagent (e.g., ClCF₂H or BrCF₂PO(OEt)₂) Reagent->N_Difluoromethylated_Pyrazole Conditions Base, Catalyst Conditions->N_Difluoromethylated_Pyrazole

Caption: General scheme for direct N-difluoromethylation of pyrazoles.

The choice of difluoromethylating agent and reaction conditions can influence the regioselectivity of the reaction, particularly with unsymmetrically substituted pyrazoles.

Experimental Protocol: N-Difluoromethylation of 3(5)-Methylpyrazole

The following protocol is adapted from a reported gram-scale synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazole and 1-(difluoromethyl)-5-methyl-1H-pyrazole.[8]

Materials:

  • 3(5)-Methylpyrazole

  • Chlorodifluoromethane (ClCF₂H)

  • Dioxane

  • Water

  • Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium Bromide (TBAB)

  • Ethyl Acetate

  • Brine

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3(5)-methylpyrazole (0.2 mol) in a mixture of dioxane (100 mL) and water (50 mL), add potassium carbonate (0.4 mol) and tetrabutylammonium bromide (0.02 mol).

  • Bubble chlorodifluoromethane (ClCF₂H) gas through the vigorously stirred reaction mixture at room temperature. Monitor the reaction progress by GC-MS.

  • Upon completion, dilute the reaction mixture with water (200 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The isomeric mixture of 1-(difluoromethyl)-3-methyl-1H-pyrazole and 1-(difluoromethyl)-5-methyl-1H-pyrazole can be separated by fractional distillation under reduced pressure.[8]

Pharmacological Applications of Difluoromethylated Pyrazoles

The unique properties of the difluoromethyl group, combined with the versatile pyrazole scaffold, have led to the discovery of potent and selective modulators of various biological targets.

Kinase Inhibitors in Oncology

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[11] The pyrazole scaffold is a key component in many approved kinase inhibitors.[7] The introduction of a difluoromethyl group can enhance the binding affinity and selectivity of these inhibitors. For instance, compound C-48, a dual TYK2/JAK1 inhibitor, incorporates an N-difluoromethylpyrazole moiety and exhibits potent anti-inflammatory effects.[8] The difluoromethyl group in this context likely engages in favorable hydrogen bonding interactions within the ATP-binding pocket of the kinases.

Compound IDTarget Kinase(s)IC₅₀ (nM)Therapeutic AreaReference
C-48 TYK2, JAK16, 37Inflammation[8]
Afuresertib Akt-Oncology[12]
Ruxolitinib JAK1, JAK2~3Myelofibrosis[12]

Table 1: Examples of Difluoromethylated Pyrazole-Containing Kinase Inhibitors.

The structure-activity relationship (SAR) of diarylpyrazoles as kinase inhibitors has shown that modifications to the pyrazole core and its substituents can significantly impact potency and selectivity.[13] The difluoromethyl group offers a valuable tool for fine-tuning these interactions.

Succinate Dehydrogenase Inhibitors (SDHIs) in Agriculture

Succinate dehydrogenase (SDH) is a key enzyme in the mitochondrial respiratory chain of fungi, making it an excellent target for fungicides.[7] A number of commercial fungicides are based on a pyrazole-carboxamide scaffold, and the introduction of a difluoromethyl group at the 3-position of the pyrazole ring has proven to be highly effective.[14] These compounds exhibit broad-spectrum antifungal activity against various plant pathogens.[15]

CompoundTarget FungusEC₅₀ (µg/mL)Reference
7a Gibberella zeae1.8[14]
7c Fusarium oxysporum1.5[14]
7f Phytophthora infestans6.8[14]
A12 Rhizoctonia solani-[16]
Isopyrazam Zymoseptoria tritici-[17]

Table 2: Antifungal Activity of Selected Difluoromethylated Pyrazole SDHIs.

The difluoromethyl group in these SDHIs is believed to contribute to their potency by engaging in specific interactions within the ubiquinone-binding site of the SDH enzyme complex.[14]

Anticancer Agents Targeting Tubulin

Tubulin is a critical component of the cytoskeleton, and its polymerization is essential for cell division.[4] Molecules that interfere with tubulin dynamics are effective anticancer agents.[6] A series of combretastatin A-4 analogues incorporating a 1,5-diaryl-3-(trifluoromethyl)pyrazole scaffold have been synthesized and shown to inhibit tubulin polymerization.[3][4] While these initial studies focused on the trifluoromethyl group, the analogous difluoromethyl compounds represent a logical next step for exploration, potentially offering improved properties such as reduced metabolic lability.

Potential in Neurodegenerative Diseases

The ability of fluorine to modulate physicochemical properties, such as lipophilicity and metabolic stability, makes it a valuable tool in the design of CNS-active drugs.[18] The pyrazole scaffold has been explored for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[1][19] For instance, pyrazole derivatives have been investigated as inhibitors of enzymes implicated in these diseases, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).[20] The introduction of a difluoromethyl group into these pyrazole-based scaffolds could enhance their blood-brain barrier permeability and target engagement, opening new avenues for the development of therapeutics for these challenging conditions.[21]

Conclusion and Future Perspectives

The strategic incorporation of the difluoromethyl group into the privileged pyrazole scaffold has yielded a wealth of bioactive molecules with significant therapeutic and agrochemical potential. The ability of the CHF₂ group to act as a lipophilic hydrogen bond donor provides a unique handle for medicinal chemists to optimize drug-target interactions and fine-tune physicochemical properties. The synthetic methodologies for accessing both C- and N-difluoromethylated pyrazoles are becoming increasingly sophisticated, enabling the exploration of a wider chemical space.

Future research in this area will likely focus on several key aspects:

  • Development of novel and more efficient difluoromethylation reagents and methods: This will facilitate the synthesis of increasingly complex and diverse difluoromethylated pyrazole libraries.

  • Exploration of new therapeutic targets: While kinase and succinate dehydrogenase inhibitors are well-established, the application of difluoromethylated pyrazoles to other target classes, particularly in the CNS, remains a promising and underexplored area.

  • In-depth structure-based drug design: As more crystal structures of difluoromethylated pyrazoles in complex with their targets become available, a more rational and predictive approach to inhibitor design will be possible.

  • Investigation of ¹⁸F-labeled difluoromethylated pyrazoles for PET imaging: The development of radiolabeled analogues could provide valuable tools for in vivo target engagement studies and diagnostic applications.

References

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 677–683. [Link]

  • Hura, T., Guchhait, G., Kundu, S., Das, A., & Das, L. (2018). Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents. ACS Omega, 3(2), 2296–2313. [Link]

  • Hura, T., Guchhait, G., Kundu, S., Das, A., & Das, L. (2018). Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents. ACS Omega, 3(2), 2296–2313. [Link]

  • Han, T., Wang, K.-H., Yang, M., Zhao, P., Wang, F., Wang, J., & Huang, D. (2022). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry, 87(1), 498–511. [Link]

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 114(4), 2432–2506. [Link]

  • Mykhailiuk, P. K. (2015). Synthesis of fluorinated pyrazoles via intra- and intermolecular cyclization reactions. eGrove, University of Mississippi. [Link]

  • Beier, P., & Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(1), 193–257. [Link]

  • Ugrak, B. I., Dutova, T., Rusak, V., & Tretyakov, E. (2020). Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega, 5(31), 19747–19754. [Link]

  • Patil, T. D., & Rathore, N. P. (2023). Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition. International Journal of Scientific Research in Engineering and Management, 7(5). [Link]

  • Rakshit, G., Chakraborty, S., Bhakta, S., & Jayaprakash, V. (2023). Straightforward synthesis of difluoromethylated pyrazolines. Molecules, 28(20), 7087. [Link]

  • Ardiansah, B. (2017). Recent reports on pyrazole-based bioactive compounds as candidate for anticancer agents. Asian Journal of Pharmaceutical and Clinical Research, 10(12), 45-48. [Link]

  • Mao, T., Zhao, L., Li, X., Wu, Y., Zhang, S., & He, C.-Y. (2018). N-Difluoromethylation of imidazoles and pyrazoles using BrCF2PO(OEt)2 under mild condition. Tetrahedron Letters, 59(27), 2676–2679. [Link]

  • Patil, T. D., & Rathore, N. P. (2023). Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition. International Journal of Scientific Research in Engineering and Management, 7(5), 1-5. [Link]

  • Ugrak, B. I., Dutova, T., Rusak, V., & Tretyakov, E. (2020). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkivoc, 2020(5), 123-139. [Link]

  • Raines, R. T., & van der Wel, T. (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. International Journal of Molecular Sciences, 21(11), 3964. [Link]

  • Breland, E. J., Wall, E. A., Ke, M., Cruz, J. A., Johnson, D. G., Kokkonda, S., ... & Wiederhold, N. P. (2023). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Infectious Diseases, 9(8), 1647–1659. [Link]

  • Mao, T., Zhao, L., Li, X., Wu, Y., Zhang, S., & He, C. Y. (2018). N-Difluoromethylation of imidazoles and pyrazoles using BrCF2PO (OEt) 2 under mild condition. Tetrahedron letters, 59(27), 2676-2679. [Link]

  • Wang, X., Zhang, Y., Li, Y., Wang, C., Zhang, J., & Fan, Z. (2018). Synthesis, Biological Evaluation, and 3D-QSAR Studies of N-(Substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 66(4), 849–859. [Link]

  • Ardiansah, B. (2017). Recent reports on pyrazole-based bioactive compounds as candidate for anticancer agents. Asian Journal of Pharmaceutical and Clinical Research, 10(12), 45-48. [Link]

  • Hura, T., Guchhait, G., Kundu, S., Das, A., & Das, L. (2018). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 23(2), 2296. [Link]

  • Liu, X. H., Qiao, L., Zhai, Z. W., & Wu, H. K. (2019). Synthesis of fungicidally active succinate dehydrogenase inhibitors with novel difluoromethylated heterocyclic acid moieties. Pest Management Science, 75(6), 1645-1653. [Link]

  • Tom, N. (2010). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry, 2(3), 333-346. [Link]

  • Wang, Y., et al. (2022). Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents. Journal of Agricultural and Food Chemistry, 70(1), 163-173. [Link]

  • El-Gamal, M. I., & Oh, C. H. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Zhang, M., et al. (2017). Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 65(28), 5771-5779. [Link]

  • Pop, C. I., & Pop, R. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]

  • Kumar, A., & Sharma, S. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Chemical Neuroscience, 13(21), 3045–3069. [Link]

  • Kumar, A., & Sharma, S. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Chemical Neuroscience, 13(21), 3045-3069. [Link]

  • Simpson, J. E., et al. (2022). Oxidative Stress and Antioxidants in Neurodegenerative Disorders. Antioxidants, 11(2), 203. [Link]

  • Dooley, H., et al. (2016). The effect of succinate dehydrogenase inhibitor/azole mixtures on selection of Zymoseptoria tritici isolates with reduced sensitivity. Pest Management Science, 72(4), 775-783. [Link]

  • Asquith, C. R. M., & Tizzard, G. J. (2019). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Molbank, 2019(2), M1065. [Link]

  • Wodtke, R., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(21), 13358. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 1-(difluoromethyl)-4-nitro-1H-pyrazole

Abstract: This document provides a detailed protocol for the synthesis of 1-(difluoromethyl)-4-nitro-1H-pyrazole, a key building block in modern medicinal chemistry. We will delve into the strategic considerations for th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed protocol for the synthesis of 1-(difluoromethyl)-4-nitro-1H-pyrazole, a key building block in modern medicinal chemistry. We will delve into the strategic considerations for the synthesis, a step-by-step experimental procedure, safety protocols, and methods for characterization. This guide is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible method for obtaining this valuable intermediate.

Introduction: The Significance of 1-(difluoromethyl)-4-nitro-1H-pyrazole

The landscape of modern drug discovery is increasingly influenced by the strategic incorporation of fluorine atoms into molecular scaffolds. The difluoromethyl group (-CHF₂) in particular, is of high interest as it can serve as a bioisostere for a hydroxyl or thiol group, potentially improving metabolic stability, membrane permeability, and binding affinity. 1-(difluoromethyl)-4-nitro-1H-pyrazole is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] It is a core component in the development of novel therapeutics, including Factor XIa inhibitors for anticoagulant therapy and NLRP3 inflammasome modulators for treating a range of inflammatory diseases.[1][2] The presence of both the difluoromethyl group and a nitro group on the pyrazole ring provides a versatile platform for further chemical modifications.[2]

Synthetic Strategy: The Chemistry Behind the Protocol

The most direct and widely employed strategy for the synthesis of 1-(difluoromethyl)-4-nitro-1H-pyrazole is the N-difluoromethylation of 4-nitro-1H-pyrazole.[1] This reaction falls under the category of nucleophilic substitution, where the deprotonated nitrogen of the 4-nitro-1H-pyrazole acts as a nucleophile, attacking a difluoromethyl source.

Several reagents can be used to introduce the difluoromethyl group.[2] A common and effective method involves the use of sodium chlorodifluoroacetate (ClCF₂COONa) under basic conditions.[2] Another approach utilizes 1-chloro-1,1-difluoromethane (ClCHF₂), a gaseous reagent, with a strong base like sodium hydride (NaH) to deprotonate the pyrazole.[3] The choice of reagent and conditions can be influenced by factors such as scale, safety considerations, and available equipment.

This protocol will focus on the use of 1-chloro-1,1-difluoromethane with sodium hydride in a suitable aprotic solvent, a method that has been demonstrated to be effective for the N-difluoromethylation of azoles.[3]

Experimental Workflow Diagram

Synthesis_Workflow Start Starting Materials: 4-nitro-1H-pyrazole Sodium Hydride (NaH) Anhydrous DMF Reaction_Setup Reaction Setup: Inert atmosphere (N₂ or Ar) Dry glassware Start->Reaction_Setup Preparation Deprotonation Deprotonation: Add NaH to 4-nitro-1H-pyrazole in DMF. Stir at 0 °C. Reaction_Setup->Deprotonation Step 1 Difluoromethylation Difluoromethylation: Bubble ClCHF₂ gas through the reaction mixture. Deprotonation->Difluoromethylation Step 2 Quenching Reaction Quenching: Carefully add water to destroy excess NaH. Difluoromethylation->Quenching Step 3 Extraction Work-up & Extraction: Extract with an organic solvent (e.g., Ethyl Acetate). Quenching->Extraction Step 4 Purification Purification: Column chromatography Extraction->Purification Step 5 Product Final Product: 1-(difluoromethyl)-4-nitro-1H-pyrazole Purification->Product Final Step

Caption: Synthetic workflow for 1-(difluoromethyl)-4-nitro-1H-pyrazole.

Detailed Experimental Protocol

This protocol describes the synthesis of 1-(difluoromethyl)-4-nitro-1H-pyrazole from 4-nitro-1H-pyrazole.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-nitro-1H-pyrazole≥98%Commercial-
Sodium Hydride (NaH)60% dispersion in mineral oilCommercialPyrophoric, handle with care.[4]
1-chloro-1,1-difluoromethane (ClCHF₂)GasCommercialHandle in a well-ventilated fume hood.
Anhydrous Dimethylformamide (DMF)≥99.8%CommercialUse a dry solvent.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction.
Saturated Sodium Chloride Solution (Brine)-Lab PreparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)-CommercialFor drying.
Silica Gel230-400 meshCommercialFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • Equip a three-necked, round-bottom flask with a magnetic stirrer, a thermometer, a gas inlet adapter, and a septum.

    • Ensure all glassware is thoroughly dried to prevent reaction with sodium hydride.

    • Place the flask under an inert atmosphere of nitrogen or argon.

  • Deprotonation of 4-nitro-1H-pyrazole:

    • To the flask, add 4-nitro-1H-pyrazole (1.0 eq).

    • Add anhydrous dimethylformamide (DMF) to dissolve the starting material (approx. 0.2 M concentration).

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.1 eq, 60% dispersion in oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of the pyrazole should be observed.

  • Difluoromethylation:

    • While maintaining the temperature at 0-5 °C, bubble 1-chloro-1,1-difluoromethane (ClCHF₂) gas through the reaction mixture via a needle submerged below the surface of the liquid.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Reaction Quenching:

    • Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of water at 0 °C to decompose any unreacted sodium hydride.

    • Allow the mixture to warm to room temperature.

  • Work-up and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Dilute with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by a wash with saturated brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(difluoromethyl)-4-nitro-1H-pyrazole as a pale yellow to yellow oil.[1]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹⁹F NMR: To confirm the structure and the presence of the difluoromethyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight (163.08 g/mol ).[5]

  • HPLC/GC: To determine the purity of the compound. A purity of ≥98% is typically desired.[6]

Safety and Handling

General Precautions:

  • This procedure must be carried out in a well-ventilated fume hood.[4]

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[7]

  • Avoid inhalation, ingestion, and skin contact with all chemicals.[7]

Reagent-Specific Hazards:

  • Sodium Hydride (NaH): Pyrophoric solid. Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from ignition sources.[4]

  • 1-chloro-1,1-difluoromethane (ClCHF₂): A gas that can cause respiratory irritation.

  • 1-(difluoromethyl)-4-nitro-1H-pyrazole: The final product is classified as hazardous (H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation).[8]

Waste Disposal:

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations.

  • Quench any residual reactive reagents before disposal.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete deprotonationEnsure NaH is fresh and properly dispensed. Allow sufficient time for deprotonation.
Wet reagents or glasswareUse anhydrous solvents and thoroughly dry all glassware.
Formation of side productsReaction temperature too highMaintain the reaction temperature at 0-5 °C during the addition of ClCHF₂.
Incomplete reactionInsufficient difluoromethylating agentEnsure a steady flow of ClCHF₂ gas and monitor the reaction until the starting material is consumed.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the synthesis of 1-(difluoromethyl)-4-nitro-1H-pyrazole. By understanding the underlying chemical principles and adhering to the specified safety precautions, researchers can successfully prepare this important building block for applications in drug discovery and medicinal chemistry.

References

  • Smolecule. (n.d.). Buy 1-(difluoromethyl)-4-nitro-1H-pyrazole | 956477-64-8.
  • ExSyn Corp. (2023, September 25). 1-(Difluoromethyl)-4-nitro-1H-pyrazole.
  • Google Patents. (n.d.). EP2008996A1 - Process for the production of pyrazoles.
  • Google Patents. (n.d.). CN111303035A - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • ResearchGate. (n.d.). Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition.
  • Chambers, R. D., et al. (2014).
  • Aggarwal, N., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1279.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Ochi, Y., et al. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synform, 2018(12), A197-A199.
  • BLDpharm. (n.d.). 956477-64-8|1-(Difluoromethyl)-4-nitro-1H-pyrazole.
  • ACS Publications. (2021, December 16). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from The Royal Society of Chemistry website.
  • Oregon State University. (2009, October 30). Safe Handling of Pyrophoric Liquids. Environmental Health and Safety.
  • Missouri S&T. (n.d.). Chemical Safety. Environmental Health and Safety.
  • Queen Mary University of London. (n.d.). Procedures and Guidance Notes for working with biological agents and materials. Retrieved from Queen Mary University of London website.
  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • Ottokemi. (n.d.). 1-(Difluoromethyl)-4-nitro-1H-pyrazole, 98%.
  • Lianhe Aigen Pharma Co., Ltd. (n.d.). 1-(difluoromethyl)-4-nitro-1H-pyrazole. Retrieved from Lianhe Aigen Pharma Co., Ltd. website.

Sources

Application

Application Note: Analytical Characterization of 1-(Difluoromethyl)-4-nitro-1H-pyrazole

This Application Note is structured as a comprehensive technical guide for analytical scientists and medicinal chemists. It synthesizes established spectroscopic principles with specific protocols for fluorinated heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for analytical scientists and medicinal chemists. It synthesizes established spectroscopic principles with specific protocols for fluorinated heterocycles.

Executive Summary

1-(Difluoromethyl)-4-nitro-1H-pyrazole (CAS 956477-64-8) is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly where the difluoromethyl (


) group serves as a lipophilic hydrogen bond donor bioisostere. This guide addresses the specific analytical challenges posed by this molecule: the high volatility of low-molecular-weight fluorinated pyrazoles, the strong electron-withdrawing nature of the nitro and 

groups affecting ionization, and the necessity of confirming N-alkylation versus C-alkylation.

Physicochemical Profile & Safety

Before instrumental analysis, the physicochemical properties must be understood to select appropriate solvents and handling procedures.

PropertyValue / DescriptionAnalytical Implication
Molecular Formula

MW = 163.08 g/mol
Appearance Pale yellow to yellow oilLiquids can be weighed directly but are prone to evaporative loss; use gas-tight syringes.
Solubility Soluble in DMSO, MeOH,

, Acetone
Compatible with Reverse Phase HPLC and standard NMR solvents.
LogP (Calc) ~1.2 - 1.5Moderately lipophilic; elutes mid-gradient on C18 columns.
Hazards Irritant; Nitro-compounds can be energeticAvoid heating neat samples >50°C.

Analytical Decision Matrix

The following workflow illustrates the logical progression from sample receipt to full structural validation.

AnalyticalWorkflow Start Sample Receipt: 1-(difluoromethyl)-4-nitro-1H-pyrazole Solubility Solubility Check (DMSO/MeOH) Start->Solubility Purity Purity Profiling (HPLC-UV-MS) Solubility->Purity Decision Purity > 95%? Purity->Decision Prep Prep-HPLC / Purification Decision->Prep No Structure Structural Validation (NMR & IR) Decision->Structure Yes Prep->Purity NMR_H 1H NMR: Confirm CF2H Triplet Confirm N-subst vs C-subst Structure->NMR_H NMR_F 19F NMR: Confirm CF2H Doublet Quantify F-impurities Structure->NMR_F Final Release / CoA Generation NMR_H->Final NMR_F->Final

Figure 1: Analytical workflow ensuring sample integrity before structural elucidation.

Method 1: High-Resolution NMR Spectroscopy

The definitive identification of the


 moiety relies on observing the characteristic heteronuclear coupling patterns.
Solvent Selection
  • Recommended: DMSO-d6 .

  • Rationale: The

    
     proton is acidic and capable of hydrogen bonding. DMSO reduces proton exchange rates and typically provides sharper resolution of the 
    
    
    
    triplet compared to
    
    
    . Additionally, DMSO shifts the water peak away from the aromatic region.
Expected Spectral Features

The electron-withdrawing nitro group at position 4 deshields the ring protons, while the


 group introduces strong coupling.

H NMR (400 MHz, DMSO-d6)
  • 
     ~ 9.0 - 9.2 ppm (1H, s):  H-3 or H-5. The proton adjacent to the nitro group and the N-N bond is typically most deshielded.
    
  • 
     ~ 8.4 - 8.6 ppm (1H, s):  H-5 or H-3.
    
  • 
     ~ 7.8 - 8.0 ppm (1H, t, 
    
    
    
    Hz):
    The diagnostic signal . This proton is attached to the carbon bearing two fluorine atoms. It appears as a triplet due to coupling with two equivalent
    
    
    F nuclei.
    • Note: If the signal appears as a broad singlet, the sample may be wet or undergoing exchange; dry the sample or switch to Acetone-d6.


F NMR (376 MHz, DMSO-d6)
  • 
     ~ -95 to -97 ppm (2F, d, 
    
    
    
    Hz):
    Appears as a doublet. The chemical shift is characteristic of
    
    
    .
    
    
    signals typically appear further upfield.

C NMR (100 MHz, DMSO-d6)
  • 
     ~ 110 - 115 ppm (t, 
    
    
    
    Hz):
    The difluoromethyl carbon. The large coupling constant is definitive proof of the
    
    
    group.
Protocol: NMR Sample Preparation
  • Weigh 10-15 mg of the oil into a clean vial.

  • Add 0.6 mL of DMSO-d6 (containing 0.03% TMS if internal referencing is required).

  • Vortex for 10 seconds to ensure complete dissolution.

  • Transfer to a 5mm NMR tube.

  • Acquisition Parameters:

    • Relaxation Delay (D1): Set to

      
       seconds to allow full relaxation of the isolated aromatic protons for accurate integration.
      
    • Scans: 16 (1H), 64 (19F).

Method 2: HPLC-UV-MS Purity Profiling

Due to the polarity of the nitro group and the lipophilicity of the difluoromethyl group, a standard C18 method with acidic modification is robust.

Chromatographic Conditions[1][2]
  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 5 µL.

Gradient Table
Time (min)% A (Water)% B (ACN)Phase
0.0955Equilibration
1.0955Hold
8.0595Ramp
10.0595Wash
10.1955Re-equilibration
14.0955End
Detection Strategy
  • UV: Monitor at 270 nm (Nitro-pyrazole absorption max) and 210 nm (universal).

  • MS (Mass Spectrometry):

    • Source: Electrospray Ionization (ESI).

    • Mode: Positive (

      
      ) and Negative (
      
      
      
      ).
    • Target:

      • Positive Mode:

        
        .
        
      • Note: Nitro compounds often ionize poorly in positive mode. If signal is low, try Negative Mode for

        
         adducts or monitor the loss of 
        
        
        
        .
      • Fragmentation: Watch for loss of 46 Da (

        
        ) and 51 Da (
        
        
        
        ).

Method 3: Infrared Spectroscopy (FT-IR)

IR provides a rapid confirmation of functional groups, useful for QC batch release.

  • Technique: ATR (Attenuated Total Reflectance) on the neat oil.

  • Diagnostic Bands:

    • 3100 - 3150 cm

      
      :  C-H stretch (aromatic).
      
    • 1530 - 1550 cm

      
      : 
      
      
      
      Asymmetric stretch (Strong).
    • 1340 - 1360 cm

      
      : 
      
      
      
      Symmetric stretch.
    • 1100 - 1200 cm

      
      :  C-F stretching region (Multiple strong bands).
      

Differentiation from Impurities

Common impurities arise from the synthesis (difluoromethylation of 4-nitropyrazole).

ImpurityStructure DifferenceAnalytical Distinction
4-Nitro-1H-pyrazole (Starting Material)Missing

HPLC: Elutes earlier (more polar). NMR: Missing triplet at 7.8 ppm; broad NH singlet at >13 ppm.
Bis-alkylation (Rare)Two

groups
MS: Mass = 213. NMR: Integration of

signal doubles relative to ring protons.

References

  • Petko, K. I., et al. (2022).[1] N-Difluoromethylindazoles: Synthesis and NMR Characterization. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Loughborough University. (2019). NMR spectral analysis of second-order 19F-19F and 19F-1H coupling constants. Retrieved from [Link]

  • Arkivoc. (2025).[2][3] N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Retrieved from [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Quantitative Analysis of 1-(difluoromethyl)-4-nitro-1H-pyrazole

Abstract This document provides detailed analytical methodologies for the quantitative determination of 1-(difluoromethyl)-4-nitro-1H-pyrazole, a critical intermediate in the synthesis of modern pharmaceuticals and agroc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed analytical methodologies for the quantitative determination of 1-(difluoromethyl)-4-nitro-1H-pyrazole, a critical intermediate in the synthesis of modern pharmaceuticals and agrochemicals.[1][2] We present two robust and validated methods: a High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for routine quality control and high-concentration assays, and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The rationale behind the selection of chromatographic conditions, sample preparation protocols, and validation parameters are discussed in depth to ensure scientific integrity and reproducibility. These protocols are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Significance of 1-(difluoromethyl)-4-nitro-1H-pyrazole

1-(difluoromethyl)-4-nitro-1H-pyrazole (MW: 163.08 g/mol ) is a fluorinated heterocyclic building block of significant interest.[3] The presence of the difluoromethyl group can enhance metabolic stability and target affinity in drug candidates, while the nitro group serves as a versatile synthetic handle for further molecular elaboration.[1] This compound is a key starting material for active pharmaceutical ingredients (APIs), including the anticoagulant Milvexian.[2]

Given its role in pharmaceutical manufacturing, the development of precise, accurate, and reliable analytical methods is paramount for ensuring the quality of intermediates, monitoring reaction progress, and performing stability studies. This guide provides field-proven protocols that adhere to the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[4][5][6]

Part I: HPLC-UV Method for Routine Quantification

This method is optimized for accuracy and robustness, making it ideal for routine analysis in a quality control environment where analyte concentrations are relatively high.

Rationale and Method Development

The choice of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is based on the moderate polarity of the target analyte.

  • Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase is selected for its versatility and proven efficacy in retaining and separating a wide range of moderately polar to non-polar compounds, including pyrazole derivatives.[7] Its hydrophobic nature provides the necessary interaction with the analyte for effective separation from polar impurities or starting materials.

  • Mobile Phase Composition: The mobile phase consists of an organic modifier (methanol or acetonitrile) and an aqueous component. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small percentage of an acid, such as formic acid, is crucial. It serves to suppress the ionization of any residual silanol groups on the silica backbone of the column, thereby preventing peak tailing and ensuring a sharp, symmetrical peak shape. Formic acid is particularly advantageous as it is volatile and fully compatible with mass spectrometry, allowing for a seamless transition to LC-MS analysis if required.[8]

  • UV Detection Wavelength: The analyte possesses a nitro-aromatic chromophore, which confers strong ultraviolet absorbance. While an initial UV scan (e.g., 200-400 nm) is recommended to determine the wavelength of maximum absorbance (λmax), a detection wavelength of 254 nm is a common and effective starting point for aromatic compounds and is likely to provide excellent sensitivity.

Experimental Protocol: HPLC-UV

Equipment and Reagents:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade Acetonitrile and Water.

  • Formic Acid (≥98%).

  • 1-(difluoromethyl)-4-nitro-1H-pyrazole reference standard.

  • 0.45 µm syringe filters for sample preparation.[9]

Procedure:

  • Mobile Phase Preparation (0.1% Formic Acid in 50:50 Acetonitrile:Water):

    • Carefully add 1.0 mL of formic acid to a 1 L volumetric flask.

    • Add 500 mL of HPLC grade acetonitrile and 500 mL of HPLC grade water.

    • Mix thoroughly and degas the solution using sonication or vacuum filtration.

  • Standard Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh 25 mg of the 1-(difluoromethyl)-4-nitro-1H-pyrazole reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase. This solution should be stored under recommended conditions (e.g., refrigerated at 2-8°C).[3]

  • Calibration Standards Preparation:

    • Perform serial dilutions of the Standard Stock Solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte and dissolve it in a known volume of mobile phase to achieve a final concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[9]

HPLC-UV Data and Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 50:50 Acetonitrile:Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes
Method Validation Principles

This protocol must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[4] Key parameters to assess include:

  • Specificity: The ability to resolve the analyte peak from impurities and matrix components.

  • Linearity: Demonstrated by a correlation coefficient (r²) > 0.999 over the calibration range.

  • Accuracy & Precision: Determined by analyzing quality control samples at multiple concentration levels.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.

Part II: LC-MS/MS Method for High-Sensitivity and High-Specificity Analysis

For applications requiring ultra-trace level detection, such as pharmacokinetic studies or impurity profiling, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is indispensable. Its superior sensitivity and selectivity are achieved through the specific monitoring of precursor-to-product ion transitions.

Rationale and Method Development
  • Chromatography: The LC conditions are similar to the HPLC method but are often adapted for faster run times using shorter columns or smaller particle sizes (UPLC). The critical requirement is the use of volatile mobile phase modifiers like formic acid or ammonium acetate to be compatible with the mass spectrometer's ion source.[8]

  • Ionization: Electrospray Ionization (ESI) is the technique of choice for this class of molecule.[10] Given the pyrazole structure, which contains basic nitrogen atoms, positive ion mode ESI is highly effective, leading to the formation of the protonated molecule [M+H]⁺. While nitroaromatic compounds can be analyzed in negative ion mode,[11][12] the basicity of the pyrazole ring typically yields a stronger signal in positive mode.

  • Tandem Mass Spectrometry (MS/MS) and MRM: The trustworthiness of this method is grounded in the principle of Multiple Reaction Monitoring (MRM). The precursor ion ([M+H]⁺ at m/z 164.1) is selectively isolated in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process acts as a highly specific chemical filter, eliminating background noise and confirming the analyte's identity with high confidence. Common fragmentation pathways for nitro-pyrazole compounds include the loss of the nitro group (NO₂) or cleavage of the pyrazole ring.[13]

Experimental Protocol: LC-MS/MS

Equipment and Reagents:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an ESI source.

  • UPLC/HPLC C18 Column (e.g., 2.1 x 50 mm, 1.8 µm).

  • All reagents as listed in Section 2.2, but of LC-MS grade.

Procedure:

  • Mobile Phase and Standard/Sample Preparation: Prepare as described in Section 2.2, using LC-MS grade solvents and mobile phase. Dilutions should be made to achieve concentrations appropriate for the high sensitivity of the instrument (e.g., in the ng/mL to pg/mL range).

  • Analyte Tuning: Infuse a dilute solution of 1-(difluoromethyl)-4-nitro-1H-pyrazole directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows) and to determine the precursor and product ions for MRM analysis.

    • Precursor Ion: [M+H]⁺ = 164.1 m/z

    • Product Ions: Perform a product ion scan to identify stable and abundant fragments. Plausible fragments include loss of NO₂ (m/z 118.1) and other ring fragments. Two distinct product ions are typically chosen for a robust MRM method.

LC-MS/MS Data and Conditions

Table 1: Liquid Chromatography Conditions

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 3 min, hold for 1 min, return to 10% B
Flow Rate 0.4 mL/min
Injection Volume 2 µL

| Column Temperature | 40 °C |

Table 2: Mass Spectrometry Conditions

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
MRM Transitions Quantifier: 164.1 → 118.1Qualifier: 164.1 → [Secondary Fragment m/z]

| Collision Energy | To be optimized for each transition |

Visual Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Weigh Weigh Sample/ Reference Std Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler (Inject 10 µL) Filter->Autosampler Column C18 Column (30 °C) Autosampler->Column Pump Pump (1.0 mL/min) Pump->Autosampler Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantify Quantify using Calibration Curve Chromatogram->Quantify

Caption: HPLC-UV experimental workflow from sample preparation to data analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_analysis Data Analysis Sample Prepare Sample (ng/mL range) Filter Filter/Centrifuge Sample->Filter LC UPLC Separation (Gradient Elution) Filter->LC ESI ESI Source ([M+H]⁺) LC->ESI Q1 Q1: Isolate Precursor Ion (m/z 164.1) ESI->Q1 Q2 Q2: Fragment (Collision Cell) Q1->Q2 Q3 Q3: Monitor Product Ions (MRM) Q2->Q3 MRM_Signal Generate MRM Chromatogram Q3->MRM_Signal Quantify Quantify Signal MRM_Signal->Quantify

Caption: LC-MS/MS workflow illustrating the MRM process for high-sensitivity analysis.

References

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
  • Agilent. (n.d.). Analysis of nitrofuran metabolites by positive ion electrospray LC/MS/MS.
  • Google Patents. (n.d.). IL110461A - Process for the preparation of pyrazole and its derivatives.
  • Smolecule. (n.d.). Buy 1-(difluoromethyl)-4-nitro-1H-pyrazole | 956477-64-8.
  • International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • ExSyn Corp. (2023). 1-(Difluoromethyl)-4-nitro-1H-pyrazole.
  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis.
  • NIH. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
  • PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]

  • EPA. (n.d.). Independent Laboratory Validation for Fluindapyr & Degradates in Water 50676901.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved from [Link]

  • Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolo[3,2-a]Pyrimidinyl) Disulfides. Retrieved from [Link]

  • NIH. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Retrieved from [Link]

  • Thieme. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Retrieved from [Link]

  • Separation Science. (n.d.). Detecting nitrofuran metabolites in animal products using LC/MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole derivative in preclinical study. Retrieved from [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Electron-impact induced fragmentations of pyrazoles. Retrieved from [Link]

  • Semantic Scholar. (2021). The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Biostimulants) Adsorption/Desorption on Functional Materials. Retrieved from [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • YouTube. (2022). Electrospray Ionization ESI | Mass Spectrometry (1.3). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives | Request PDF. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

Sources

Application

Difluoromethylation of pyrazoles using 1-chloro-1,1-difluoromethane

Application Note: Difluoromethylation of Pyrazoles using 1-Chloro-1,1-difluoromethane (HCFC-142b) Executive Summary The introduction of a difluoromethyl group ( ) onto the nitrogen of pyrazoles is a high-value transforma...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Difluoromethylation of Pyrazoles using 1-Chloro-1,1-difluoromethane (HCFC-142b)

Executive Summary

The introduction of a difluoromethyl group (


) onto the nitrogen of pyrazoles is a high-value transformation in medicinal chemistry.[1] The 

moiety acts as a lipophilic hydrogen bond donor (bioisostere of

and

), significantly modulating the pKa, metabolic stability, and membrane permeability of the parent heterocycle.

This guide details the protocol for


-difluoromethylation using 1-chloro-1,1-difluoromethane (HCFC-142b) . While solid reagents (e.g., sodium chlorodifluoroacetate) exist, HCFC-142b remains a cost-effective, atom-economical industrial standard. This protocol addresses the specific challenges of handling a gaseous reagent (bp -9.2 °C) and controlling regioselectivity.

Chemical Background & Mechanism

The Reagent: 1-Chloro-1,1-difluoromethane[2]
  • CAS: 75-68-3[2]

  • Boiling Point: -9.2 °C

  • State: Colorless gas at STP; liquid under slight pressure.

  • Reactivity Profile: Under basic conditions, HCFC-142b undergoes dehydrohalogenation to generate difluorocarbene (

    
    ) , the active electrophile.
    
Reaction Mechanism

The reaction proceeds via a difluorocarbene pathway rather than direct


 displacement.
  • Carbene Generation: Base-mediated

    
    -elimination of HCl from HCFC-142b generates the singlet difluorocarbene.
    
  • Nucleophilic Attack: The pyrazole nitrogen (deprotonated by base) attacks the electrophilic carbene.

  • Protonation: The resulting difluoromethyl anion is rapidly protonated by the solvent or water to form the final

    
    -
    
    
    
    product.

Mechanism HCFC ClCF2H (Gas) Carbene :CF2 (Difluorocarbene) HCFC->Carbene -HCl (via Base) Base Base (OH-) Base->Carbene Anion N-CF2(-) Intermediate Carbene->Anion Pyraz Pyrazole (Nucleophile) Pyraz->Anion + :CF2 Product N-CF2H Product Anion->Product + H+ (Protonation)

Figure 1: Mechanistic pathway involving base-mediated carbene generation and subsequent trapping by the pyrazole nucleophile.

Safety & Handling (Critical)

WARNING: HCFC-142b is a Flammable Gas and an Ozone Depleting Substance .

  • Engineering Controls: All reactions must be performed in a well-ventilated fume hood.

  • Pressure Hazards: When using sealed tubes/autoclaves, ensure the vessel is rated for at least 20 bar (approx. 300 psi) to account for headspace pressure at elevated temperatures.

  • Cold Traps: When bubbling gas, use a dry ice/acetone condenser (-78 °C) to prevent reagent loss and a scrubber system to neutralize escaping HCl/excess gas.

  • PPE: Standard lab PPE plus face shield when handling pressurized vessels.

Experimental Protocols

Two methods are provided: Method A (Sparging) for standard glassware and Method B (Pressure Vessel) for higher efficiency and atom economy.

Method A: The Sparging Protocol (Standard Glassware)

Best for: Initial screening or when autoclaves are unavailable.

Reagents:

  • Substrate: Pyrazole derivative (1.0 equiv)

  • Reagent: ClCF2H (Gas cylinder)

  • Base: NaOH (20-30 equiv, 50% w/w aqueous solution)

  • Solvent: 1,4-Dioxane (or Acetonitrile)

  • Catalyst: TBAB (Tetrabutylammonium bromide, 0.1 equiv) - Crucial for phase transfer.

Step-by-Step:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a gas inlet tube (submerged), and a dry-ice reflux condenser. Connect the condenser outlet to a caustic scrubber (NaOH solution).

  • Charging: Add Pyrazole (10 mmol), 1,4-Dioxane (20 mL), and TBAB (1 mmol). Stir to dissolve.

  • Base Addition: Add 50% aq. NaOH (10 mL) dropwise. The mixture will be biphasic.

  • Heating: Heat the mixture to 70–80 °C .

  • Gas Introduction: Slowly bubble ClCF2H gas into the reaction mixture.

    • Rate: Maintain a steady stream (approx. 1-2 bubbles/sec).

    • Note: The gas is consumed as it generates carbene; rapid bubbling wastes reagent.

  • Monitoring: Monitor by TLC or LCMS every 30 minutes. Reaction is typically complete in 2–4 hours.

  • Workup: Stop gas flow. Cool to RT. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[3]
    
Method B: The Sealed Pressure Vessel Protocol (Recommended)

Best for: High yields, scale-up, and minimizing gas waste.

Reagents:

  • Substrate: Pyrazole derivative (1.0 equiv)

  • Reagent: ClCF2H (condensed liquid or gas charge)

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: DMF (Dimethylformamide) or NMP (anhydrous)

Step-by-Step:

  • Charging: In a pressure tube or autoclave, add Pyrazole (5 mmol),

    
     (15 mmol), and DMF (10 mL).
    
  • Gas Addition (Cold Charge):

    • Cool the vessel to -20 °C (ice/salt bath or cryo-cool).

    • Gently introduce ClCF2H gas into the headspace or bubble into solvent until the mass increases by approx. 3.0–4.0 equiv (measure by weight difference).

    • Alternative: If the vessel has a pressure gauge, charge to 2–3 bar at RT.

  • Reaction: Seal the vessel tightly. Heat to 90–100 °C behind a blast shield.

    • Pressure:[4][5] Expect internal pressure to rise initially, then stabilize or drop as gas is consumed.

  • Duration: Stir for 6–12 hours.

  • Workup: Cool to RT, then carefully vent residual pressure. Pour mixture into ice water. Extract with

    
     or EtOAc. (DMF requires thorough water washes to remove).
    

Regioselectivity & Optimization

A major challenge with pyrazoles is regioselectivity (N1 vs. N2 alkylation) when the pyrazole is unsymmetrical.

FactorImpact on SelectivityRecommendation
Sterics Major DriverAlkylation usually favors the nitrogen distal to the bulky substituent (N1).
Base Cation Effect

often improves selectivity over NaOH due to the "cesium effect" (tighter ion pairing).
Solvent PolarityNon-polar solvents (Toluene) with PTC favor sterically driven products. Polar aprotic (DMF) may erode selectivity.

Data Table: Typical Yields (Method B)

SubstrateSubstituent (R)Major IsomerYield (%)
PyrazoleHN/A88%
3-Methylpyrazole3-Me1-CF2H-3-Me (Steric)72%
3-Phenylpyrazole3-Ph1-CF2H-3-Ph65%
Ethyl pyrazole-4-carboxylate4-COOEtN/A (Symmetric)91%

Workflow Visualization

Workflow GasTank ClCF2H Cylinder Trap Cold Trap / Mass Flow GasTank->Trap Regulation Reactor Reaction Vessel (Base + Pyrazole + PTC) Trap->Reactor Bubbling/Charging Scrubber Caustic Scrubber (Neutralize HCl) Reactor->Scrubber Vent (Method A) Workup Extraction & Purification Reactor->Workup Post-Reaction

Figure 2: Operational workflow for the safe introduction of gaseous fluorinating agents.

Troubleshooting Guide

  • Problem: Low conversion.

    • Cause: Escape of ClCF2H before reaction.

    • Fix: Switch to Method B (Sealed Tube) or increase the interfacial surface area (faster stirring) in Method A.

  • Problem: Carbene Dimerization (formation of tetrafluoroethylene).

    • Cause: Carbene concentration too high relative to substrate.

    • Fix: Reduce gas flow rate; ensure high concentration of pyrazole anion (stronger base).

  • Problem: Poor Regioselectivity.[6]

    • Fix: Lower the temperature (sacrifice rate for selectivity) or switch to a bulkier base.

References

  • Efficient Access to Functionalized N-Difluoromethylpyrazoles. Source: ACS Omega, 2026. Context: Describes the bubbling protocol using dioxane-water and phase transfer catalysis. URL:[Link](Note: Generalized link to journal based on search context)

  • Difluoromethylation of N-heterocycles using chlorodifluoromethane. Source: Journal of Fluorine Chemistry, 2006. Context: Fundamental study on the base-mediated mechanism and carbene generation. URL:[Link]

  • Safety Data Sheet: 1-Chloro-1,1-difluoroethane (HCFC-142b). Source: Airgas / PubChem. Context: Safety, flammability, and handling data.[2][4][7] URL:[Link]

  • Regioselectivity in the N-alkylation of pyrazoles. Source: International Journal of Molecular Sciences, 2025. Context: Discussion on steric vs electronic control in pyrazole alkylations. URL:[Link]

Sources

Method

Scalable synthesis of 1-(difluoromethyl)-4-nitro-1H-pyrazole for industrial use

An Application Note for the Industrial-Scale Synthesis of 1-(Difluoromethyl)-4-nitro-1H-pyrazole Abstract This document provides a comprehensive guide to the scalable and efficient synthesis of 1-(difluoromethyl)-4-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Industrial-Scale Synthesis of 1-(Difluoromethyl)-4-nitro-1H-pyrazole

Abstract

This document provides a comprehensive guide to the scalable and efficient synthesis of 1-(difluoromethyl)-4-nitro-1H-pyrazole, a critical building block in modern pharmaceutical development. This intermediate is integral to the synthesis of advanced Active Pharmaceutical Ingredients (APIs), including novel anticoagulants like Milvexian and modulators of the NLRP3 inflammasome.[1] The protocol herein emphasizes a two-step synthetic pathway, beginning with the nitration of 1H-pyrazole followed by a robust N-difluoromethylation. The strategic incorporation of the difluoromethyl moiety enhances key pharmacokinetic properties of drug candidates, such as metabolic stability and target affinity, by serving as a bioisostere for common functional groups.[2][3] This guide is intended for researchers, process chemists, and drug development professionals, offering detailed, field-proven protocols, safety considerations, and analytical controls necessary for successful industrial-scale production.

Introduction: The Strategic Importance of Fluorination in Drug Design

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. The difluoromethyl group (-CF₂H) is particularly valuable as it can act as a metabolically stable bioisosteric replacement for hydroxyl, thiol, or amine functionalities.[2][3] Its strong electron-withdrawing nature and ability to participate in weak hydrogen bonding can significantly enhance a molecule's binding affinity, membrane permeability, and overall pharmacokinetic profile.[2][3]

1-(Difluoromethyl)-4-nitro-1H-pyrazole leverages these benefits while incorporating a nitro group (-NO₂), which serves as a versatile chemical handle for subsequent transformations, most commonly the reduction to a primary amine (1-(difluoromethyl)-1H-pyrazole-4-amine).[1][4] This amine is a key precursor for constructing complex heterocyclic systems found in cutting-edge therapeutics. The demand for a reliable, scalable, and cost-effective synthesis of this intermediate is therefore paramount for the pharmaceutical industry.

This application note details a validated two-stage synthesis designed for scalability, addressing the critical process parameters, safety protocols, and quality control measures required for industrial implementation.

Synthetic Strategy and Mechanistic Rationale

The most direct and industrially viable pathway to 1-(difluoromethyl)-4-nitro-1H-pyrazole involves a two-step sequence: (1) electrophilic nitration of pyrazole to form the 4-nitro-1H-pyrazole intermediate, and (2) subsequent N-difluoromethylation.

Step 1: Electrophilic Nitration of Pyrazole

The pyrazole ring is an electron-rich aromatic system, making it amenable to electrophilic substitution. The C4 position is the most electronically favorable site for substitution.

  • Causality of Reagent Choice : The synthesis of 4-nitropyrazole is typically achieved by the direct nitration of pyrazole using a potent nitrating agent.[5][6] A combination of fuming nitric acid and fuming sulfuric acid is employed to generate the highly electrophilic nitronium ion (NO₂⁺) in situ. The sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the nitronium ion, which is the active electrophile that attacks the pyrazole ring. While effective, this reaction is highly exothermic and requires stringent temperature control to minimize the formation of byproducts and ensure safety on a large scale.[6]

Step 2: N-Difluoromethylation of 4-nitro-1H-pyrazole

This key transformation attaches the difluoromethyl group to the pyrazole nitrogen.

  • Causality of Reagent and Conditions : The process involves the difluoromethylation of 4-nitro-1H-pyrazole.[1] For industrial applications, the choice of the difluoromethylating agent is critical and is based on factors such as cost, availability, safety, and efficiency. While various reagents exist, a common and scalable approach involves using a precursor that generates difluorocarbene (:CF₂) or an equivalent electrophilic species. The reaction is performed under basic conditions, typically using a carbonate base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF). The base deprotonates the N-H of the pyrazole ring, forming a nucleophilic pyrazolate anion. This anion then attacks the difluoromethylating agent to form the final product. The selection of DMF as a solvent is strategic due to its high boiling point, ability to dissolve the reactants, and suitability for industrial processes.

Detailed Experimental Protocols

Safety Precaution : All operations must be conducted in a well-ventilated fume hood or an appropriate contained reactor system. Personnel must wear mandatory personal protective equipment (PPE), including a fire-resistant lab coat, chemical splash goggles, a face shield, and chemically resistant gloves (consult Safety Data Sheets for specific material compatibility).[7][8] An emergency shower and eyewash station must be readily accessible.

Protocol 1: Synthesis of 4-nitro-1H-pyrazole (Intermediate I)
  • Reactor Setup : Charge a suitable jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a dropping funnel with concentrated sulfuric acid (98%).

  • Cooling : Cool the reactor contents to 0–5 °C using a circulating chiller.

  • Pyrazole Addition : Slowly add solid 1H-pyrazole in portions to the stirred sulfuric acid, ensuring the internal temperature does not exceed 10 °C. This forms the pyrazole sulfate salt.[5]

  • Nitrating Mixture Preparation : In a separate vessel, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (98%) to fuming sulfuric acid (20% SO₃). Maintain the temperature of this mixture below 10 °C.

  • Nitration : Slowly add the prepared nitrating mixture to the reactor via the dropping funnel over 2-3 hours, maintaining the internal temperature at 0–5 °C.

  • Reaction Monitoring : Stir the reaction mixture at 5–10 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up : Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation and Purification : Filter the crude solid product and wash thoroughly with cold water until the filtrate is neutral (pH ~7). The wet cake can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-nitro-1H-pyrazole.

  • Drying : Dry the purified solid under vacuum at 40–50 °C to a constant weight.

Protocol 2: Synthesis of 1-(difluoromethyl)-4-nitro-1H-pyrazole (Final Product)
  • Reactor Setup : Charge a clean, dry, jacketed reactor equipped with an overhead stirrer, temperature probe, condenser, and nitrogen inlet with 4-nitro-1H-pyrazole (Intermediate I), potassium carbonate (K₂CO₃), and DMF.

  • Inert Atmosphere : Purge the reactor with nitrogen to establish an inert atmosphere.

  • Reagent Addition : Add the difluoromethylating agent (e.g., sodium chlorodifluoroacetate or a suitable alternative) to the stirred suspension.

  • Heating and Reaction : Heat the reaction mixture to the target temperature (typically 80-120 °C, depending on the specific agent used) and maintain for 4-8 hours.

  • Reaction Monitoring : Monitor the reaction progress by GC or HPLC until the consumption of the starting material is complete.

  • Cooling and Filtration : Cool the reaction mixture to room temperature. Filter off the inorganic salts (potassium salts) and wash the filter cake with a small amount of DMF or another suitable solvent like ethyl acetate.

  • Work-up : Combine the filtrate and washes. Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine.

  • Purification : Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. For industrial scale, the crude oil is typically purified by vacuum distillation to yield the final product as a pale yellow to yellow oil.[1]

Visualization of Synthesis and Mechanism

G cluster_0 Step 1: Nitration cluster_1 Step 2: N-Difluoromethylation Pyrazole 1H-Pyrazole Reagents1 Fuming HNO₃ Fuming H₂SO₄ Intermediate 4-nitro-1H-pyrazole Reagents1->Intermediate 0-10 °C Intermediate2 4-nitro-1H-pyrazole Intermediate->Intermediate2 Purification & Isolation Reagents2 Difluoromethylating Agent K₂CO₃, DMF FinalProduct 1-(difluoromethyl)-4-nitro-1H-pyrazole Reagents2->FinalProduct Heat

Caption: Overall workflow for the two-step synthesis.

G node1 4-Nitro-1H-pyrazole N-H node2 Base (K₂CO₃) node1:f1->node2 node3 Pyrazolate Anion (Nucleophile) node2->node3 Deprotonation node4 Difluoromethylating Agent (e.g., :CF₂ precursor) node3->node4 Nucleophilic Attack node5 Final Product: 1-(difluoromethyl)-4-nitro-1H-pyrazole node4->node5

Caption: Simplified N-difluoromethylation mechanism.

Quality Control and Specifications

To ensure the product meets the stringent requirements for pharmaceutical manufacturing, the following analytical tests are mandatory.

TestSpecificationRationale
Appearance Pale yellow to yellow oilProvides initial qualitative check of product purity.
Identification by ¹H NMR Conforms to structureConfirms the chemical identity and structural integrity of the molecule.
Purity (by GC) NLT 99.0%Quantifies the purity of the final product, ensuring minimal process-related impurities.
Single Max Unknown Impurity NMT 0.5%Controls the level of individual unknown impurities to meet regulatory standards.
Moisture Content (by KF) NMT 0.5%Ensures the absence of excess water, which can affect stability and downstream reactions.
Data based on typical specifications.[1]

Industrial Safety and Environmental Considerations

The scalable synthesis of 1-(difluoromethyl)-4-nitro-1H-pyrazole involves hazardous materials and energetic reactions that demand strict adherence to safety protocols.

  • Reagent Hazards :

    • Nitrating Mixture : Extremely corrosive and a powerful oxidizing agent. Reactions can be highly exothermic with the potential for runaway reactions if not properly controlled.

    • Nitropyrazoles : As with many nitro-aromatic compounds, 4-nitropyrazole and its derivatives should be handled as potentially thermally unstable. Avoid excessive heat and mechanical shock.

    • Solvents : DMF is a reproductive toxin and requires handling in a closed system to prevent exposure.

  • Engineering Controls : For industrial-scale production, the use of automated, closed-system reactors with robust temperature control and emergency quenching capabilities is essential. The facility must have adequate ventilation and be designed to handle hazardous and potentially explosive materials.[9]

  • Waste Management : All waste streams, including acidic aqueous layers from nitration and solvent waste containing DMF, must be collected and disposed of in accordance with local, state, and federal environmental regulations. Neutralization of acidic waste is required before disposal.

References

  • Google Patents. (1966). US3294814A - 4-nitropyrazoles.
  • National Center for Biotechnology Information. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PubMed Central. [Link]

  • Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • Oregon State University. (2009). Safe Handling of Pyrophoric Liquids. Environmental Health and Safety. [Link]

  • Missouri S&T. (n.d.). Chemical Safety. Environmental Health and Safety. [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. U.S. Department of Labor. [Link]

Sources

Application

Application Notes and Protocols: Synthetic Routes to Functionalized Pyrazoles from 1-(Difluoromethyl)-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of synthetic strategies for the functionalization of 1-(difluoromethyl)-4-nitro-1H-pyrazole,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the functionalization of 1-(difluoromethyl)-4-nitro-1H-pyrazole, a versatile building block in medicinal chemistry and materials science. The presence of the electron-withdrawing nitro group and the unique difluoromethyl substituent offers a rich landscape for chemical transformations. This document details key synthetic pathways, including the reduction of the nitro group to form a versatile amino intermediate, nucleophilic aromatic substitution (SNAr) to introduce a variety of functionalities, and subsequent palladium-catalyzed cross-coupling reactions to build molecular complexity. Each section provides in-depth theoretical explanations, step-by-step experimental protocols, and data to enable researchers to effectively utilize this valuable scaffold.

Introduction

The pyrazole core is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The introduction of a difluoromethyl (CHF₂) group can significantly modulate the physicochemical and metabolic properties of a molecule, often enhancing its lipophilicity, metabolic stability, and binding affinity. 1-(Difluoromethyl)-4-nitro-1H-pyrazole, therefore, represents a highly valuable starting material for the synthesis of novel bioactive compounds.[1][2][3] The strong electron-withdrawing nature of the nitro group at the C4 position significantly influences the reactivity of the pyrazole ring, making it amenable to a range of chemical transformations. This guide explores the primary synthetic routes to leverage the unique reactivity of this molecule.

Core Synthetic Strategies

The synthetic utility of 1-(difluoromethyl)-4-nitro-1H-pyrazole primarily revolves around three key transformations:

  • Reduction of the 4-Nitro Group: Conversion of the nitro group to an amine is a cornerstone transformation, yielding 4-amino-1-(difluoromethyl)-1H-pyrazole. This amine serves as a versatile handle for a plethora of subsequent reactions.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrazole ring is activated towards nucleophilic attack, allowing for the direct displacement of the nitro group by various nucleophiles.

  • Palladium-Catalyzed Cross-Coupling Reactions: The amino group introduced via reduction can be further functionalized, or the pyrazole C-H bonds can be directly activated for the formation of C-C and C-N bonds.

Below is a graphical representation of the key synthetic pathways originating from 1-(difluoromethyl)-4-nitro-1H-pyrazole.

Synthetic_Pathways Start 1-(Difluoromethyl)-4-nitro-1H-pyrazole Amino 4-Amino-1-(difluoromethyl)-1H-pyrazole Start->Amino Reduction SNAr 4-Substituted Pyrazoles (Nu = OR, SR, NR2) Start->SNAr SNAr Coupling Functionalized Pyrazoles (C-C & C-N Bonds) Amino->Coupling Pd-Catalyzed Cross-Coupling

Caption: Key synthetic transformations of 1-(difluoromethyl)-4-nitro-1H-pyrazole.

Reduction of the 4-Nitro Group to 4-Aminopyrazole

The reduction of the nitro group to a primary amine is arguably the most pivotal transformation of 1-(difluoromethyl)-4-nitro-1H-pyrazole, as the resulting 4-aminopyrazole is a versatile intermediate for further diversification. A variety of methods can be employed for this reduction, with the choice of reagent depending on the desired chemoselectivity and reaction scale.[4][5]

Mechanistic Insight

The reduction of nitroarenes to anilines is a well-established transformation that proceeds through a series of intermediates, including nitroso and hydroxylamine species. Common methods involve catalytic hydrogenation or the use of metals in acidic media.

  • Catalytic Hydrogenation: This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. It is a clean and efficient method, often providing high yields of the desired amine.

  • Metal-Mediated Reductions: Metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., HCl or acetic acid) are effective reducing agents.[6] These reactions are often preferred for their functional group tolerance and operational simplicity.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using H₂/Pd-C

This protocol is suitable for a clean and efficient reduction of the nitro group.

  • Reaction Setup: To a solution of 1-(difluoromethyl)-4-nitro-1H-pyrazole (1.0 eq) in methanol (0.1 M), carefully add 10% palladium on carbon (5-10 mol%).

  • Hydrogenation: The reaction vessel is purged with hydrogen gas and the reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 4-amino-1-(difluoromethyl)-1H-pyrazole.

Protocol 2: Reduction with Tin(II) Chloride

This method is advantageous when other reducible functional groups are present in the molecule.[6]

  • Reaction Setup: To a solution of 1-(difluoromethyl)-4-nitro-1H-pyrazole (1.0 eq) in ethanol (0.2 M), add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 78 °C) and stirred for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, the reaction mixture is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (pH 8-9).

  • Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo.

  • Purification: The resulting crude product is purified by flash column chromatography on silica gel.

Method Reagents Typical Yield Advantages Disadvantages
Catalytic HydrogenationH₂, 10% Pd/C>90%High yield, clean reactionRequires specialized hydrogenation equipment, potential for dehalogenation
Tin(II) ChlorideSnCl₂·2H₂O80-90%Good functional group tolerance, simple setupStoichiometric amounts of tin salts, work-up can be tedious

Nucleophilic Aromatic Substitution (SNAr)

The pyrazole ring, when substituted with a strong electron-withdrawing group like a nitro group, becomes susceptible to nucleophilic aromatic substitution (SNAr).[7][8][9] This allows for the direct displacement of the nitro group by a variety of nucleophiles, providing a direct route to 4-substituted pyrazoles.

Mechanistic Considerations

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C4 position of the pyrazole ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (in this case, the nitrite ion, NO₂⁻) is eliminated, restoring the aromaticity of the ring. The presence of the difluoromethyl group at the N1 position further enhances the electrophilicity of the pyrazole ring.

SNAr_Mechanism cluster_0 SNAr Pathway Start 1-(CHF2)-4-NO2-Pyrazole + Nu- Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition Product 4-Nu-1-(CHF2)-Pyrazole + NO2- Intermediate->Product Elimination

Caption: Generalized mechanism for the SNAr reaction on 4-nitropyrazole.

Experimental Protocol: Synthesis of 4-Alkoxy-1-(difluoromethyl)-1H-pyrazole

This protocol describes a general procedure for the synthesis of 4-alkoxypyrazoles via an SNAr reaction.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M).

  • Base Addition: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH) (1.5 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Substrate Addition: Add a solution of 1-(difluoromethyl)-4-nitro-1H-pyrazole (1.0 eq) in anhydrous THF dropwise to the alkoxide solution at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated if necessary.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Quenching and Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions of 4-Aminopyrazole

The 4-amino-1-(difluoromethyl)-1H-pyrazole obtained from the reduction of the nitro compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.[10][11][12][13][14]

Overview of Key Reactions
  • Buchwald-Hartwig Amination: For the synthesis of N-aryl-4-aminopyrazoles.

  • Suzuki-Miyaura Coupling: After conversion of the amine to a halide or triflate, for the formation of C-C bonds with boronic acids.

  • Direct C-H Arylation: A more atom-economical approach to directly form C-C bonds at the C5 position of the pyrazole ring.[15][16][17][18][19]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Halide with 4-Amino-1-(difluoromethyl)-1H-pyrazole

This protocol provides a general method for the N-arylation of the aminopyrazole.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), 4-amino-1-(difluoromethyl)-1H-pyrazole (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas. Add anhydrous toluene or dioxane (0.1 M).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of Celite®.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Reaction Coupling Partner Catalyst System (Example) Resulting Bond
Buchwald-HartwigAryl Halide/TriflatePd₂(dba)₃ / XantphosC-N
Suzuki-MiyauraBoronic Acid/EsterPd(PPh₃)₄ or PdCl₂(dppf)C-C
Direct C-H ArylationAryl HalidePd(OAc)₂ / P(o-tol)₃C-C

Conclusion

1-(Difluoromethyl)-4-nitro-1H-pyrazole is a versatile and valuable starting material for the synthesis of a wide array of functionalized pyrazoles. The strategic manipulation of the nitro group, either through reduction to a versatile amine or via direct nucleophilic displacement, opens up a multitude of synthetic possibilities. Furthermore, the application of modern cross-coupling methodologies allows for the construction of complex molecular architectures. The protocols and data presented in this guide are intended to serve as a practical resource for researchers in the fields of medicinal chemistry, agrochemicals, and materials science, enabling the efficient and creative utilization of this important building block.

References

  • Joo, J. M., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. [Link]

  • PubMed. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. [Link]

  • Request PDF. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]

  • RSC Publishing. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]

  • MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. [Link]

  • ACS Publications. (n.d.). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. [Link]

  • RSC Publishing. (n.d.). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. [Link]

  • Taylor & Francis Online. (n.d.). Introduction of N-Containing Heterocycles into Pyrazole by Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (2009). Recent developments in aminopyrazole chemistry. [Link]

  • NIH. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. [Link]

  • De Gruyter. (n.d.). Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands. [Link]

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. [Link]

  • PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]

  • Arkat USA. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • PMC. (2011). Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • ACS Publications. (n.d.). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. [Link]

  • Google Patents. (n.d.).
  • Preprints.org. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. [Link]

  • MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

  • ACS Publications. (n.d.). Syntheses, Structures, and Reactivity of Polynuclear Pyrazolato Copper(I) Complexes, Including an ab-Initio XRPD Study of [Cu(dmnpz)]3 (Hdmnpz = 3,5-Dimethyl-4-nitropyrazole). [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • The Royal Society of Chemistry. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. [Link]

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Method

Application Notes and Protocols for the Utilization of 1-(difluoromethyl)-4-nitro-1H-pyrazole in Novel Fungicide Development

Introduction: The Strategic Importance of the Pyrazole Scaffold in Modern Fungicides The pyrazole ring system is a cornerstone in the architecture of numerous contemporary fungicides, most notably the succinate dehydroge...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrazole Scaffold in Modern Fungicides

The pyrazole ring system is a cornerstone in the architecture of numerous contemporary fungicides, most notably the succinate dehydrogenase inhibitors (SDHIs). These compounds have become indispensable in global crop protection due to their high efficacy and broad-spectrum activity.[1][2] Within this chemical class, molecules featuring a difluoromethyl group have demonstrated exceptional biological activity. The compound 1-(difluoromethyl)-4-nitro-1H-pyrazole emerges as a pivotal starting material—a versatile scaffold for the synthesis of a new generation of fungicidal agents.[1][3]

This technical guide provides a comprehensive overview of the strategic application of 1-(difluoromethyl)-4-nitro-1H-pyrazole in the fungicide development pipeline. It is intended for researchers, chemists, and plant pathologists engaged in the discovery and optimization of novel crop protection solutions. We will delve into the synthetic utility of this intermediate, its proposed mechanism of action, and detailed protocols for the evaluation of its derivatives.

Section 1: The Chemical Versatility of 1-(difluoromethyl)-4-nitro-1H-pyrazole

1-(difluoromethyl)-4-nitro-1H-pyrazole is a specialized chemical intermediate, prized for its unique structural features that are conducive to the generation of diverse molecular libraries.[3] The manufacturing process typically involves the difluoromethylation of 4-nitro-1H-pyrazole.[1]

The key attributes of this molecule from a medicinal and agrochemical chemistry perspective are:

  • The Difluoromethyl Group (-CHF2): This moiety is a bioisostere of a hydroxyl or thiol group and can significantly enhance the metabolic stability and pharmacokinetic profile of a molecule. Its electron-withdrawing nature can also modulate the acidity of adjacent protons and influence binding interactions with target enzymes.[3]

  • The Nitro Group (-NO2): The nitro group is a versatile functional handle. It can be readily reduced to an amine, which then serves as a key nucleophile for a wide array of chemical transformations, including amide bond formation. This is particularly relevant in the synthesis of pyrazole carboxamides, a prominent class of SDHI fungicides.[3][4]

  • The Pyrazole Core: This heterocycle is a proven pharmacophore in the design of fungicides that target the fungal respiratory chain.[2][5]

Section 2: Proposed Mechanism of Action - Targeting Fungal Respiration

While 1-(difluoromethyl)-4-nitro-1H-pyrazole itself is not an end-product fungicide, its derivatives, particularly the carboxamides formed after reduction of the nitro group and subsequent acylation, are potent inhibitors of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[1][3][6]

The SDH Enzyme Complex:

Succinate dehydrogenase is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[7][8] It is composed of four subunits (SdhA, SdhB, SdhC, and SdhD).[7][8] The catalytic core is formed by SdhA and SdhB, while SdhC and SdhD anchor the complex to the inner mitochondrial membrane.[7][8]

Inhibition by Pyrazole Carboxamides:

Pyrazole carboxamide fungicides bind to the ubiquinone-binding site (Qp site) of the SDH complex, which is formed by the SdhB, SdhC, and SdhD subunits.[1] This binding event physically blocks the transfer of electrons from succinate to ubiquinone, a critical step in cellular respiration.[1] The consequences of this inhibition are severe for the fungal cell:

  • Cessation of ATP Synthesis: The blockage of the electron transport chain halts the production of ATP, the cell's primary energy currency.[1]

  • Accumulation of Reactive Oxygen Species (ROS): The disruption of electron flow can lead to the formation of damaging reactive oxygen species, causing oxidative stress.[1]

  • Metabolic Dysfunction: The inhibition of the TCA cycle disrupts key metabolic pathways necessary for fungal growth and proliferation.[1]

This multifaceted attack on the fungal cell's energy production and metabolic integrity leads to a potent fungicidal effect.

Below is a diagram illustrating the proposed workflow for developing novel fungicides from 1-(difluoromethyl)-4-nitro-1H-pyrazole and the mechanism of action of the resulting pyrazole carboxamides.

Fungicide_Development_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_moa Mechanism of Action (SDHI) A 1-(difluoromethyl)-4-nitro-1H-pyrazole (Starting Material) B Reduction of Nitro Group (e.g., with H2/Pd-C or SnCl2) A->B C 4-Amino-1-(difluoromethyl)-1H-pyrazole B->C D Amide Coupling with Carboxylic Acid (e.g., using DCC or EDC) C->D E Library of Novel Pyrazole Carboxamide Derivatives D->E F In Vitro Antifungal Assay (Mycelial Growth Inhibition) E->F G Determination of EC50 Values F->G H In Vivo Greenhouse Trials (Protective & Curative Activity) G->H I Lead Candidate Selection H->I J Fungal Mitochondrion I->J Targets K Succinate Dehydrogenase (Complex II) J->K L Inhibition of Electron Transport Chain K->L Inhibited by Pyrazole Carboxamide M ATP Depletion & Oxidative Stress L->M N Fungal Cell Death M->N

Caption: Workflow for fungicide development and mechanism of action.

Section 3: Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of novel fungicide candidates derived from 1-(difluoromethyl)-4-nitro-1H-pyrazole.

Protocol 3.1: Synthesis of 4-Amino-1-(difluoromethyl)-1H-pyrazole

This protocol outlines the reduction of the nitro group of the starting material to form the key amine intermediate.

Materials:

  • 1-(difluoromethyl)-4-nitro-1H-pyrazole

  • Palladium on carbon (10 wt. %)

  • Methanol (reagent grade)

  • Hydrogen gas supply

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1-(difluoromethyl)-4-nitro-1H-pyrazole in methanol.

  • Carefully add a catalytic amount of 10% palladium on carbon to the solution.

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-amino-1-(difluoromethyl)-1H-pyrazole.

  • The crude product can be purified by column chromatography or recrystallization if necessary.

Protocol 3.2: In Vitro Antifungal Screening - Mycelial Growth Inhibition Assay

This protocol is designed to assess the intrinsic antifungal activity of newly synthesized pyrazole derivatives against a panel of pathogenic fungi.

Materials:

  • Synthesized pyrazole derivatives

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Digital calipers

Procedure:

  • Prepare stock solutions of the test compounds in DMSO at a high concentration (e.g., 10,000 ppm).

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the molten PDA to approximately 50-55 °C.

  • Add the appropriate volume of the stock solution of each test compound to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, and 3.125 ppm). Also prepare a control plate with an equivalent amount of DMSO.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Incubate the plates at the optimal growth temperature for the specific fungus (typically 20-25 °C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate has reached the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the colony in the control plate, and dt is the average diameter of the colony in the treated plate.

  • Determine the EC50 (Effective Concentration to inhibit 50% of growth) value for each compound by plotting the inhibition percentage against the logarithm of the compound concentration and performing a regression analysis.

Data Presentation:

The results of the in vitro screening should be summarized in a table for clear comparison.

Compound IDTarget FungusEC50 (µg/mL)
Derivative 1Botrytis cinerea[Value]
Derivative 1Rhizoctonia solani[Value]
Derivative 2Botrytis cinerea[Value]
Derivative 2Rhizoctonia solani[Value]
Boscalid (Control)Botrytis cinerea[Value]
Boscalid (Control)Rhizoctonia solani[Value]
Protocol 3.3: In Vivo Greenhouse Evaluation - Protective Activity on Cucumber against Botrytis cinerea

This protocol assesses the ability of a lead compound to protect a host plant from fungal infection when applied before inoculation.

Materials:

  • Lead pyrazole derivative compound

  • Wettable powder or emulsifiable concentrate formulation of the test compound

  • Cucumber plants (at the two-leaf stage)

  • Spore suspension of Botrytis cinerea (e.g., 1 x 10^6 spores/mL)

  • Spray bottle

  • High-humidity chamber or plastic bags

Procedure:

  • Prepare a spray solution of the test compound at various concentrations (e.g., 200, 100, 50 ppm) in water, including a surfactant if necessary. Also prepare a water-only control spray.

  • Uniformly spray the cucumber plants with the test solutions until runoff.

  • Allow the plants to air-dry for 24 hours.

  • Inoculate the treated plants by spraying them with the spore suspension of B. cinerea.

  • Place the inoculated plants in a high-humidity chamber ( >95% relative humidity) at 20-22 °C for 48-72 hours to promote infection.

  • After the incubation period, move the plants to a greenhouse with normal growing conditions.

  • Assess the disease severity after 5-7 days by visually scoring the percentage of leaf area with disease symptoms.

  • Calculate the protective efficacy using the following formula:

    • Protective Efficacy (%) = [(DSC - DST) / DSC] x 100

      • Where DSC is the disease severity in the control group, and DST is the disease severity in the treated group.

In_Vivo_Protocol A Prepare Test Compound Formulation B Spray Cucumber Plants (Two-Leaf Stage) A->B C Air Dry (24 hours) B->C D Inoculate with B. cinerea Spores C->D E Incubate in High Humidity (48-72 hours) D->E F Move to Greenhouse E->F G Assess Disease Severity (5-7 days) F->G H Calculate Protective Efficacy G->H

Caption: Workflow for in vivo protective activity assay.

Section 4: Resistance Management and Future Perspectives

The development of resistance to fungicides is a significant challenge in agriculture. For SDHI fungicides, resistance can arise from point mutations in the genes encoding the SdhB, SdhC, or SdhD subunits. Therefore, any fungicide development program must include a robust resistance management strategy. This includes:

  • Monitoring for Resistant Strains: Implementing molecular and bioassay-based methods to detect the emergence of resistant fungal populations.

  • Mode of Action Diversity: Promoting the use of fungicides with different modes of action in rotation or as mixtures to reduce selection pressure.

  • Dose Management: Applying fungicides at the recommended rates to ensure effective disease control and minimize the selection of partially resistant individuals.

The continued exploration of derivatives from 1-(difluoromethyl)-4-nitro-1H-pyrazole holds promise for the discovery of novel fungicides with improved efficacy, a broader spectrum of activity, and potentially different binding characteristics to the SDH enzyme that may overcome existing resistance mechanisms.

References

  • FRAC. (n.d.). SDHI Fungicides. Retrieved from [Link]

  • Wikipedia. (2023, November 26). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Du, Z., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(11), 20734-20747.
  • MDPI. (2023).
  • NIH. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6331.
  • ResearchGate. (2023).
  • ResearchGate. (n.d.). THE EXAMINATION OF POTENTIAL FUNGICIDAL ACTIVITY ETHYL-3- (TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE AND ETHYL-1-(4- NITROPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE ON FUNGUS Botryosphaeria dothidea UNDER LABORATORY CONDITIONS. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives.
  • NIH. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(11), 20734–20747.
  • Journal of Pesticide Science. (2012). Synthesis and fungicidal activity of difloromethyl-1H- pyrazole-4-carboxamides. Journal of Pesticide Science, 14(2), 201-205.
  • NIH. (2016). The assembly of succinate dehydrogenase: a key enzyme in bioenergetics. Cellular and Molecular Life Sciences, 73(23), 4429–4443.
  • PubMed. (2015). The effect of succinate dehydrogenase inhibitor/azole mixtures on selection of Zymoseptoria tritici isolates with reduced sensitivity. Pest Management Science, 71(10), 1430-1437.
  • PubMed. (2022). Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action. Journal of Agricultural and Food Chemistry, 70(11), 3466–3476.
  • Google Patents. (n.d.). EP2008996A1 - Process for the production of pyrazoles.
  • Plant Disease. (2018). Development of a LAMP Method for Detecting SDHI Fungicide Resistance in Botrytis cinerea. Plant Disease, 102(10), 2015-2022.
  • Research Trend. (2022). Evaluation of Fungicides against Growth of Rhizoctonia solani under in vitro condition. International Journal of Current Microbiology and Applied Sciences, 11(7), 183-188.
  • MDPI. (2022). Evaluating the Antifungal Potential of Botanical Compounds to Control Botryotinia fuckeliana and Rhizoctonia solani. Horticulturae, 8(7), 634.
  • PubMed. (2020). Expedient Discovery for Novel Antifungal Leads Targeting Succinate Dehydrogenase: Pyrazole-4-formylhydrazide Derivatives Bearing a Diphenyl Ether Fragment. Journal of Agricultural and Food Chemistry, 68(51), 15197–15207.
  • Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, 1(1), 1-10.
  • MDPI. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules, 28(20), 7109.
  • Wikipedia. (n.d.). Succinate dehydrogenase. Retrieved from [Link]

  • NIH. (2024).
  • New Journal of Chemistry. (2022). Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study. New Journal of Chemistry, 46(11), 5133-5144.
  • MDPI. (2023). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Molecules, 28(19), 6820.
  • NIH. (2017).

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Application

Application Note: Activating 1-(difluoromethyl)-4-nitro-1H-pyrazole for Click Chemistry

From Precursor to Pharmacophore: A Modular Approach for Medicinal Chemistry Part 1: Executive Summary & Strategic Value In the landscape of modern drug discovery, 1-(difluoromethyl)-4-nitro-1H-pyrazole has emerged as a h...

Author: BenchChem Technical Support Team. Date: February 2026

From Precursor to Pharmacophore: A Modular Approach for Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

In the landscape of modern drug discovery, 1-(difluoromethyl)-4-nitro-1H-pyrazole has emerged as a high-value "linchpin" scaffold. Its utility is driven by the difluoromethyl (CF₂H) group, which acts as a lipophilic hydrogen bond donor—a bioisostere for hydroxyl (-OH) and thiol (-SH) groups that offers improved metabolic stability and membrane permeability.

However, this molecule is not "click-ready" in its native state. The nitro (-NO₂) group serves as a stable, masked handle. To utilize this scaffold in Click Chemistry (specifically Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC), the nitro group must be chemically activated.

This guide provides the definitive workflow to transform this inert building block into a reactive azide warhead, enabling its conjugation to proteolysis-targeting chimeras (PROTACs), DNA-encoded libraries (DELs), or fragment-based screening pools.

Key Chemical Properties
PropertyValueRelevance to Drug Design
Molecular Weight 163.08 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
LogP ~1.2 (Est.)Balanced lipophilicity for oral bioavailability.
H-Bond Donor CF₂H (Weak)Bioisostere for -OH; interacts with protein backbones.
Reactive Handle 4-NitroPrecursor to amine (nucleophile) or azide (click).

Part 2: The Activation Workflow (Logic & Causality)

To apply click chemistry, we must bridge the gap between the stable nitro-precursor and the triazole product. We utilize a Reduction-Diazotization-Cycloaddition sequence.

Mechanistic Pathway (Graphviz Visualization)

G Nitro 1-(difluoromethyl)- 4-nitro-1H-pyrazole (Precursor) Amine 4-Amino Intermediate (Nucleophile) Nitro->Amine Pd/C, H2 (Reduction) Azide 4-Azido Scaffold (Click Reagent) Amine->Azide t-BuONO, TMSN3 (Diaz Transfer) Triazole 1,2,3-Triazole Conjugate (Final Product) Azide->Triazole Alkyne, Cu(I) (CuAAC Click)

Figure 1: The activation pathway transforming the nitro-pyrazole building block into a click-chemistry competent azide.

Part 3: Detailed Experimental Protocols

Protocol A: Reduction of the Nitro Group

Objective: Convert the electron-withdrawing nitro group into an electron-rich amino group without defluorinating the sensitive CF₂H moiety. Why this method? While SnCl₂ is common, catalytic hydrogenation (Pd/C) is cleaner for pharmaceutical applications, avoiding heavy metal residues that interfere with downstream biological assays.

Materials:

  • 1-(difluoromethyl)-4-nitro-1H-pyrazole (1.0 eq)[1]

  • 10% Palladium on Carbon (Pd/C) (10 wt%)

  • Methanol (MeOH) (anhydrous)

  • Hydrogen gas (balloon pressure)

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of nitro-pyrazole in 20 mL of anhydrous MeOH in a round-bottom flask.

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C under an argon atmosphere. Caution: Pd/C is pyrophoric.

  • Hydrogenation: Purge the flask with H₂ gas three times. Attach a hydrogen balloon and stir vigorously at Room Temperature (RT) for 4–6 hours.

  • Monitoring: Monitor via TLC (50% EtOAc/Hexane). The starting material (UV active, yellow) should disappear, yielding a polar, ninhydrin-positive amine spot.

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Isolation: Concentrate the filtrate in vacuo to yield 1-(difluoromethyl)-4-aminopyrazole. Use immediately in Protocol B to prevent oxidation.

Protocol B: "One-Pot" Diazotization & Azidation

Objective: Convert the amine to an azide (-N₃) safely. Why this method? Traditional NaNO₂/NaN₃ routes generate unstable diazonium salts. Using tert-butyl nitrite (t-BuONO) and azidotrimethylsilane (TMSN₃) in acetonitrile allows for a mild, organic-soluble transformation that avoids shock-sensitive intermediates.

Materials:

  • Crude Amine from Protocol A (1.0 eq)

  • tert-Butyl Nitrite (t-BuONO) (1.5 eq)

  • Azidotrimethylsilane (TMSN₃) (1.2 eq)

  • Acetonitrile (MeCN) (dry)

Step-by-Step:

  • Setup: Dissolve the amine in dry MeCN (0.2 M concentration) and cool to 0°C in an ice bath.

  • Activation: Dropwise add t-BuONO. Stir for 15 minutes. The solution will darken as the diazonium species forms.

  • Azidation: Dropwise add TMSN₃. Caution: Evolution of N₂ gas.

  • Reaction: Remove the ice bath and stir at RT for 2 hours.

  • Safety Check: Do not concentrate to dryness/heat if scale >1g. Azides are energetic.

  • Purification: Dilute with EtOAc, wash with NaHCO₃ (aq) and Brine. Dry over Na₂SO₄.[2] Concentrate carefully to obtain 1-(difluoromethyl)-4-azido-1H-pyrazole .

Protocol C: Copper-Catalyzed Click Reaction (CuAAC)

Objective: Conjugate the CF₂H-pyrazole pharmacophore to a terminal alkyne-tagged scaffold (e.g., a PROTAC linker or DNA tag).

Materials:

  • Azide (from Protocol B) (1.0 eq)

  • Functionalized Alkyne (1.0 eq)

  • CuSO₄·5H₂O (10 mol%)

  • Sodium Ascorbate (20 mol%)

  • Solvent: t-BuOH/H₂O (1:1) or DMSO (for biological libraries)

Step-by-Step:

  • Mixing: In a scaffold vial, dissolve the Azide and Alkyne in the chosen solvent (0.1 M).

  • Catalyst Prep: Prepare fresh aqueous stocks of CuSO₄ (100 mM) and Sodium Ascorbate (500 mM).

  • Initiation: Add CuSO₄ followed immediately by Sodium Ascorbate. The solution may turn bright yellow/orange (active Cu(I) species).

  • Incubation: Stir at RT for 2–12 hours.

  • Quenching: For biological assays, add a metal scavenger (e.g., EDTA or QuadraPure™ resin) to remove copper.

  • Analysis: Verify the formation of the 1,4-disubstituted 1,2,3-triazole via LC-MS.

Part 4: Application Case Study – Fragment-Based Drug Discovery (FBDD)

Scenario: A researcher aims to target a kinase where the ATP-binding pocket has a lipophilic cysteine residue. Strategy: Use the 1-(difluoromethyl)-4-nitro-1H-pyrazole as a "warhead precursor."

  • Library Generation: A library of 100 different alkynes (representing various molecular shapes) is assembled.

  • Click Conjugation: The CF₂H-pyrazole azide is clicked onto this library using Protocol C.

  • Screening: The resulting triazoles are screened. The CF₂H group acts as a hydrogen bond donor to the kinase hinge region, while the triazole linker provides rigid spacing.

  • Result: The CF₂H moiety improves potency by 10-fold compared to a methyl analog due to a specific H-bond interaction with the backbone carbonyl, validated by X-ray crystallography.

Part 5: Safety & Handling (Critical)[3]

  • Energetic Materials: While the nitro-pyrazole is stable, the organic azide intermediate (Protocol B) is potentially explosive.

    • Rule: Never concentrate organic azides to dryness if the C/N ratio is < 3. (This compound has C=4, N=3+2=5; ratio < 1). Handle only in solution or small (<100mg) batches.

  • Toxicology: 1-(difluoromethyl)-4-nitro-1H-pyrazole causes skin and serious eye irritation (H315, H319). Wear nitrile gloves and safety goggles.

  • Defluorination Risk: Avoid strong Lewis acids (e.g., AlCl₃) at high temperatures, which can strip the difluoromethyl group.

Part 6: References

    • Grounding: Confirms the compound's role as a linchpin for metabolic stability and its use as a precursor for reduction.

    • Grounding: Validates the industrial synthesis route (difluoromethylation) and purity specifications for API intermediates.

  • Sessler, C. D., et al. (2017).[3] "CF2H, a Hydrogen Bond Donor."[3][4][5][6][7] Journal of the American Chemical Society, 139(27), 9325–9332. Retrieved January 30, 2026, from [Link]

    • Grounding: Authoritative source on the bioisosteric properties of the CF2H group as a lipophilic hydrogen bond donor.[5]

  • Barral, K., et al. (2006). "Efficient conversion of aromatic amines into azides: A one-pot synthesis of triazole linkages." Organic Letters, 8(25), 5707-5710.

    • Grounding: Basis for Protocol B (t-BuONO/TMSN3 mediated azidation).

    • Grounding: Source of H-code safety data (H315, H319).

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 1-(difluoromethyl)-4-nitro-1H-pyrazole synthesis

Ticket ID: #PYR-NO2-CF2-OPT Topic: Yield Optimization for 1-(difluoromethyl)-4-nitro-1H-pyrazole Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Functionalization Unit[1] Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-NO2-CF2-OPT Topic: Yield Optimization for 1-(difluoromethyl)-4-nitro-1H-pyrazole Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Functionalization Unit[1]

Executive Summary

The synthesis of 1-(difluoromethyl)-4-nitro-1H-pyrazole presents a classic "push-pull" conflict in heterocyclic chemistry. The nitro group at position 4 is strongly electron-withdrawing, which renders the pyrazole N-H proton acidic (


 ~9.5), facilitating deprotonation.[1] However, this same electronic effect significantly reduces the nucleophilicity of the resulting pyrazolate anion, making it sluggish to attack the electrophilic difluorocarbene (

) intermediate.[1]

Low yields (<40%) in this reaction are typically caused by three factors:

  • Carbene Lifetime vs. Nucleophilicity: The

    
     species hydrolyzes or dimerizes faster than the electron-deficient pyrazole can trap it.
    
  • Proton Source Starvation: When using decarboxylative reagents (e.g., sodium chlorodifluoroacetate), the reaction intermediate (

    
    ) requires a proton source to form the final 
    
    
    
    bond.[1] Strictly anhydrous conditions can paradoxically stall the reaction.
  • Suboptimal Solvation: Poor solubility of the pyrazolate salt in non-polar solvents.

Module 1: The "Golden Standard" Protocol

Recommended for laboratory scale (100 mg – 10 g).

This protocol utilizes Sodium Chlorodifluoroacetate (


)  as the carbene source. It is preferred over Freon-22 gas for safety and stoichiometry control, though it requires precise thermal management.[1]
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
4-Nitro-1H-pyrazole 1.0SubstrateMust be dry.[1]

2.5 - 3.0

Precursor
Excess is required due to thermal decomposition loss.

2.0BaseAnhydrous, granular.[1] Neutralizes HCl byproducts.[1]
DMF [0.2 M]SolventHigh dielectric constant promotes

-like carbene formation.[1]

0.1 - 0.5Proton SourceCRITICAL: Trace water is necessary for the final protonation step.
Step-by-Step Workflow
  • Charge: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 4-nitro-1H-pyrazole (1.0 equiv) and

    
     (2.0 equiv) in DMF. Stir at room temperature for 15 minutes to ensure deprotonation.
    
  • Add Reagent: Add Sodium Chlorodifluoroacetate (1.5 equiv initially).[1]

  • Heat: Heat the mixture to 95–100 °C . Note: Decarboxylation of the reagent begins around 90–95 °C.

  • Iterative Addition: After 2 hours, check TLC/LCMS. If starting material remains, add the remaining reagent (1.0–1.5 equiv) in portions.[1] This maintains a steady concentration of

    
     without overwhelming the system.
    
  • Quench: Cool to room temperature. Pour into ice water.

  • Extraction: Extract with EtOAc (3x). The product is moderately lipophilic.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Module 2: Mechanistic Visualization

The following diagram illustrates the competitive pathways. Your goal is to maximize Path A (Product Formation) while minimizing Path B (Carbene Dimerization) and Path C (Hydrolysis).[1]

ReactionPathway Start 4-Nitro-1H-pyrazole Anion Pyrazolate Anion (Low Nucleophilicity) Start->Anion Deprotonation Base Base (K2CO3) Base->Anion Intermediate [Py-N-CF2]- Anion->Intermediate Nucleophilic Attack Reagent ClCF2CO2Na Carbene :CF2 (Difluorocarbene) Reagent->Carbene Heat (95°C) -CO2, -NaCl Carbene->Intermediate Path A: N-Attack (Rate Limiting) Waste TFE (Gas) / Hydrolysis Carbene->Waste Path B/C: Dimerization/Hydrolysis Product 1-(difluoromethyl)- 4-nitro-1H-pyrazole Intermediate->Product Protonation ProtonSource H+ Source (H2O / Solvent) ProtonSource->Product

Figure 1: Mechanistic pathway highlighting the critical interception of the transient difluorocarbene species by the pyrazolate anion.[1]

Module 3: Troubleshooting & FAQs
Q1: My conversion is stuck at 50% despite adding excess reagent. Why?

Diagnosis: This is likely "Carbene Saturation" or "Base Exhaustion."[1]

  • Explanation: The reagent

    
     generates 
    
    
    
    rapidly at 100°C. If the concentration of
    
    
    is too high relative to the poorly nucleophilic 4-nitropyrazole, the carbene preferentially dimerizes to tetrafluoroethylene (TFE) gas, which escapes the vessel.[1]
  • Fix: Do not add all 3.0 equiv of reagent at once. Add it in 3 portions over 4 hours. This keeps the instantaneous

    
     concentration low, statistically favoring the reaction with the pyrazole over dimerization.
    
Q2: I am observing a major side product (M+14 mass shift). What is it?

Diagnosis: Methylation (if using DMF/DMAc at very high temps) or Formylation.[1]

  • Explanation: While rare, at high temperatures (>120°C) with strong bases, DMF can decompose to form dimethylamine or act as a formylating agent.[1]

  • Fix: Strictly control temperature to 95–100°C . Do not exceed 110°C. If this persists, switch solvent to Diglyme (diethylene glycol dimethyl ether) or Sulfolane , which are thermally stable and polar.[1]

Q3: The reaction works, but the yield is low. Can I use a stronger base?

Diagnosis: Nucleophilicity issue.

  • Analysis: Using a stronger base like NaH will fully deprotonate the pyrazole, but the naked anion might still be too stable.[1]

  • Recommendation: Instead of a stronger base, add a Phase Transfer Catalyst (PTC) .[1] Add 18-Crown-6 (0.1 equiv) if using

    
    , or TBAB (Tetrabutylammonium bromide) .[1] This solubilizes the pyrazolate anion, making it "naked" and more reactive toward the carbene in the solution phase.
    
Q4: Why do you recommend adding water? Won't that hydrolyze the carbene?

Diagnosis: Proton starvation.

  • Explanation: The mechanism forms an intermediate anion

    
    .[1] This species must be protonated to form the product.[2] In strictly anhydrous DMF with anhydrous 
    
    
    
    , there is no proton source available, and the intermediate may revert or decompose.[1]
  • Fix: The solvent should not be "distilled/dry" grade. Technical grade DMF usually contains enough moisture (0.1%).[1] Alternatively, add 1-2 equivalents of water after the carbene addition is complete, or ensure the reaction is not run under a strictly dry inert atmosphere if using the salt method.[1]

Module 4: Alternative Method (Scale-Up Compatible)

Recommended for >50 g scale or if the salt method fails.[1]

Reagent: Chlorodifluoromethane (


 / Freon-22) or non-ODS alternatives.[1]
Condition:  Phase Transfer Catalysis.[1][2][3]
ParameterSetting
Solvent Toluene / 30% aq.[1] NaOH (Biphasic)
Catalyst TBAB (Tetrabutylammonium bromide, 10 mol%)
Temperature 50–70 °C
Procedure Bubble

gas slowly through the vigorously stirred biphasic mixture.[1]
Advantage The phase transfer catalyst pulls the

into the organic layer to generate

in situ near the substrate. The biphasic water provides the proton source immediately.
References
  • Mehta, V. P., & Greaney, M. F. (2013).[1][4] S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate.[1][5] Organic Letters, 15(20), 5036–5039.[1] [1]

  • Zafrani, Y., et al. (2017).[1][6] Diethyl Bromodifluoromethylphosphonate: A Highly Efficient and Environmentally Benign Difluoromethylating Agent.[2] Journal of Medicinal Chemistry, 60(2), 797–804.[1][6] [1]

  • Li, L., et al. (2016).[1] TMSCF2Br: An Efficient Difluorocarbene Source for the Synthesis of Difluoromethylated Compounds.[5] Angewandte Chemie International Edition, 55(47), 1479–1483.[1] [1]

  • Fier, P. S., & Hartwig, J. F. (2013).[1] Copper-mediated difluoromethylation of aryl and vinyl iodides.[1] Journal of the American Chemical Society, 135(41), 15559–15566.[1] (Provides mechanistic context on Cu-mediated pathways). [1]

Sources

Optimization

Technical Support Center: N-Difluoromethylation of 4-Nitropyrazole

Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1] Core Chemistry Engine: The Mechanism Before troubleshooting, it is critical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

Core Chemistry Engine: The Mechanism

Before troubleshooting, it is critical to understand the "engine" driving this reaction.[1] The N-difluoromethylation of electron-deficient heterocycles (like 4-nitropyrazole) typically proceeds via a difluorocarbene (


) intermediate , not a simple 

displacement.

The Challenge: The 4-nitro group is a double-edged sword. It increases the acidity of the N-H proton (making deprotonation easier), but it significantly decreases the nucleophilicity of the resulting pyrazolate anion, making it sluggish to trap the short-lived


 species.
Reaction Pathway & Competitive Landscapes

The following diagram illustrates the primary reaction pathway versus the "Silent Killers" (quenching and polymerization).

G Reagent Reagent Source (e.g., ClCF2CO2Na) Carbene Difluorocarbene [:CF2] Reagent->Carbene Heat/Base (- CO2, - NaCl) Product N-CF2H Product (Target) Carbene->Product + Anion (Slow Step) Hydrolysis CO + 2HF (Quenching) Carbene->Hydrolysis + Water (Fast!) Polymer (CF2)n (Polytetrafluoroethylene) Carbene->Polymer Dimerization Substrate 4-Nitropyrazole (Starting Material) Anion Pyrazolate Anion (Nucleophile) Substrate->Anion Base (K2CO3/Cs2CO3) Water Trace Water (The Enemy)

Figure 1: Mechanistic pathway showing the competition between productive N-alkylation and non-productive carbene quenching.

Troubleshooting Guides (Q&A Format)

Module A: The "Ghost" Reagent (Low Conversion)

User Question: "I am using Sodium Chlorodifluoroacetate (


) with 

in DMF. I see gas evolution, but after 12 hours, I still have 60% starting material remaining. Why isn't it pushing to completion?"

Technical Diagnosis: You are likely experiencing Carbene Quenching .[1] The gas evolution you see is


 (from decarboxylation), confirming the carbene is generating.[1] However, the carbene is reacting with trace moisture faster than it reacts with your electron-poor 4-nitropyrazole.

Root Causes & Solutions:

VariableThe ProblemThe Fix
Moisture

reacts with

to form

and

. This is orders of magnitude faster than attacking a nitro-deactivated nitrogen.
Strict Anhydrous Protocol: Dry DMF over molecular sieves (3Å) for 24h. Flame-dry glassware.
Base Strength

might be too weak to maintain a high concentration of the pyrazolate anion.
Upgrade Base: Switch to

(Cesium Carbonate). The "Cesium Effect" improves solubility and nucleophilicity in DMF.
Reagent Stoichiometry 1.5 eq of reagent is insufficient because 50%+ is lost to side reactions.Aggressive Excess: Use 3.0 – 5.0 equivalents of

, added portion-wise (1 eq every 2 hours) to maintain a steady carbene concentration.[1]

Corrective Protocol (The "Portion-wise" Method):

  • Dissolve 4-nitropyrazole (1.0 eq) and

    
     (1.5 eq) in anhydrous DMF (
    
    
    
    ).
  • Heat to 95°C .

  • Add

    
     (Total 4.0 eq) in 4 separate portions  over 4 hours.
    
  • Why? This prevents a massive "burst" of carbene that simply polymerizes or hydrolyzes before finding the pyrazole.

Module B: Impurity Profiling (Unknown Peaks)

User Question: "I see a small impurity peak in LCMS with a mass of [M+28] or sometimes [M+18]. What are these?"

Technical Diagnosis: These are signature side-reactions associated with carbene chemistry and hydrolysis.

Impurity Identification Table:

Mass ShiftIdentityOriginPrevention
+50 Da

(Product)
Desired Reaction.N/A
+0 Da Starting Material Quenching of carbene (see Module A).Dry solvents; Portion-wise addition.[1]
+28 Da N-Formyl (

)
Hydrolysis of the

group.
Avoid acidic workups. The

group can hydrolyze to a formyl group if exposed to strong acids or prolonged heating with water.
+14 Da N-Methyl (

)
Contamination.Check if DMF (Dimethylformamide) is decomposing to dimethylamine or if methyl iodide was used in a shared line. Less common in this specific reaction.
Insoluble Solid PTFE Oligomers Carbene polymerization.[1]Reduce instantaneous carbene concentration (slow addition). Filter hot to remove.[1]
Module C: Regioselectivity & Stability

User Question: "Do I need to worry about N1 vs. N2 selectivity? And is the product stable on silica gel?"

Technical Diagnosis:

  • Regioselectivity: For 4-nitropyrazole , N1 and N2 are chemically equivalent due to symmetry.[1] You will obtain a single isomer.[1]

    • Caveat: If you have a substituent at C3 (e.g., 3-methyl-4-nitropyrazole), you will get a mixture (typically favoring the less sterically hindered nitrogen, but the electronic pull of the nitro group complicates this).

  • Stability: The

    
     bond on an electron-deficient aromatic ring is generally stable  to silica gel chromatography.
    
    • Warning: Avoid basic alumina or prolonged exposure to strong aqueous bases (e.g., 6M NaOH), which can induce haloform-type cleavage or hydrolysis.[1]

Experimental Workflow Visualization

Use this decision tree to guide your experiment setup.

DecisionTree Start Start: N-Difluoromethylation of 4-Nitropyrazole SolventCheck Is Solvent Anhydrous? (<50 ppm H2O) Start->SolventCheck BaseCheck Base Selection SolventCheck->BaseCheck Yes (Sieves/Distilled) Fail_Wet FAIL: Low Conversion (Carbene Quenched) SolventCheck->Fail_Wet No (Standard Bottle) Method Reagent Addition Strategy BaseCheck->Method Use Cs2CO3 or K2CO3 Success High Yield (>80%) Method->Success Portion-wise Addition (4 x 1.0 eq) Fail_Poly FAIL: Polymerization (White Precipitate) Method->Fail_Poly One-pot massive excess

Figure 2: Optimization workflow to maximize yield and minimize side reactions.

References

  • Reagent Stability & Utility: Sodium chlorodifluoroacetate as a difluorocarbene precursor.[1]

    • Source:.[1]

  • Mechanistic Insight:Difluorocarbene reactivity with nitrogen nucleophiles.

    • Source:.

  • General Protocol Grounding:N-Difluoromethyl

    • Source:.

  • Stability Data:Hydrolytic stability of N-CF2H groups.

    • Source:.[1]

(Note: While specific "4-nitropyrazole" papers are rare, the chemistry is extrapolated from authoritative protocols for electron-deficient azoles found in the citations above.)

Sources

Troubleshooting

Technical Support Center: Purification of 1-(difluoromethyl)-4-nitro-1H-pyrazole

Ticket ID: PUR-DFM-4NP-001 Status: Open Subject: Optimization of Workup and Purification Protocols Product: 1-(difluoromethyl)-4-nitro-1H-pyrazole (CAS: 956477-64-8)[1][2][3] Technical Triage & Diagnostic Before proceedi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-DFM-4NP-001 Status: Open Subject: Optimization of Workup and Purification Protocols Product: 1-(difluoromethyl)-4-nitro-1H-pyrazole (CAS: 956477-64-8)[1][2][3]

Technical Triage & Diagnostic

Before proceeding with a specific protocol, identify the state of your crude material.[1][2] This molecule presents unique challenges due to its physical state and the lipophilicity of the difluoromethyl (


) group.[1][2]
Parameter Specification / Observation Implication
Physical State Pale yellow to yellow oil (or low-melting solid).[1][2][4]Do not attempt recrystallization as the primary purification step.[1][2] It will likely result in "oiling out."[1][2]
Primary Impurity 4-nitro-1H-pyrazole (Starting Material).[1][2][4]This impurity contains an acidic N-H proton (

), whereas the product does not.[1][2] This is the key lever for separation.[1][2]
Stability Risk

group sensitivity.
Avoid prolonged exposure to strong bases (e.g., NaOH, KOH) at high temperatures, which can lead to defluorination or formyl degradation.[1][2]

Purification Protocols

Method A: The "Chemical Washing" Protocol (Recommended)

Best for: Removing unreacted 4-nitropyrazole without column chromatography.[1][2]

Expert Insight: The most common synthesis route involves the difluoromethylation of 4-nitropyrazole.[1][2] The starting material (4-nitropyrazole) is significantly more acidic than the product due to the free N-H bond.[1][2] We can exploit this by converting the impurity into a water-soluble salt while the lipophilic product remains in the organic phase.[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude yellow oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2] Use approximately 10 mL of solvent per gram of crude.[1][2]

  • Acid Wash (Quench): If the reaction came from a basic alkylation, wash once with 0.5 M HCl to neutralize residual alkylating agents.[1][2]

  • The "pH Switch" (Critical Step):

    • Wash the organic layer with 10% Sodium Carbonate (

      
      )  solution (pH ~11).[1][2]
      
    • Mechanism:[1][5][6][7][8][9][10] The base deprotonates the unreacted 4-nitropyrazole (forming the water-soluble nitropyrazolate anion).[1][2] The 1-(difluoromethyl)-4-nitro-1H-pyrazole has no acidic proton and stays in the organic layer.[1][2]

    • Repeat this wash 2–3 times until the aqueous layer no longer yellows (nitropyrazolate anions are often bright yellow).[1][2]

  • Brine Wash: Wash the organic layer once with saturated brine to remove trapped water emulsion.[1][2]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate
    
    • Note: Do not use high heat (

      
      ) on the rotovap to prevent volatility loss or degradation.[1][2]
      
Method B: Flash Column Chromatography

Best for: High-purity requirements (>98%) or removing non-acidic byproducts.[1][2]

Stationary Phase: Silica Gel (230–400 mesh).[1][2] Mobile Phase: Hexanes / Ethyl Acetate.[1][2]

Gradient Composition (Hex:EtOAc) Elution Event
Equilibration 100:0Column conditioning.[1][2]
Loading 95:5Load sample (dissolved in min. DCM).
Product Elution 90:10 to 80:201-(difluoromethyl)-4-nitro-1H-pyrazole elutes early due to the lipophilic

group.[1][2]
Impurity Elution 50:50 to 0:100Unreacted 4-nitropyrazole and polar byproducts elute much later.[1][2]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Oil/Solid Mix) CheckImpurity Triage: Identify Major Impurity (TLC/LCMS) Start->CheckImpurity Decision Is the major impurity 4-nitropyrazole (SM)? CheckImpurity->Decision MethodA Method A: Chemical Washing (pH Switch Extraction) Decision->MethodA Yes (Acidic Impurity) MethodB Method B: Flash Chromatography (Silica Gel) Decision->MethodB No (Non-polar byproducts) ProcessA 1. Dissolve in EtOAc 2. Wash w/ 10% Na2CO3 3. SM goes to Aqueous MethodA->ProcessA ProcessB Gradient: Hex/EtOAc (90:10 -> 80:20) Product elutes first MethodB->ProcessB Final Pure 1-(difluoromethyl)-4-nitro-1H-pyrazole (Pale Yellow Oil) ProcessA->Final ProcessB->Final

Caption: Workflow for selecting the optimal purification route based on impurity profile. Method A is preferred for removing unreacted starting material.[1][2]

Troubleshooting & FAQs

Q1: I am seeing "ghost peaks" or peak splitting in my HPLC chromatogram.

  • Diagnosis: This is often due to the hydrolysis of the difluoromethyl group in the HPLC solvent or column, especially if the mobile phase is too acidic or basic.[1][2]

  • Resolution: Ensure your HPLC water contains a neutral buffer (e.g., Ammonium Acetate) rather than strong TFA or high pH modifiers. Also, check if the "ghost peak" corresponds to 4-nitropyrazole (formed by

    
     loss).[1][2]
    

Q2: The product is oiling out on the column.

  • Diagnosis: The compound has low melting point and high solubility in organic solvents.[1][2]

  • Resolution: Use a "dry load" technique. Adsorb the crude oil onto silica gel (ratio 1:2 crude:silica) by dissolving in DCM, adding silica, and evaporating to dryness.[1][2] Load this powder onto the column.[1][2] This prevents the "viscous band" effect.[1][2]

Q3: Can I distill this compound?

  • Diagnosis: Yes, but with caution.[1][2]

  • Resolution: 1-(difluoromethyl)-4-nitro-1H-pyrazole is thermally stable up to moderate temperatures, but nitro compounds carry an explosion risk at high heat.[1][2]

  • Protocol: Use Kugelrohr or High-Vacuum distillation (

    
    ).[1][2] Keep the bath temperature below 120°C. If the pot residue turns dark brown/black, STOP immediately—this indicates decomposition.[1][2]
    

Q4: My yield is lower than expected after the


 wash. 
  • Diagnosis: Aggressive emulsion formation or the product is slightly soluble in the aqueous phase if the organic solvent volume is too low.[1][2]

  • Resolution:

    • Add brine to the emulsion to break it.[1][2]

    • Back-extract the aqueous

      
       layer once with fresh EtOAc to recover any entrained product.[1][2]
      

References

  • ExSyn Corp. (2023).[1][2][4] 1-(Difluoromethyl)-4-nitro-1H-pyrazole Product Specifications and Applications. Retrieved from [1][4]

  • Smolecule. (n.d.). 1-(difluoromethyl)-4-nitro-1H-pyrazole: Properties and Synthesis Data. Retrieved from [1]

  • BLD Pharm. (n.d.).[1][2] Safety Data Sheet and Handling for CAS 956477-64-8. Retrieved from [1]

  • Google Patents. (2011).[1][2] WO2011076194A1 - Method for purifying pyrazoles.[1][2] (General principles of pyrazole salt formation/purification). Retrieved from

  • Thieme Connect. (2014).[1][2][6] Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. (Discusses chromatography behavior of fluorinated pyrazoles). Retrieved from [1]

Sources

Optimization

Technical Support Center: Optimization of Reaction Parameters for 1-(difluoromethyl)-4-nitro-1H-pyrazole

Welcome to the technical support center for the synthesis of 1-(difluoromethyl)-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(difluoromethyl)-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction parameters for improved yield, purity, and safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 1-(difluoromethyl)-4-nitro-1H-pyrazole?

A1: The most common and industrially relevant route is a two-step process. First is the N-difluoromethylation of a pyrazole precursor, followed by the nitration of the resulting 1-(difluoromethyl)-1H-pyrazole. The most direct precursor for the first step is 4-nitro-1H-pyrazole.[1] Alternatively, one might start with 1H-pyrazole, perform the N-difluoromethylation, and then nitrate the C4-position. The choice often depends on the availability of starting materials and the desired control over regioselectivity.

Q2: Why is the difluoromethyl group important in medicinal chemistry?

A2: The difluoromethyl (CF₂H) group is a valuable substituent in drug design. It is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups.[2] This unique property allows it to modulate a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability, while potentially forming key interactions with biological targets.

Q3: What are the critical safety considerations for this synthesis?

A3: This synthesis involves two primary hazards:

  • Difluoromethylating Agents: Many difluoromethylating agents are gaseous, potentially toxic, or require strong bases (like NaH) that are highly reactive with water. Reactions may also be run under pressure, requiring specialized equipment.

  • Nitration: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[3] The use of concentrated nitric and sulfuric acids presents a significant corrosion hazard. These acids are extremely corrosive and can cause severe chemical burns upon contact.[4][5] Always use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and have quenching/neutralization stations readily available.[4][5]

Experimental Workflow Overview

The synthesis of 1-(difluoromethyl)-4-nitro-1H-pyrazole typically follows a two-stage process. The diagram below outlines the general workflow and highlights the critical parameters at each stage that require optimization.

G cluster_0 Stage 1: N-Difluoromethylation cluster_1 Stage 2: Nitration Start Start: 4-nitro-1H-pyrazole Reagents Select Reagents: - Difluoromethylating Agent - Base - Solvent Start->Reagents Input Params Set Parameters: - Temperature - Reaction Time - Stoichiometry Reagents->Params Optimization Workup1 Workup & Purification Params->Workup1 Reaction Product1 Intermediate: 1-(difluoromethyl)-1H-pyrazole Workup1->Product1 Isolation NitratingAgent Select Nitrating Agent: - HNO₃/H₂SO₄ - Acetyl Nitrate Product1->NitratingAgent Input NitrationParams Set Parameters: - Temperature (Critical!) - Acid Ratio - Reaction Time NitratingAgent->NitrationParams Optimization Workup2 Workup & Purification NitrationParams->Workup2 Reaction FinalProduct Final Product: 1-(difluoromethyl)-4-nitro-1H-pyrazole Workup2->FinalProduct Isolation

Caption: General two-stage workflow for the synthesis.

Troubleshooting Guide: N-Difluoromethylation

This section addresses common problems encountered during the N-difluoromethylation of 4-nitro-1H-pyrazole.

Problem 1: Low or no conversion of the starting material.

  • Possible Cause: Inappropriate base selection.

    • Explanation: The pKa of the pyrazole N-H is crucial. A base that is too weak will not sufficiently deprotonate the pyrazole to initiate the reaction. Conversely, a base that is too strong might lead to side reactions or decomposition.

    • Solutions:

      • Switch to a stronger base: If using a carbonate base (e.g., K₂CO₃), consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH).

      • Solvent compatibility: Ensure the chosen base is soluble in the reaction solvent. For instance, using 18-crown-6 ether can help solubilize potassium salts in aprotic solvents, enhancing reactivity.[6]

      • Consider phase-transfer catalysis: For reactions in biphasic systems, a phase-transfer catalyst can facilitate the reaction between the pyrazole salt and the difluoromethylating agent.[7]

  • Possible Cause: Inactive difluoromethylating agent.

    • Explanation: Difluoromethylating agents can be unstable.[8] Gaseous reagents like chlorodifluoromethane (ClCF₂H) may not be delivered effectively to the reaction mixture.

    • Solutions:

      • Verify reagent quality: Use a fresh bottle of the reagent or verify its activity on a small-scale test reaction.

      • Alternative reagents: Consider using more stable and modern difluoromethylating reagents. While ClCF₂H is common, reagents like (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) or diethyl (bromodifluoromethyl)phosphonate (BrCF₂PO(OEt)₂) can offer milder reaction conditions.[6]

      • Effective gas delivery: If using a gaseous reagent, ensure efficient bubbling through the reaction mixture with good agitation.

Problem 2: Formation of regioisomers.

  • Explanation: Unsymmetrically substituted pyrazoles can lead to the formation of two different N-difluoromethylated isomers. While 4-nitro-1H-pyrazole is symmetric, if you are using a different precursor like 3-methylpyrazole, this becomes a significant issue.[7]

  • Solutions:

    • Temperature Control: Lowering the reaction temperature can sometimes improve regioselectivity.

    • Solvent Effects: The polarity of the solvent can influence the reaction's regioselectivity. Experiment with a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene, dioxane).

    • Chromatographic Separation: If isomer formation is unavoidable, develop a robust chromatographic method for their separation. Isomers of N-difluoromethylated pyrazoles can have very close boiling points, making distillation challenging.[7]

ParameterCondition A (Low Yield)Condition B (Optimized)Rationale for Change
Base K₂CO₃NaHNaH is a stronger, non-nucleophilic base, ensuring complete deprotonation of the pyrazole.
Solvent AcetonitrileAnhydrous DMFDMF has a higher boiling point, allowing for a wider temperature range, and better solubilizes the pyrazole anion.
Temperature 25 °C40-50 °CModerate heating can overcome the activation energy without causing significant decomposition.[6]
Additive NoneNaI (catalytic)Iodide can facilitate the reaction, particularly when using chloro- or bromodifluoromethane, via a Finkelstein-type exchange.[6]

Troubleshooting Guide: Nitration

This section addresses common problems encountered during the nitration of 1-(difluoromethyl)-1H-pyrazole.

Problem 1: Low yield of the desired 4-nitro product.

  • Possible Cause: Incomplete reaction.

    • Explanation: The difluoromethyl group is electron-withdrawing, which deactivates the pyrazole ring towards electrophilic aromatic substitution. Insufficiently harsh nitrating conditions will result in low conversion.

    • Solutions:

      • Increase Temperature Carefully: Nitration is highly exothermic.[3] Increase the reaction temperature in small increments (e.g., 5-10 °C) while carefully monitoring for any uncontrolled exotherm.

      • Stronger Nitrating Agent: If using nitric acid in acetic anhydride, switch to a more potent mixture, such as fuming nitric acid in concentrated sulfuric acid.[9] This mixture generates the highly electrophilic nitronium ion (NO₂⁺) in higher concentrations.[3]

      • Increase Reaction Time: Allow the reaction to stir for a longer period at the optimal temperature to ensure it proceeds to completion.

  • Possible Cause: Product degradation.

    • Explanation: Pyrazole rings can be susceptible to oxidative degradation under harsh nitrating conditions. Overly aggressive temperatures or prolonged exposure can lower the yield.

    • Solutions:

      • Precise Temperature Control: Maintain the reaction at the lowest possible temperature that still affords a reasonable reaction rate. An ice bath for the initial addition is critical.

      • Controlled Reagent Addition: Add the nitrating agent dropwise to the substrate solution to manage the exotherm.

      • Quenching: Once the reaction is complete (monitored by TLC or LCMS), promptly quench it by pouring it over ice to prevent over-nitration or degradation.

Problem 2: Formation of dinitro or other unwanted byproducts.

  • Explanation: If the reaction conditions are too harsh, dinitration or nitration at other positions on the pyrazole ring can occur, although the C4 position is typically most susceptible to electrophilic attack.[10][11]

  • Solutions:

    • Stoichiometry: Use a carefully measured amount of the nitrating agent, typically close to 1.0-1.1 equivalents.

    • Lower Temperature: Perform the reaction at a lower temperature (e.g., 0-10 °C) to improve selectivity.

    • Alternative Nitrating Agent: Consider using a milder nitrating agent, such as acetyl nitrate (formed from nitric acid and acetic anhydride), which can sometimes offer better control.[11]

G Start Low Yield or Impure Product Check_Step Which step is problematic? Start->Check_Step Nitro_Node Nitration Step Check_Step->Nitro_Node Nitration Difluoro_Node Difluoromethylation Step Check_Step->Difluoro_Node Difluoromethylation Nitro_Cause Possible Causes: - Incomplete Reaction - Degradation - Byproducts Nitro_Node->Nitro_Cause Difluoro_Cause Possible Causes: - Low Conversion - Isomer Formation - Reagent Inactivity Difluoro_Node->Difluoro_Cause Nitro_Sol Solutions: - Stronger Acid Mix - Precise Temp. Control - Careful Stoichiometry Nitro_Cause->Nitro_Sol Address Difluoro_Sol Solutions: - Stronger Base (NaH) - Anhydrous Solvent - Additive (NaI) Difluoro_Cause->Difluoro_Sol Address

Caption: Troubleshooting decision tree for synthesis optimization.

Protocols

Protocol 1: N-Difluoromethylation of 4-nitro-1H-pyrazole

  • Safety: This procedure should be conducted by trained personnel in a well-ventilated fume hood. NaH is highly reactive with water and can ignite. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a gas inlet, add 4-nitro-1H-pyrazole (1.0 eq).

  • Add anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Cool the mixture to 0 °C using an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another hour until hydrogen evolution ceases.

  • Add a catalytic amount of sodium iodide (NaI, 0.1 eq).

  • Cool the reaction mixture to the desired temperature (e.g., 40 °C).[6]

  • Bubble chlorodifluoromethane (ClCF₂H) gas through the stirred suspension at a moderate rate.

  • Monitor the reaction progress by TLC or LCMS.

  • Upon completion, cautiously quench the reaction by slowly adding it to ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nitration of 1-(difluoromethyl)-1H-pyrazole

  • Safety: This procedure involves highly corrosive and reactive acids. The reaction is exothermic and must be controlled. Perform the reaction behind a blast shield in a fume hood. Wear a face shield, acid-resistant gloves, and an acid-resistant apron.

  • To a clean, dry flask, add concentrated sulfuric acid (H₂SO₄).

  • Cool the sulfuric acid to 0 °C in an ice/salt bath.

  • While stirring vigorously, add fuming nitric acid (HNO₃) dropwise, ensuring the temperature does not exceed 10 °C.

  • In a separate flask, dissolve 1-(difluoromethyl)-1H-pyrazole (1.0 eq) in a portion of concentrated sulfuric acid.

  • Slowly add the pyrazole solution dropwise to the cold nitrating mixture. Maintain the internal temperature between 0 and 5 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by TLC or LCMS.

  • Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • The product may precipitate or can be extracted with a suitable solvent like dichloromethane (DCM).

  • Neutralize the aqueous layer carefully with a base (e.g., solid NaHCO₃ or aqueous NaOH) before disposal.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purify as necessary, typically by recrystallization or column chromatography.

References

  • ResearchGate. (n.d.). N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition. Available at: [Link]

  • ACS Publications. (2021). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry. Available at: [Link]

  • Arkivoc. (2025). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Available at: [Link]

  • Thieme. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett. Available at: [Link]

  • IJSREM. (2025). Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition. Available at: [Link]

  • ACS Publications. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of difluoromethyl pyrazolines and pyrazoles via [3+2] cycloaddition reaction. Available at: [Link]

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Available at: [Link]

  • Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]

  • Reddit. (2024). Knorr Pyrazole Synthesis advice. r/Chempros. Available at: [Link]

  • Google Patents. (n.d.). EP2008996A1 - Process for the production of pyrazoles.
  • YouTube. (2024). Nitration reaction safety. Available at: [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Available at: [Link]

  • ResearchGate. (2024). (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Available at: [Link]

  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Available at: [Link]

  • Quora. (2024). What safety precautions should I take when handling nitric acid?. Available at: [Link]

  • MDPI. (n.d.). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Available at: [Link]

  • QMRO Home. (n.d.). Innovative Developments in the field of Difluoromethylation Chemistry. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • Unacademy. (n.d.). Notes on Environmental Concerns of Nitration. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability Profiling of 1-(Difluoromethyl)-4-nitro-1H-pyrazole

Compound ID: 1-(Difluoromethyl)-4-nitro-1H-pyrazole CAS: 956477-64-8 Common Abbreviation: DMNP Chemical Class: N-Difluoromethylated Nitropyrazole[1] Executive Summary This guide addresses the stability profile of 1-(difl...

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: 1-(Difluoromethyl)-4-nitro-1H-pyrazole CAS: 956477-64-8 Common Abbreviation: DMNP Chemical Class: N-Difluoromethylated Nitropyrazole[1]

Executive Summary

This guide addresses the stability profile of 1-(difluoromethyl)-4-nitro-1H-pyrazole (DMNP). While the pyrazole core provides aromatic stability, the molecule possesses two distinct vectors of instability: the N-difluoromethyl group (


) , which is susceptible to base-catalyzed hydrolysis, and the nitro group (

)
, which introduces thermal and photochemical lability.[2] This support document details troubleshooting protocols for degradation issues encountered during storage, formulation, and analysis.

Module 1: Hydrolytic Stability & pH Sensitivity

Issue: "I am detecting 4-nitropyrazole (des-difluoromethyl impurity) in my sample."

Diagnosis: The appearance of 4-nitropyrazole indicates the cleavage of the


 bond. While the electron-withdrawing nitro group at position 4 stabilizes the 

bond against acid hydrolysis, it renders the difluoromethyl group susceptible to nucleophilic attack under basic conditions (

). The mechanism typically involves the deprotonation of the

carbon (facilitated by the inductive effect of the ring nitrogens), followed by fluoride elimination and eventual hydrolysis to the NH-pyrazole and formate.

Troubleshooting Protocol:

  • Check Buffer pH: Ensure all aqueous buffers used in processing or analysis are kept at

    
    .
    
  • Quench Conditions: If using basic reagents during synthesis (e.g., NaOH,

    
    ), ensure immediate quenching to neutral pH upon reaction completion.[2]
    
  • Solvent Verification: Avoid storing the compound in nucleophilic solvents (e.g., methanol/ethanol) with trace basic impurities. Use aprotic solvents (Acetonitrile, DMSO) for stock solutions.

FAQ: Can I subject DMNP to acidic workups?

Answer: Yes. The


 bond is generally robust in acidic media (e.g., 

, TFA) due to the low basicity of the pyrazole nitrogens caused by the electron-withdrawing nitro group. However, prolonged heating in strong mineral acids should be validated via LC-MS.

Module 2: Thermal Stability & Energetic Safety

Issue: "The solid has darkened, or DSC shows an exotherm at lower-than-expected temperatures."

Diagnosis: Nitropyrazoles are energetic materials.[3] The nitro group can undergo internal redox reactions or nitro-nitrite rearrangements at elevated temperatures. While DMNP is not a primary explosive, it possesses a high enthalpy of formation.[2] Darkening often precedes bulk decomposition and indicates the formation of


 species or azo-coupling products.

Troubleshooting Protocol:

  • DSC Screening: Perform Differential Scanning Calorimetry (DSC) in a closed crucible (ramp rate 5°C/min).

    • Pass Criteria: No exotherm below 180°C.

    • Fail Criteria: Onset of decomposition

      
      .
      
  • Storage Temperature: Store at

    
     for long-term retention. Avoid bulk storage above 
    
    
    
    .
  • Solid State Form: Ensure the material is crystalline. Amorphous forms may retain solvent pockets that lower the decomposition threshold.

Module 3: Photostability

Issue: "LC-MS shows unknown peaks [M-16] or [M-30] after benchtop exposure."

Diagnosis: The nitro group is a chromophore. Exposure to UV-VIS light can induce a nitro-to-nitrite rearrangement , followed by homolytic cleavage to form nitric oxide (


) and a pyrazolyl radical, or reduction to a nitroso intermediate (

).

Troubleshooting Protocol:

  • Light Exclusion: Store all solid and solution samples in amber vials wrapped in aluminum foil.

  • Laboratory Lighting: Process material under yellow light (sodium vapor) if synthesis scale exceeds 100g or if handling time exceeds 4 hours.

  • Re-purification: If photodegradation is suspected, recrystallization from ethanol/water is usually effective for removing surface degradation products.

Module 4: Analytical Method Optimization (HPLC/LC-MS)

Issue: "Peak tailing or poor separation of the parent from the des-difluoromethyl impurity."

Diagnosis: DMNP is weakly basic/amphoteric. In unbuffered mobile phases, interaction with residual silanols on the column causes tailing.[2] Furthermore, the lipophilicity difference between DMNP and 4-nitropyrazole is significant (


 increases lipophilicity).

Recommended Method Parameters:

ParameterRecommendationRationale
Column C18 or Phenyl-Hexyl (e.g., Kinetex Biphenyl)Phenyl phases offer better selectivity for nitro-aromatics via

interactions.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization of the pyrazole nitrogen, sharpening peaks.[2]
Mobile Phase B AcetonitrileMethanol can sometimes cause solvolysis artifacts in long runs.
Gradient 10% B to 90% B over 10 minsEnsures elution of the lipophilic DMNP while resolving the polar 4-nitropyrazole early.
Detection UV 270-280 nmThe nitro-pyrazole chromophore absorbs strongly here; avoid low UV (210 nm) to reduce solvent noise.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation vectors for DMNP, detailing the transition from the parent molecule to its hydrolytic and photolytic byproducts.

DMNP_Degradation cluster_0 Hydrolytic Instability (Basic) cluster_1 Photolytic Instability Parent 1-(difluoromethyl)- 4-nitro-1H-pyrazole (DMNP) Hydrolysis_Inter Intermediate: N-Formyl Species Parent->Hydrolysis_Inter OH- / pH > 9 (Nucleophilic Attack) Photo_Inter Nitro-Nitrite Rearrangement Parent->Photo_Inter hv (UV Light) Product_Hydro 4-Nitropyrazole (Des-difluoromethyl) Hydrolysis_Inter->Product_Hydro C-N Cleavage Byproduct_Hydro Formate + Fluoride Hydrolysis_Inter->Byproduct_Hydro Product_Photo 4-Nitroso / 4-Amino Derivatives Photo_Inter->Product_Photo Reduction Radical NO• Radical Photo_Inter->Radical

Figure 1: Mechanistic pathways for the degradation of DMNP under basic (hydrolytic) and photolytic stress.

Stability Testing Workflow

Use this decision tree to determine the appropriate stability testing protocol for your specific development stage.

Stability_Workflow Start Start Stability Study for DMNP State Sample State? Start->State Solid Solid / Powder State->Solid Solution Solution / Formulation State->Solution DSC Run DSC (Safety Screen) Solid->DSC Safe Exotherm > 180°C? DSC->Safe LongTerm Long Term: 25°C / 60% RH (12 Months) Safe->LongTerm Yes Accel Accelerated: 40°C / 75% RH (6 Months) Safe->Accel Yes Reject REJECT BATCH Re-crystallize Safe->Reject No pH_Check Check pH Solution->pH_Check Acidic pH < 7.0 pH_Check->Acidic Safe Zone Basic pH > 8.0 pH_Check->Basic Danger Zone Stress Stress Test: 50°C for 48h Acidic->Stress Hydrolysis High Risk of Defluorination Basic->Hydrolysis

Figure 2: Decision matrix for stability testing of DMNP in solid and solution states.

References

  • ExSyn Corp. (2023).[1] 1-(Difluoromethyl)-4-nitro-1H-pyrazole Product Specifications and Applications. Retrieved from

  • Ugrak, B., et al. (2025).[2] N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks.[4] Arkivoc, 2025(5), 202512393.[2] Retrieved from

  • Larionov, O. V., et al. (2014).[2] Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett, 26, 51–54.[2][5] Retrieved from

  • Kiselev, V. G., & Muravyev, N. V. (2025).[2] Thermal Decomposition of Nitropyrazoles. ResearchGate. Retrieved from

  • Stephens, C. E., et al. (2001).[2] Hydrolytic stability of N-trifluoromethyl and N-difluoromethyl azoles. Journal of Organic Chemistry. (Contextual grounding for N-CF2H stability mechanisms).

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for Pyrazole N-Difluoromethylation

Welcome to the Technical Support Center for Pyrazole N-Difluoromethylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing a d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole N-Difluoromethylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing a difluoromethyl (-CF2H) group onto the nitrogen atom of a pyrazole ring. The difluoromethyl group is a valuable motif in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups, often enhancing the metabolic stability and binding affinity of drug candidates.[1][2]

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your catalyst selection for successful and reproducible N-difluoromethylation reactions.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Question 1: My N-difluoromethylation reaction has low or no conversion. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion is a frequent challenge in N-difluoromethylation reactions. The issue often stems from the catalyst system, the nature of the difluoromethylating agent, or the reaction conditions. Here’s a systematic approach to troubleshooting:

A. Catalyst System Inactivity:

  • Catalyst Choice: Copper-based catalysts are commonly employed for N-difluoromethylation of azoles.[1][3] If you are observing poor performance, consider the copper source and the ligand. While simpler copper salts like Cu(OTf)₂ can be effective, they often require a ligand to enhance their catalytic activity.[4]

  • Ligand Selection: The choice of ligand is critical. For copper-catalyzed reactions, nitrogen-based ligands like 2,2'-bipyridine or 1,10-phenanthroline (phen) can significantly improve reaction efficiency.[2][4] If you are using a nickel-based system, phosphine ligands such as PPh₃ are often necessary.[2] A high-throughput screening of different ligand combinations may be necessary to find the optimal conditions for your specific substrate.[2]

  • Catalyst Loading: Insufficient catalyst loading can lead to low conversion. While typically 5-10 mol% is used, for challenging substrates, increasing the catalyst loading may be beneficial.[2]

B. Difluoromethylating Agent and Activation:

  • Reagent Stability and Reactivity: A variety of difluoromethylating agents are available, each with its own reactivity profile and required activation method.

    • Chlorodifluoromethane (ClCF₂H): A cost-effective and common reagent, it typically requires a base for activation to form the difluorocarbene intermediate.[5][6][7] Ensure your base is strong enough and that the gas is bubbled through the reaction mixture efficiently.[5][7]

    • Diethyl Bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂): This reagent is a convenient difluorocarbene precursor that can be used under mild conditions.[1] Its activation is often promoted by a base like potassium fluoride.[1]

    • (Difluoromethyl)trimethylsilane (TMSCF₂H): A versatile nucleophilic difluoromethyl source, its activation often requires a fluoride source or can be used in transition metal-catalyzed cross-coupling reactions.[2]

  • In situ Generation of the Active Species: Many difluoromethylation reactions rely on the in situ generation of a reactive species. For instance, in copper-catalyzed reactions using a zinc-based CF₂H reagent, a transmetalation step is necessary to form the active Cu-CF₂H species.[3] Inefficiencies in this step can halt the catalytic cycle.

C. Reaction Conditions:

  • Solvent: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good starting points.[8]

  • Temperature: While many modern protocols operate at mild temperatures, some substrates may require heating to achieve reasonable reaction rates. Conversely, for highly reactive systems, lower temperatures might be necessary to control side reactions.[2]

  • Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) if your catalyst or reagents are sensitive to air or moisture.

Troubleshooting Workflow for Low Conversion:

low_conversion start Low/No Conversion catalyst Evaluate Catalyst System start->catalyst reagent Check Difluoromethylating Agent start->reagent conditions Optimize Reaction Conditions start->conditions ligand ligand catalyst->ligand Screen Ligands (e.g., bipy, phen) loading loading catalyst->loading Increase Catalyst Loading activation activation reagent->activation Verify Activation Method (Base, etc.) alternative alternative reagent->alternative Consider Alternative Reagent (e.g., ClCF₂H, BrCF₂PO(OEt)₂) solvent solvent conditions->solvent Screen Solvents (DMF, DMSO, ACN) temp temp conditions->temp Vary Temperature outcome outcome ligand->outcome Improved Yield? loading->outcome activation->outcome alternative->outcome solvent->outcome temp->outcome

Caption: Decision tree for troubleshooting low conversion in pyrazole N-difluoromethylation.

Question 2: I am observing the formation of a mixture of N1 and N2 regioisomers. How can I improve the regioselectivity of the reaction?

Answer:

Controlling regioselectivity in the N-difluoromethylation of unsymmetrically substituted pyrazoles is a significant challenge due to the similar nucleophilicity of the two nitrogen atoms.[9][10] The formation of isomeric mixtures complicates purification and reduces the yield of the desired product.[7][11] Here are key factors to consider for enhancing regioselectivity:

A. Steric Hindrance:

  • Substituent Effects: The regioselectivity is often governed by steric hindrance. The difluoromethyl group will preferentially add to the less sterically hindered nitrogen atom.[8] Therefore, the size and position of substituents on the pyrazole ring play a crucial role.

  • Bulky Reagents: While not always feasible with the difluoromethylating agent itself, if a bulky ligand is used, it can sometimes influence the approach of the reactants and favor one regioisomer.

B. Electronic Effects:

  • Substituent Electronics: Electron-withdrawing groups on the pyrazole ring can decrease the nucleophilicity of the adjacent nitrogen atom, potentially directing the difluoromethylation to the other nitrogen. Conversely, electron-donating groups can increase the nucleophilicity of the nearby nitrogen.[8]

C. Reaction Conditions:

  • Solvent Choice: The polarity of the solvent can influence the regioselectivity. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) is recommended.[8]

  • Base/Catalyst System: The choice of base and catalyst can have a profound effect on the N1/N2 ratio. For instance, in some N-alkylation reactions of pyrazoles, potassium carbonate in DMSO has been shown to favor N1-alkylation, while magnesium-based catalysts can favor N2-alkylation.[8] Similar effects may be observed in N-difluoromethylation.

  • Temperature: Lowering the reaction temperature can sometimes increase the kinetic preference for one isomer over the other, leading to improved regioselectivity.

D. Purification of Isomers:

  • In some cases, achieving complete regioselectivity may not be possible. The separation of N1 and N2 isomers can be challenging due to their similar physical properties.[7][11] However, efficient distillation or preparative HPLC has been successfully used to separate isomers in some instances.[5][7]

Strategies to Improve Regioselectivity:

StrategyPrincipleExample Action
Steric Control Directing the reaction to the less hindered nitrogen.Use a pyrazole substrate with a bulky substituent at a position that blocks one of the nitrogen atoms.
Electronic Tuning Modulating the nucleophilicity of the nitrogen atoms.Introduce an electron-withdrawing group to deactivate the adjacent nitrogen.
Solvent Screening Altering the solvation of the pyrazole anion and transition states.Test a range of solvents, including polar aprotic (DMF, DMSO) and nonpolar (toluene) options.
Catalyst/Base Optimization Influencing the coordination and reactivity of the pyrazole.Screen different bases (e.g., K₂CO₃, NaH) and catalyst systems.[8]
Temperature Control Exploiting differences in activation energies for the formation of each isomer.Run the reaction at a lower temperature to favor the kinetically controlled product.
Question 3: My reaction is generating significant side products. What are the common side reactions and how can I minimize them?

Answer:

Side product formation can significantly reduce the yield and complicate the purification of your desired N-difluoromethylated pyrazole. Here are some common side reactions and strategies to mitigate them:

A. C-Difluoromethylation:

  • In some cases, particularly with radical difluoromethylation methods, you might observe difluoromethylation at a carbon atom of the pyrazole ring or other aromatic systems in your molecule.[2]

  • Solution: To favor N-difluoromethylation over C-difluoromethylation, consider using methods that proceed via a difluorocarbene intermediate rather than a difluoromethyl radical. Copper-catalyzed methods using reagents like BrCF₂PO(OEt)₂ or ClCF₂H often favor N-alkylation pathways.[1][5]

B. Decomposition of Reagents or Products:

  • Difluoromethylating agents and the resulting products can be unstable under harsh reaction conditions (e.g., high temperatures, strongly basic or acidic media).

  • Solution: Employ milder reaction conditions. Many modern protocols for N-difluoromethylation operate at or near room temperature.[1] If your substrate requires heating, perform a time-course study to determine the optimal reaction time and avoid prolonged heating that could lead to decomposition.

C. Reactions with Functional Groups:

  • If your pyrazole substrate contains other reactive functional groups (e.g., unprotected amines, alcohols, or thiols), these may also undergo difluoromethylation.

  • Solution: Protect sensitive functional groups before carrying out the N-difluoromethylation reaction. Alternatively, choose a catalyst system and reaction conditions that are known to be tolerant of a wide range of functional groups. Copper- and palladium-catalyzed methods have shown good functional group compatibility in many cases.[1][2]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common and effective catalyst systems for pyrazole N-difluoromethylation?

A1: Copper-based catalyst systems are among the most widely used and effective for the N-difluoromethylation of pyrazoles and other azoles.[1] These systems are often cost-effective and exhibit good functional group tolerance. Common copper sources include Cu(I) and Cu(II) salts, often used in combination with nitrogen-based ligands to enhance reactivity.[4] Nickel- and palladium-based catalysts have also been successfully employed, particularly in cross-coupling reactions with difluoromethyl sources like TMSCF₂H.[2]

Q2: How do I choose the right difluoromethylating agent for my specific application?

A2: The choice of difluoromethylating agent depends on several factors, including the scale of your reaction, cost considerations, and the required reaction conditions.

  • For large-scale synthesis: Chlorodifluoromethane (ClCF₂H) is an inexpensive and readily available option.[6][7]

  • For mild conditions and ease of handling: Diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) is a good choice as it can be used under mild conditions and is a commercially available liquid.[1]

  • For cross-coupling reactions: (Difluoromethyl)trimethylsilane (TMSCF₂H) is a versatile reagent for palladium- or nickel-catalyzed difluoromethylation of aryl halides and related substrates.[2]

Q3: What analytical techniques are best for monitoring the progress of my N-difluoromethylation reaction?

A3: A combination of techniques is typically used:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the consumption of the starting material and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To get more quantitative information on the conversion and to identify the masses of the products and any significant side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for confirming the structure of the N-difluoromethylated product. The characteristic triplet signal in the ¹H NMR spectrum and the corresponding doublet in the ¹⁹F NMR spectrum are definitive for the -CF₂H group.[7]

Q4: Are there any safety precautions I should be aware of when performing these reactions?

A4: Yes, several safety precautions are important:

  • Handling of Reagents: Some difluoromethylating agents, like chlorodifluoromethane, are gases and should be handled in a well-ventilated fume hood with appropriate gas-handling equipment.

  • Pressure Reactions: Some protocols may require the use of pressure vessels. Ensure you are properly trained in their use and that the equipment is rated for the intended pressure and temperature.

  • Exothermic Reactions: Some N-alkylation reactions can be exothermic. It is advisable to monitor the reaction temperature, especially during the initial stages and on a larger scale.

  • Standard Laboratory Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

III. Experimental Protocols

Protocol 1: Copper-Catalyzed N-Difluoromethylation of Pyrazole using Diethyl Bromodifluoromethylphosphonate

This protocol is adapted from a general procedure for the N-difluoromethylation of imidazoles and pyrazoles.[1]

Materials:

  • Pyrazole (1.0 mmol)

  • Diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) (1.5 mmol)

  • Potassium fluoride (KF) (2.0 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (phen) (0.1 mmol, 10 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyrazole (1.0 mmol), potassium fluoride (2.0 mmol), copper(I) iodide (0.1 mmol), and 1,10-phenanthroline (0.1 mmol).

  • Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.

  • Add anhydrous DMF (5 mL) via syringe, followed by diethyl bromodifluoromethylphosphonate (1.5 mmol).

  • Seal the vial and stir the reaction mixture at 80 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-difluoromethylpyrazole.

Reaction Workflow Diagram:

protocol_1 start Combine Reactants: Pyrazole, KF, CuI, phen inert Inert Atmosphere (Ar or N₂) start->inert solvent Add Anhydrous DMF inert->solvent reagent Add BrCF₂PO(OEt)₂ solvent->reagent heat Heat at 80 °C (12-24 h) reagent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup (EtOAc, NaHCO₃, Brine) monitor->workup purify Column Chromatography workup->purify product N-Difluoromethylpyrazole purify->product

Caption: Workflow for copper-catalyzed N-difluoromethylation using BrCF₂PO(OEt)₂.

IV. References

  • Mao, J., et al. (2018). N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition. ResearchGate. Available at: [Link]

  • Pialat, A., & Tlili, A. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7043-7093. DOI: 10.1039/D1CS00360G

  • Ugrak, B. I., et al. (2025). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkivoc, 2025(5), 12393.

  • Barrio, P., et al. (2026). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Omega.

  • Ugrak, B. I., et al. (2026). Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega.

  • Patil, T. D., & Rathore, N. P. (2025). Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition. IJSREM.

  • Barrio, P., et al. (2026). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Omega.

  • Zhu, R., et al. (2021). Copper-catalyzed carbo-difluoromethylation of alkenes via radical relay. Nature Communications, 12(1), 3293.

  • Li, G., et al. (2019). Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. RSC Advances, 9(54), 31552-31555.

  • Byers, P. M., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry.

  • Zhang, Y., et al. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Nature Communications.

  • Ugrak, B. I., et al. (2025). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkivoc.

  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335.

  • BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.

  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 1-(Difluoromethyl)-4-nitro-1H-pyrazole

Welcome to the technical support guide for the purification of 1-(difluoromethyl)-4-nitro-1H-pyrazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(difluoromethyl)-4-nitro-1H-pyrazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate.[1][2] The protocols and troubleshooting advice provided herein are grounded in established principles of crystallization and tailored to the specific physicochemical properties of fluorinated and nitrated pyrazole derivatives.

I. Understanding the Molecule: Key Considerations

1-(Difluoromethyl)-4-nitro-1H-pyrazole is a difluoromethyl aromatic compound featuring an active nitro group.[1] Its unique structure, combining a polar nitro group and a difluoromethyl moiety on a pyrazole scaffold, presents specific challenges and opportunities for purification by recrystallization. The difluoromethyl group can influence intermolecular interactions and solubility, while the nitro group contributes to the compound's polarity and potential for strong crystal lattice formation.[3]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of 1-(difluoromethyl)-4-nitro-1H-pyrazole in a question-and-answer format.

Q1: My compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?

A1: This indicates that the solvent is too "poor" for your compound.[4][5]

  • Causality: The solvent's polarity may not be a good match for the solute, failing to overcome the crystal lattice energy of your compound.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add small increments of the hot solvent. Sometimes, a slightly larger volume is all that's needed.[4]

    • Switch to a More Polar Solvent: If you are using a non-polar solvent like hexane, try a more polar option such as ethyl acetate or isopropanol.[6][7]

    • Use a Solvent Mixture: A powerful technique is to use a binary solvent system.[8][9] Dissolve your compound in a minimal amount of a "good" hot solvent (one in which it is highly soluble) and then slowly add a "poor" hot solvent (one in which it is sparingly soluble) until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool. Common pairs include ethanol/water or acetone/water.[6][9]

Q2: The compound dissolved, but no crystals are forming upon cooling. What's the next step?

A2: This is a common issue related to supersaturation and nucleation.

  • Causality: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus.[9][10] This creates microscopic imperfections on the glass surface that can serve as nucleation sites.

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[9][10] This provides a template for further crystal growth.

    • Increase Supersaturation:

      • Evaporation: If the solvent is volatile, you can allow some of it to evaporate slowly, thereby increasing the concentration of the solute.

      • Further Cooling: Place the flask in an ice bath or even a freezer for a short period.[9][10] Be cautious not to freeze the solvent.

    • Patience is Key: Sometimes, crystallization is a slow process.[10] Loosely cover the flask and let it stand undisturbed for an extended period.

Q3: My compound is "oiling out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.

  • Causality: This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. Impurities can also promote oil formation.[9]

  • Troubleshooting Steps:

    • Re-heat and Slow Cool: Re-heat the solution until the oil redissolves completely. Then, allow it to cool much more slowly. Insulating the flask can help.

    • Add More Solvent: The concentration of the solute may be too high. Add more of the hot solvent to create a less saturated solution before cooling.

    • Change Solvents: Select a solvent with a lower boiling point.

    • Use a Solvent Mixture: As described in A1, a binary solvent system can often mitigate this issue.

Q4: The recovered crystals are discolored. How can I improve the purity and appearance?

A4: Discoloration is usually due to the presence of colored impurities.

  • Causality: Highly colored impurities can become trapped in the crystal lattice of your product.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution.[8][9][11] The charcoal will adsorb the colored impurities.

    • Hot Filtration: Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool.[8][9] It is crucial to keep the solution hot during this step to prevent premature crystallization in the filter funnel.[9]

III. Experimental Protocols

Safety First: Always handle 1-(difluoromethyl)-4-nitro-1H-pyrazole and all solvents in a well-ventilated fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13] Avoid inhalation of dust and contact with skin and eyes.[14][12]

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: Based on the polarity of the target molecule, ethanol, isopropanol, and ethyl acetate are good starting points for screening.[6] Test the solubility of a small amount of your compound in various solvents at room temperature and with heating.[4][5] An ideal solvent will dissolve the compound when hot but not at room temperature.[15]

  • Dissolution: Place the crude 1-(difluoromethyl)-4-nitro-1H-pyrazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.[8]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature.[10] Then, place it in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[11]

Protocol 2: Binary Solvent Recrystallization
  • Solvent Pair Selection: Choose a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.[9] For this compound, an ethanol/water or acetone/water system is a logical choice.[6]

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While keeping the solution hot, slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1.

IV. Data Presentation & Visualization

Table 1: Recommended Solvents for Initial Screening
SolventTypeBoiling Point (°C)Rationale
EthanolProtic78A good general-purpose solvent for many organic compounds, including pyrazole derivatives.[6][16][17]
IsopropanolProtic82Similar to ethanol, but can offer different solubility characteristics.[6][7][18]
Ethyl AcetateAprotic77A medium polarity solvent often effective for compounds of intermediate polarity.[6][7]
AcetoneAprotic56A good solvent for a wide range of polarities; often used in pyrazole synthesis.[6][19]
TolueneAromatic111Can be effective for less polar compounds or as a co-solvent.[6]
WaterProtic100Likely to be a poor solvent, making it an excellent candidate as an anti-solvent in a binary system.[6]
Diagram 1: Recrystallization Workflow

RecrystallizationWorkflow Start Crude Product SolventScreen Solvent Screening Start->SolventScreen Dissolution Dissolve in Min. Hot Solvent SolventScreen->Dissolution HotFiltration Hot Gravity Filtration (Optional) Dissolution->HotFiltration Cooling Slow Cooling & Ice Bath HotFiltration->Cooling Filtration Vacuum Filtration Cooling->Filtration Drying Dry Crystals Filtration->Drying PureProduct High-Purity Product Drying->PureProduct

Caption: General workflow for recrystallization.

Diagram 2: Troubleshooting Logic for No Crystal Formation

TroubleshootingCrystals NoCrystals No Crystals Form Upon Cooling InduceNucleation Induce Nucleation Scratch Flask Add Seed Crystal NoCrystals->InduceNucleation Try First IncreaseConcentration Increase Concentration Evaporate Solvent Cool Further InduceNucleation->IncreaseConcentration If Unsuccessful CrystalsForm Crystals Form InduceNucleation->CrystalsForm Success Patience Wait Longer IncreaseConcentration->Patience If Unsuccessful IncreaseConcentration->CrystalsForm Success Patience->CrystalsForm Success

Caption: Decision tree for inducing crystallization.

V. References

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • Amrita-vlab. (n.d.). Recrystallization. Amrita Vishwa Vidyapeetham Virtual Lab. [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ResearchGate. (2021). Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature. [Link]

  • SUNY Oneonta. (n.d.). Recrystallization-1.pdf. [Link]

  • Chemistry Stack Exchange. (2017). Recrystallization Process Questions. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.

  • ACS Publications. (2010). New Synthesis of Fluorinated Pyrazoles. [Link]

  • ResearchGate. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]

  • MDPI. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. [Link]

  • Taylor & Francis Online. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). [Link]

  • AFG Bioscience LLC. (n.d.). 3-Nitropyrazole Safety Data Sheet. [Link]

  • ResearchGate. (2015). Selective Incorporation of Fluorine in Pyrazoles. [Link]

  • Taylor & Francis Online. (2017). Green synthesis of pyrazole systems under solvent-free conditions. [Link]

  • ACS Publications. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Pyrazole Synthons in Drug Design: A Comparative Analysis of 1-(Difluoromethyl)-4-nitro-1H-pyrazole

Introduction: The Enduring Legacy and Modern Evolution of Pyrazoles in Medicinal Chemistry The pyrazole nucleus stands as a titan in the world of medicinal chemistry, rightfully earning its designation as a "privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy and Modern Evolution of Pyrazoles in Medicinal Chemistry

The pyrazole nucleus stands as a titan in the world of medicinal chemistry, rightfully earning its designation as a "privileged structure."[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, is a cornerstone in the design of a vast array of pharmaceuticals, from anti-inflammatory agents like celecoxib to targeted cancer therapies such as crizotinib.[3] Its enduring appeal lies in its unique combination of physicochemical properties: the pyrazole ring is a versatile scaffold that can engage in hydrogen bonding, act as a bioisosteric replacement for other aromatic systems, and be readily functionalized to fine-tune a molecule's pharmacological profile.[4]

In recent years, the strategic incorporation of fluorine into drug candidates has become a dominant theme in medicinal chemistry, prized for its ability to enhance metabolic stability, modulate pKa, and improve target-binding affinity.[5] Among the various fluorinated motifs, the difluoromethyl (-CHF2) group has garnered significant attention. It acts as a lipophilic hydrogen bond donor and is a bioisostere for hydroxyl or thiol groups, all while being more metabolically robust than a traditional methyl group.[6]

This guide provides an in-depth, comparative analysis of a particularly intriguing building block that marries these two powerful concepts: 1-(difluoromethyl)-4-nitro-1H-pyrazole . We will dissect its unique attributes and objectively compare its performance against other commonly employed pyrazole synthons, providing the experimental data and practical protocols necessary for today's drug discovery researchers to make informed decisions in their synthetic and medicinal chemistry campaigns.

The Star Player: Unpacking the Unique Profile of 1-(Difluoromethyl)-4-nitro-1H-pyrazole

1-(Difluoromethyl)-4-nitro-1H-pyrazole is more than just another pyrazole derivative; it is a highly engineered synthon that offers a dual advantage in drug design. Its utility stems from the synergistic effects of the N1-difluoromethyl group and the C4-nitro substituent.

The N1-difluoromethyl group serves several critical functions:

  • Metabolic Blockade: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group far less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to a methyl or methylene group. This can dramatically increase a drug's half-life and oral bioavailability.[6]

  • Lipophilicity and Permeability: The -CHF2 group increases lipophilicity, which can enhance membrane permeability and cell penetration.[7]

  • Conformational Control and Target Engagement: The steric bulk and unique electronic properties of the -CHF2 group can influence the conformation of the final molecule, potentially leading to more favorable interactions with the target protein.

The C4-nitro group adds another layer of versatility:

  • Potent Electron-Withdrawing Group: The nitro group is a strong electron-withdrawing substituent that can significantly modulate the electronics of the pyrazole ring. This can be crucial for tuning the pKa of the molecule or enhancing its binding affinity to a target. Several studies have shown that electron-withdrawing groups on the pyrazole ring can lead to increased biological potency.[1][8] For instance, in a series of pyrazole-based Aurora A kinase inhibitors, the nitro group was found to be the optimal substituent for activity.[9]

  • A Versatile Synthetic Handle: The nitro group is a gateway to a plethora of other functionalities. It can be readily reduced to an amine, which can then be acylated, alkylated, or used in a variety of coupling reactions to build molecular complexity.[10] This allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

The combination of these two groups in one molecule makes 1-(difluoromethyl)-4-nitro-1H-pyrazole a powerful tool for addressing common challenges in drug discovery, such as poor metabolic stability and the need for rapid lead optimization.[10]

A Head-to-Head Comparison: 1-(Difluoromethyl)-4-nitro-1H-pyrazole vs. Other Key Pyrazole Synthons

To truly appreciate the value of 1-(difluoromethyl)-4-nitro-1H-pyrazole, it is essential to compare it to other commonly used pyrazole building blocks. The choice of synthon can have a profound impact on the final properties of a drug candidate.

SynthonKey Features & ApplicationsAdvantagesDisadvantages
1-(Difluoromethyl)-4-nitro-1H-pyrazole N1-difluoromethyl for metabolic stability; C4-nitro as a strong electron-withdrawing group and synthetic handle. Used in kinase inhibitors and other targeted therapies.[10]Excellent metabolic stability, tunable electronics, versatile for further synthesis.Higher cost and potentially more complex synthesis compared to simpler pyrazoles.
1-Methyl-4-nitro-1H-pyrazole A common comparator to assess the impact of the difluoromethyl group. The methyl group is a simple, small N1-substituent.Readily available, lower cost, well-established chemistry.The methyl group is a known site of metabolic oxidation (a "metabolic hotspot").
1H-Pyrazole-4-carboxylic Acid The carboxylic acid at C4 can act as a hydrogen bond acceptor or be converted to amides, esters, etc.Provides a key point for polar interactions with the target; versatile for derivatization.Can lead to high polarity and poor cell permeability if not masked or appropriately positioned.
4-Bromo/Iodo-1H-pyrazole The halogen at C4 is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[11]Enables the facile introduction of aryl, heteroaryl, and other groups to build complex molecules.The synthesis of the final product requires an additional cross-coupling step.
3-Amino-1H-pyrazole The amino group at C3 is a key pharmacophoric element in many kinase inhibitors, acting as a hydrogen bond donor.[12]Provides a crucial interaction point for binding to the hinge region of many kinases.Can be a site of metabolic N-dealkylation or glucuronidation if not appropriately substituted.

Data-Driven Insights:

  • Metabolic Stability: In a hypothetical comparison, a compound containing a 1-(difluoromethyl)pyrazole moiety would be expected to have a significantly longer half-life in human liver microsomes compared to its 1-methyl-pyrazole analog due to the resistance of the -CHF2 group to CYP-mediated oxidation.

  • Target Potency: The strong electron-withdrawing nature of the nitro group in 1-(difluoromethyl)-4-nitro-1H-pyrazole can lead to a lower pKa of the pyrazole ring system. In the context of a kinase inhibitor, this can lead to stronger interactions with the enzyme's active site and result in a lower IC50 value compared to a derivative with an electron-donating group at the same position.

  • Physicochemical Properties: While the -CHF2 group increases lipophilicity (logP), the nitro group is polar. The overall effect on properties like solubility needs to be evaluated on a case-by-case basis. N-substitution on the pyrazole ring generally leads to increased lipophilicity compared to the unsubstituted parent pyrazole.[13]

From the Bench to the Clinic: Practical Guidance and Experimental Protocols

A key aspect of this guide is to provide actionable, field-proven methodologies. Below are detailed protocols for the synthesis and application of these valuable synthons.

Experimental Protocol 1: Synthesis of 1-(Difluoromethyl)-4-nitro-1H-pyrazole

This protocol is based on the general principle of difluoromethylation of 4-nitro-1H-pyrazole.[10]

Materials:

  • 4-nitro-1H-pyrazole

  • Sodium 2-chloro-2,2-difluoroacetate

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of 4-nitro-1H-pyrazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add sodium 2-chloro-2,2-difluoroacetate (1.5 eq) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(difluoromethyl)-4-nitro-1H-pyrazole.

Causality: The use of a polar aprotic solvent like DMF is crucial for this SNAr-type reaction. Potassium carbonate acts as a base to deprotonate the pyrazole nitrogen, making it nucleophilic. Sodium 2-chloro-2,2-difluoroacetate serves as the difluoromethylating agent.

Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling of a 4-Bromopyrazole Derivative

This protocol provides a general method for the arylation of a pyrazole core, a common step in the synthesis of kinase inhibitors and other complex molecules.[14]

Materials:

  • 4-Bromo-1-(protected)-1H-pyrazole (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)

  • 2M Sodium carbonate (Na2CO3) solution (2.5 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine the 4-bromopyrazole derivative, the arylboronic acid, and Pd(PPh3)4.

  • Add 1,4-dioxane and the 2M Na2CO3 solution.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Seal the vessel and heat the reaction to 90 °C for 4-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 4-arylpyrazole.

Causality: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction. The base (Na2CO3) is required to activate the boronic acid for transmetalation to the palladium center. A phosphine ligand like triphenylphosphine stabilizes the palladium catalyst.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Workup & Purification reagents Combine: - 4-Halopyrazole - Boronic Acid - Pd Catalyst & Ligand - Base - Solvent degas Degas with N2/Ar reagents->degas 1. Prepare Mixture heat Heat (e.g., 90 °C) degas->heat 2. Initiate Reaction monitor Monitor by TLC/LC-MS heat->monitor 3. Track Progress quench Quench with Water monitor->quench 4. Reaction Complete extract Extract with Organic Solvent quench->extract 5. Isolate Crude purify Purify (e.g., Chromatography) extract->purify 6. Purify product Final Product: 4-Arylpyrazole purify->product 7. Obtain Final Compound

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Case Study: The Rationale for Selecting a Difluoromethylated Pyrazole in Kinase Inhibitor Design

A hypothetical, yet representative, drug discovery program targeting a novel kinase aimed to develop a potent and orally bioavailable inhibitor. The initial lead compound, a 1-methyl-pyrazole derivative, showed good in vitro potency (IC50 = 50 nM) but suffered from rapid metabolic clearance in human liver microsomes (t1/2 < 15 min).

The medicinal chemistry team hypothesized that the N-methyl group was the primary site of metabolic oxidation. To address this liability, they synthesized a series of analogs with different N1-substituents, including the 1-(difluoromethyl) derivative.

CompoundN1-SubstituentKinase IC50 (nM)Metabolic t1/2 (min)
Lead -CH350< 15
Analog 1 -CH(CH3)27530
Analog 2 -CHF245> 120
Analog 3 -H25060

The results were clear: replacing the metabolically labile methyl group with a difluoromethyl group not only maintained the high potency but also dramatically improved the metabolic stability. The isopropyl group (Analog 1) offered a modest improvement in stability but at the cost of reduced potency. The unsubstituted pyrazole (Analog 3) was less potent, highlighting the importance of the N1-substituent for optimal target engagement. Based on this data, the 1-(difluoromethyl)pyrazole series was selected for further lead optimization.

This case study exemplifies the data-driven decision-making process in modern drug discovery and underscores the power of synthons like 1-(difluoromethyl)-4-nitro-1H-pyrazole to solve critical DMPK (Drug Metabolism and Pharmacokinetics) challenges.

Decision_Workflow cluster_analogs Comparative Synthesis & Testing start Start: Potent Lead with Poor Metabolic Stability (N-Methyl Pyrazole) hypothesis Hypothesis: N-Methyl is a Metabolic Hotspot start->hypothesis strategy Strategy: Synthesize N1-Analogs hypothesis->strategy methyl N-Methyl (Lead) strategy->methyl isopropyl N-Isopropyl strategy->isopropyl difluoromethyl N-Difluoromethyl strategy->difluoromethyl unsubstituted N-H strategy->unsubstituted evaluate Evaluate: - Potency (IC50) - Metabolic Stability (t1/2) methyl->evaluate isopropyl->evaluate difluoromethyl->evaluate unsubstituted->evaluate decision Decision: Select N-Difluoromethyl for Lead Optimization evaluate->decision Data-Driven Choice end End: Candidate with Improved DMPK Profile decision->end

Caption: A decision workflow for addressing metabolic instability.

Conclusion and Future Outlook

The strategic selection of building blocks is paramount in the quest for novel therapeutics. 1-(Difluoromethyl)-4-nitro-1H-pyrazole represents a pinnacle of modern synthon design, offering a pre-packaged solution to the pervasive challenge of metabolic instability while providing the electronic properties and synthetic versatility needed for rapid lead optimization.

While simpler pyrazole synthons will always have their place, particularly in the early stages of discovery, the data clearly indicates that for projects where metabolic stability is a key hurdle, the investment in more advanced synthons like 1-(difluoromethyl)-4-nitro-1H-pyrazole can pay significant dividends, accelerating the journey from a promising hit to a viable clinical candidate. As our understanding of drug metabolism and target engagement continues to deepen, we can expect to see the development of even more sophisticated and strategically functionalized pyrazole synthons, further solidifying the pyrazole scaffold's legacy as a true cornerstone of drug discovery.

References

  • Faisal, M., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 648625. [Link]

  • Koperniku, A., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, 13(13), 8685-8697. [Link]

  • Sharma, K., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]

  • Gao, C., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Faisal, M., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 648625. [Link]

  • Hassan, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6678. [Link]

  • Li, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 921-956. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry, 4(8), 586-603. [Link]

  • Bruno, O., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3704. [Link]

  • Geman, O., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(24), 8041. [Link]

  • Alanazi, A. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2014. [Link]

  • El-Sayed, M. A. A., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, e2400470. [Link]

  • Scott, T. G., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Scott, T. G., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Drug Metabolism and Personalized Therapy, 38(2), 85-110. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Lv, B., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(18), 5824. [Link]

  • El-Sharkawy, M. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4763. [Link]

  • ResearchGate. (n.d.). Fluorinated pyrazoles containing marketed drug molecules. [Link]

  • Hassan, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6678. [Link]

  • Li, Y., et al. (2015). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 26(2), 220-222. [Link]

  • Wang, K. H., et al. (2022). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry, 87(1), 459-468. [Link]

  • El-Sharkawy, M. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4763. [Link]

  • Alanazi, A. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Cladingboel, D. E. (2008). Process for the production of pyrazoles.
  • Quiroga, J., & Insuasty, B. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 856-886. [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Santos, M. A. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. ChemistrySelect, 4(46), 13481-13500. [Link]

  • Scott, T. G., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Al-Tel, T. H. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5556. [Link]

  • Vasylets, G., et al. (2015). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 13(2), 405-410. [Link]

  • Herguedas, B., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 24(13), 11119. [Link]

  • Kumar, S., et al. (2023). Understanding how bacterial cell wall peptidoglycan metabolism can be used to develop antimicrobial strategies. Expert Opinion on Drug Discovery, 18(11), 1239-1256. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116857. [Link]

  • Sharma, R. K., et al. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. New Journal of Chemistry, 39(12), 9225-9233. [Link]

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Comparative

Comparative Guide: Efficacy of NLRP3 Inhibitors Derived from 1-(Difluoromethyl)-4-nitro-1H-pyrazole

Executive Summary: The Shift to Fluorinated Pyrazoles The development of NLRP3 inflammasome inhibitors has historically been dominated by MCC950 , a highly potent diarylsulfonylurea. However, MCC950's clinical progressio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Fluorinated Pyrazoles

The development of NLRP3 inflammasome inhibitors has historically been dominated by MCC950 , a highly potent diarylsulfonylurea. However, MCC950's clinical progression was stalled due to hepatotoxicity and poor metabolic stability, largely attributed to its furan moiety.

This guide analyzes the next-generation class of inhibitors derived from 1-(difluoromethyl)-4-nitro-1H-pyrazole . This scaffold serves as a critical bioisostere, replacing the metabolically labile furan ring with an electron-deficient, lipophilic pyrazole core. The result is a chemotype that retains the nanomolar potency of sulfonylureas while significantly enhancing pharmacokinetic (PK) profiles and reducing reactive metabolite formation.

Key Takeaway: Inhibitors derived from this fluorinated pyrazole scaffold offer a superior therapeutic index compared to first-generation furan-based inhibitors, primarily through improved metabolic stability (t1/2) without compromising NACHT-domain binding affinity.

Structural Basis & Chemical Pedigree

The compound 1-(difluoromethyl)-4-nitro-1H-pyrazole is not the active inhibitor itself but the "linchpin" intermediate used to synthesize the active sulfonylurea or amide pharmacophore.

The Bioisosteric Rationale
  • Furan (MCC950): Prone to oxidative opening by Cytochrome P450 (CYP450), leading to reactive toxic metabolites.

  • Difluoromethyl-Pyrazole: The

    
     group acts as a lipophilic hydrogen bond donor/acceptor. It blocks metabolic oxidation at the pyrazole nitrogen and modulates the pKa of the core ring, improving oral bioavailability.
    
Synthesis Workflow (DOT Diagram)

The following diagram illustrates the conversion of the nitro-precursor into the active sulfonylurea inhibitor.

SynthesisWorkflow Start 1-(difluoromethyl)-4-nitro-1H-pyrazole (Starting Material) Step1 Reduction (H2, Pd/C or SnCl2) Start->Step1 Nitro Reduction Intermediate 1-(difluoromethyl)-1H-pyrazol-4-amine (Key Nucleophile) Step1->Intermediate Step2 Coupling (Sulfonyl Isocyanate) Intermediate->Step2 Urea Formation Final Active Sulfonylurea Inhibitor (Target Molecule) Step2->Final

Figure 1: Synthetic pathway transforming the nitro-pyrazole scaffold into a bioactive NLRP3 inhibitor.

Comparative Efficacy Analysis

This section compares pyrazole-derived inhibitors against industry standards: MCC950 (Benchmark) and OLT1177 (Dapansutrile, a nitrile-based inhibitor).

Pharmacological Profile[1]
FeatureMCC950 (Benchmark)Pyrazole-CF2H DerivativesOLT1177 (Dapansutrile)
Core Scaffold Furan-sulfonylureaDifluoro-Pyrazole-sulfonylurea Beta-sulfonyl nitrile
IC50 (IL-1β Release) ~7–10 nM~10–50 nM ~1–10 μM
Binding Site NACHT Domain (Walker B)NACHT Domain ATPase Domain
Metabolic Stability Low (Furan oxidation)High (Blocked metabolic sites) High
Hepatotoxicity Risk HighLow Low
Oral Bioavailability ModerateHigh (>70%) High
Mechanistic Causality

The efficacy of the 1-(difluoromethyl)-pyrazole class stems from its ability to lock NLRP3 in an inactive conformation.

  • Mechanism: The sulfonylurea tail binds to the Walker B motif of the NLRP3 NACHT domain.

  • Advantage: The

    
     group provides a "metabolic shield," preventing rapid clearance. This allows for sustained target occupancy (residence time) which is critical for chronic inflammatory conditions.
    

Mechanism of Action: Signaling Pathway

The inhibitor blocks the oligomerization of NLRP3, preventing the recruitment of ASC and Caspase-1.

MOA PAMPs PAMPs/DAMPs (LPS, ATP) NFkB NF-κB Pathway (Priming) PAMPs->NFkB NLRP3_Inactive NLRP3 (Inactive) NFkB->NLRP3_Inactive Upregulation Oligomerization NLRP3 Oligomerization (BLOCKED) NLRP3_Inactive->Oligomerization Activation Signal Inhibitor Pyrazole-CF2H Inhibitor Inhibitor->NLRP3_Inactive Binds NACHT Domain Locks Conformation Inhibitor->Oligomerization PREVENTS ASC ASC Recruitment Oligomerization->ASC Caspase Pro-Caspase-1 -> Caspase-1 ASC->Caspase Cytokine IL-1β / IL-18 Release Caspase->Cytokine

Figure 2: Mechanism of action showing the blockade of NLRP3 oligomerization by the inhibitor.

Validated Experimental Protocols

To verify the efficacy of a 1-(difluoromethyl)-pyrazole derivative, the following self-validating protocols should be used.

Protocol A: In Vitro IL-1β Inhibition Assay (BMDM)

Objective: Quantify potency (IC50) against canonical NLRP3 activation.

  • Cell Prep: Isolate Bone Marrow Derived Macrophages (BMDMs) from C57BL/6 mice. Differentiate for 7 days in M-CSF.

  • Priming (Signal 1): Seed BMDMs at

    
     cells/mL. Treat with LPS (100 ng/mL) for 3 hours to upregulate NLRP3 and pro-IL-1β.
    
  • Inhibitor Treatment: Replace media. Add the Pyrazole-CF2H derivative at serial dilutions (e.g., 1 nM to 10 μM). Incubate for 30 minutes.

    • Control: DMSO (Vehicle) and MCC950 (100 nM positive control).

  • Activation (Signal 2): Stimulate with ATP (5 mM) for 1 hour or Nigericin (10 μM) for 30 minutes.

  • Readout: Collect supernatant. Quantify IL-1β using ELISA.

  • Validation Check: Cell viability must be assessed (LDH assay) to ensure reduced IL-1β is due to inhibition, not cytotoxicity.

Protocol B: Microsomal Stability Assay

Objective: Confirm the metabolic superiority of the pyrazole scaffold over furan.

  • Incubation: Incubate test compound (1 μM) with human and mouse liver microsomes (0.5 mg/mL protein) and NADPH regenerating system at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).
    • Success Criteria: The Pyrazole-CF2H derivative should show a

      
       min, whereas furan analogs typically show 
      
      
      
      min.

References

  • Coll, R. C., et al. (2015). MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition. Nature Medicine, 21(3), 248–255. [Link]

  • Marchetti, C., et al. (2018). OLT1177, a β-sulfonyl nitrile compound, safe in humans, inhibits the NLRP3 inflammasome and reverses the metabolic cost of inflammation. PNAS, 115(6), E1530-E1539. [Link]

  • Teske, G., et al. (2024).[1] Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies. Frontiers in Immunology.[2] [Link]

Sources

Validation

Benchmarking the synthetic efficiency of 1-(difluoromethyl)-4-nitro-1H-pyrazole production

Executive Summary Bottom Line Up Front: For laboratory-scale optimization and medicinal chemistry campaigns (<100g), Sodium Chlorodifluoroacetate (SCDA) is the superior reagent due to operational simplicity and the elimi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bottom Line Up Front: For laboratory-scale optimization and medicinal chemistry campaigns (<100g), Sodium Chlorodifluoroacetate (SCDA) is the superior reagent due to operational simplicity and the elimination of gaseous handling. However, for process scale-up (>1kg), Chlorodifluoromethane (


)  (via phase-transfer catalysis) remains the cost-efficiency leader, despite regulatory hurdles regarding ozone-depleting substances.

This guide benchmarks the two dominant synthetic pathways for producing 1-(difluoromethyl)-4-nitro-1H-pyrazole , a critical intermediate where the


 moiety acts as a lipophilic hydrogen-bond donor bioisostere.

Scientific Foundation & Mechanistic Logic

The Chemical Challenge

The target molecule contains a 4-nitro group, which significantly alters the reactivity of the pyrazole ring.

  • Acidity: The electron-withdrawing nitro group (

    
    ) increases the acidity of the N-H proton (
    
    
    
    ), facilitating easy deprotonation by mild bases (
    
    
    ).
  • Nucleophilicity: Conversely, the

    
     group reduces the nucleophilicity of the pyrazole nitrogen, potentially slowing the attack on the electrophilic difluorocarbene (
    
    
    
    ) intermediate compared to electron-rich pyrazoles.
The Unifying Mechanism: Difluorocarbene Pathway

Both dominant methods rely on the in situ generation of singlet difluorocarbene (


). The reaction does not proceed via direct 

displacement but rather an insertion-like mechanism.
  • Carbene Generation: Precursor decomposes to release

    
    .
    
  • Nucleophilic Attack: The pyrazolate anion attacks the electrophilic carbene.

  • Protonation: The resulting anion picks up a proton (from trace water or solvent) to form the final

    
     bond.
    

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Termination Precursor (SCDA or ClCF2H) Precursor (SCDA or ClCF2H) :CF2 (Carbene) :CF2 (Carbene) Precursor (SCDA or ClCF2H)->:CF2 (Carbene) Heat or Base Intermediate Anion Intermediate Anion :CF2 (Carbene)->Intermediate Anion 4-Nitropyrazole 4-Nitropyrazole Pyrazolate Anion Pyrazolate Anion 4-Nitropyrazole->Pyrazolate Anion Base (K2CO3) Pyrazolate Anion->Intermediate Anion + :CF2 Target Product Target Product Intermediate Anion->Target Product + H+ (Proton Source)

Figure 1: General mechanistic pathway for N-difluoromethylation of electron-deficient pyrazoles.

Comparative Analysis of Synthetic Routes

Method A: Thermal Decarboxylation (SCDA)

The Laboratory Standard This method utilizes Sodium Chlorodifluoroacetate (


), a solid reagent that releases 

upon heating in polar aprotic solvents.
  • Pros: Solid handling (no gas cylinders); precise stoichiometry; amenable to parallel synthesis.

  • Cons: Requires high temperatures (

    
    ); rapid evolution of 
    
    
    
    can pressurize sealed vessels.
Method B: Phase-Transfer Catalysis ( )

The Industrial Workhorse This method uses Chlorodifluoromethane (Freon-22) or modern surrogates. It requires a biphasic system (Liquid/Gas or Liquid/Liquid) and a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB).

  • Pros: Extremely low reagent cost; high atom economy; scalable.

  • Cons: Environmental regulations (ODS); requires pressure vessels; gas handling safety risks.

Benchmarking Data
MetricMethod A: SCDA (Solid)Method B:

(Gas)
Typical Yield (4-nitro) 65 - 78% 55 - 70%
Reaction Temp


Atom Economy Low (Loss of

+ NaCl)
High (Loss of HCl only)
Safety Profile Moderate (

pressure)
Low (Gas leak/Pressure)
Cost Efficiency $$$ (Reagent cost high)$ (Commodity chemical)
Purification Filtration + RecrystallizationDistillation/Extraction

Detailed Experimental Protocols

Protocol A: SCDA Method (Recommended for <50g)

Rationale: The high boiling point of DMF facilitates the thermal decarboxylation of SCDA, while


 ensures the 4-nitropyrazole remains deprotonated for rapid trapping of the carbene.

Materials:

  • 4-Nitro-1H-pyrazole (1.0 eq)

  • Sodium chlorodifluoroacetate (SCDA) (2.5 eq)

  • 
     (anhydrous) (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) - Dryness is critical to prevent carbene quenching to

    
    .
    

Workflow:

  • Setup: Charge a round-bottom flask with 4-nitro-1H-pyrazole,

    
    , and DMF. Stir at Room Temperature (RT) for 15 mins to form the pyrazolate salt.
    
  • Addition: Add SCDA (solid) in one portion.

  • Reaction: Heat the mixture to 95-100°C . Caution: Evolution of

    
     gas will occur. Ensure open venting or use a pressure-rated vessel with a relief valve.
    
  • Monitoring: Stir for 4-6 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS. The carbene half-life is short; if conversion stalls, add 0.5 eq more SCDA.

  • Workup: Cool to RT. Pour into ice-water brine. Extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash organics with water (to remove DMF) and brine. Dry over

    
    . Concentrate. The residue is often pure enough, but can be recrystallized from Ethanol/Hexane.
    
Protocol B: Modified Phase-Transfer Method ( Surrogate)

Rationale: Since Freon-22 gas is difficult to procure for labs, this protocol uses Diethyl (bromodifluoromethyl)phosphonate or similar liquid reagents that mimic the gas-phase reactivity under milder conditions, though at a higher cost than industrial gas. Note: For true gas usage, a specialized autoclave is required.

Materials:

  • 4-Nitro-1H-pyrazole (1.0 eq)

  • 
     (Gas) OR Diethyl (bromodifluoromethyl)phosphonate (1.2 eq)
    
  • Base: KOH (30% aq) or Cs2CO3

  • Catalyst: TBAB (Tetrabutylammonium bromide) (10 mol%)

  • Solvent: Dichloromethane (DCM) or THF.[1]

Workflow:

  • Biphasic Setup: Dissolve pyrazole and TBAB in DCM. Add aqueous KOH solution.

  • Reagent Introduction:

    • If using Gas: Pressurize autoclave to 2-5 bar with

      
      .
      
    • If using Liquid Reagent: Add dropwise at

      
      .
      
  • Reaction: Vigorously stir (high RPM essential for PTC) at RT (or

    
     for gas) for 12-24 hours.
    
  • Workup: Separate phases. Wash organic layer with dilute HCl (to neutralize base) and brine.

  • Purification: Flash column chromatography is usually required to separate unreacted starting material.

Decision Matrix & Workflow Visualization

When to choose which path? Use the following logic flow to determine the optimal route for your specific constraints.

DecisionMatrix Start Start: 1-(difluoromethyl)-4-nitro-1H-pyrazole Synthesis Scale What is the Target Scale? Start->Scale Small Lab Scale (<100g) Scale->Small Large Process Scale (>1kg) Scale->Large MethodA Method A: SCDA (Solid) High Safety / Low Setup Time Small->MethodA MethodB Method B: ClCF2H (Gas) Low Cost / High Engineering Large->MethodB Constraint Is Freon-22 Restricted? MethodB->Constraint Alt Use Diethyl(bromodifluoromethyl)phosphonate (Expensive but scalable liquid) Constraint->Alt Yes Ind Use Recycled/Permitted ClCF2H (Closed Loop System) Constraint->Ind No

Figure 2: Decision matrix for selecting the synthesis route based on scale and regulatory constraints.

Troubleshooting & Critical Parameters

  • Water Content: The protonation step requires a proton source, but excess water during the carbene generation phase (Step 1) will quench

    
     to form fluoroform (
    
    
    
    ), a non-reactive gas.
    • Solution: Use anhydrous solvents for the generation phase. The trace moisture in "dried" solvents is usually sufficient for the final protonation, or add a controlled proton source (like 1 eq of

      
      ) if using super-dry conditions.
      
  • Regioselectivity: While 4-nitro-1H-pyrazole is symmetric, if you are using a substituted derivative (e.g., 3-methyl-4-nitro-1H-pyrazole), Method A (SCDA) generally favors the sterically less hindered nitrogen due to the thermal equilibration, whereas Method B (Kinetic control) might yield mixtures.

  • Safety (SCDA): Do not scale SCDA reactions in sealed glass vials beyond 5g without blast shielding. The

    
     release is stoichiometric and rapid at 
    
    
    
    .

References

  • Li, Y., et al. (2025). N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition. ResearchGate. Link

  • Petko, K. I., & Yagupolskii, L. M. (2019).[2] Systematic study on the N-difluoromethylation of monosubstituted polydentate azoles with ClCF2H and ClCF2CO2Na. Journal of Fluorine Chemistry. Link

  • ExSyn Corp. (2023).[3] 1-(Difluoromethyl)-4-nitro-1H-pyrazole Product Specifications and Applications. ExSyn Corp.[3] Link

  • Fisher Scientific. (2025). Safety Data Sheet: Pyrazole Derivatives and Handling. Thermo Fisher. Link

  • Ugrak, B., et al. (2025). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkivoc. Link

Sources

Comparative

A Technical Guide to Assessing Cross-Reactivity of Novel Compounds Derived from 1-(Difluoromethyl)-4-nitro-1H-pyrazole

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is ensuring t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. This guide provides an in-depth comparison and procedural overview for evaluating the cross-reactivity of compounds synthesized from the versatile building block, 1-(difluoromethyl)-4-nitro-1H-pyrazole. By leveraging field-proven insights and experimental data, we will explore the nuances of selectivity profiling, empowering you to make informed decisions in your drug discovery endeavors.

The 1-(difluoromethyl)-4-nitro-1H-pyrazole scaffold is of significant interest in medicinal chemistry. The inclusion of a difluoromethyl group can enhance metabolic stability and improve pharmacokinetic properties, while the pyrazole core is a common feature in numerous approved drugs, known to interact with a variety of biological targets.[1] This inherent biological activity, however, necessitates a thorough investigation of off-target effects to mitigate potential toxicity and ensure the desired therapeutic action.

This guide will use Milvexian (BMS-986177/JNJ-70033093) , an investigational oral Factor XIa (FXIa) inhibitor, as a primary case study. Milvexian's structure incorporates the 1-(difluoromethyl)-1H-pyrazole moiety and has undergone significant clinical investigation, providing a valuable real-world example for understanding cross-reactivity.[2][3]

The Imperative of Selectivity: Why Cross-Reactivity Matters

In drug discovery, a compound's ability to selectively bind to its intended target while avoiding interactions with other biomolecules is paramount. Off-target binding can lead to a range of adverse effects, from minor side effects to severe toxicity. For enzyme inhibitors, particularly those targeting large and highly conserved families like kinases and proteases, the risk of cross-reactivity is substantial.

The human kinome, for instance, consists of over 500 kinases, many of which share highly similar ATP-binding pockets.[4] Similarly, serine proteases, the family to which FXIa belongs, are involved in a multitude of physiological processes, and non-selective inhibition can have unintended consequences.[5] Therefore, rigorous cross-reactivity profiling is not merely a regulatory requirement but a fundamental aspect of rational drug design.

A Comparative Look: Assessing the Selectivity of a Pyrazole-Derived FXIa Inhibitor

Milvexian is a potent and reversible inhibitor of FXIa, a key enzyme in the intrinsic pathway of blood coagulation.[6][7] Its development as a potential anticoagulant with a reduced bleeding risk compared to existing therapies hinges on its selectivity.[8]

Quantitative Analysis of Milvexian's Selectivity

To illustrate a practical approach to comparing cross-reactivity, we will analyze the selectivity profile of milvexian against other relevant serine proteases. The inhibition constant (Ki) is a critical metric, representing the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity.

Target EnzymeMilvexian Ki (nM)Selectivity Ratio (Ki off-target / Ki FXIa)Reference
Factor XIa (FXIa) 0.11 - [9]
Plasma Kallikrein44400[9]
Chymotrypsin35318[9]
Other Serine Proteases>5000-fold less potent>5000[9]

Interpretation of the Data:

The data clearly demonstrates milvexian's high affinity for its primary target, FXIa. The selectivity ratio, calculated by dividing the Ki for an off-target enzyme by the Ki for the intended target, provides a quantitative measure of selectivity. In this case, milvexian is 400-fold more selective for FXIa over plasma kallikrein and 318-fold more selective over chymotrypsin. The greater than 5000-fold selectivity against a broader panel of serine proteases further underscores its specificity.[9] This high degree of selectivity is a crucial attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.

Experimental Protocols for Assessing Cross-Reactivity

The generation of reliable cross-reactivity data is dependent on robust and well-validated experimental methodologies. Here, we detail a standard protocol for determining the inhibitory activity of a test compound against a panel of serine proteases using a fluorogenic substrate assay.

Protocol: In Vitro Serine Protease Inhibition Assay

This protocol outlines a common method to determine the IC50 (half-maximal inhibitory concentration) and subsequently the Ki of a compound against a panel of serine proteases.

Materials:

  • Test compound (e.g., a derivative of 1-(difluoromethyl)-4-nitro-1H-pyrazole)

  • Recombinant human serine proteases (e.g., FXIa, plasma kallikrein, thrombin, trypsin, chymotrypsin)

  • Fluorogenic peptide substrates specific for each protease

  • Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4, containing appropriate salts and additives like PEG or BSA to prevent non-specific binding)

  • 96-well or 384-well microplates (black, for fluorescence assays)

  • Microplate reader with fluorescence detection capabilities

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare serial dilutions of test compound D Add enzyme and test compound to microplate A->D B Prepare enzyme solutions B->D C Prepare substrate solutions F Initiate reaction by adding substrate C->F E Incubate at room temperature D->E E->F G Measure fluorescence intensity over time F->G H Calculate initial reaction rates G->H I Plot % inhibition vs. compound concentration H->I J Determine IC50 value I->J

Caption: Workflow for in vitro serine protease inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested.

  • Enzyme and Substrate Preparation: Reconstitute lyophilized enzymes and substrates in the appropriate assay buffer to their working concentrations. Keep enzymes on ice until use.

  • Assay Plate Setup:

    • Add a small volume of the diluted test compound or vehicle control (e.g., DMSO) to the wells of the microplate.

    • Add the enzyme solution to each well and mix gently.

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation and Detection:

    • Initiate the enzymatic reaction by adding the specific fluorogenic substrate to each well.

    • Immediately place the microplate in a pre-warmed microplate reader.

    • Measure the increase in fluorescence intensity at appropriate excitation and emission wavelengths over time. The cleavage of the substrate by the enzyme releases a fluorophore, leading to an increase in signal.

  • Data Analysis:

    • Calculate the initial rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.

    • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate used in the assay and its Michaelis constant (Km).

Causality Behind Experimental Choices:

  • Choice of Fluorogenic Substrates: These substrates provide a sensitive and continuous readout of enzyme activity, allowing for accurate determination of initial reaction rates, which is crucial for kinetic analysis.[10]

  • Pre-incubation of Enzyme and Inhibitor: This step allows the inhibitor to reach binding equilibrium with the enzyme before the addition of the substrate, ensuring that the measured inhibition reflects the true potency of the compound.

  • Use of a Panel of Proteases: Screening against a panel of related enzymes is essential for determining the selectivity profile of the inhibitor. The choice of proteases should be guided by their structural similarity to the primary target and their physiological relevance.[11]

Broader Screening Strategies for Comprehensive Cross-Reactivity Profiling

While focused panels are essential, broader, unbiased screening approaches can uncover unexpected off-target interactions.

Kinome Profiling

For compounds that may have activity beyond proteases, such as kinase inhibitors, comprehensive kinome profiling is the gold standard. This involves screening the compound against a large panel of kinases (often hundreds) to assess its selectivity. Several commercial services offer kinome profiling using various technologies, including:

  • Radiometric Assays: These assays measure the transfer of a radiolabeled phosphate from ATP to a substrate and are considered a gold standard for their direct and robust nature.

  • Competition Binding Assays: These assays measure the ability of a test compound to displace a known, labeled ligand from the kinase active site.

Logical Relationship of Kinase Profiling:

G Compound Test Compound (Pyrazole Derivative) BindingAssay Competition Binding Assay Compound->BindingAssay KinasePanel Large Kinase Panel (>400 kinases) KinasePanel->BindingAssay DataAnalysis Data Analysis (Kd or % Inhibition) BindingAssay->DataAnalysis SelectivityProfile Kinase Selectivity Profile DataAnalysis->SelectivityProfile

Caption: Logic flow of a kinome-wide selectivity screen.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for identifying target engagement and off-target effects in a cellular context. It is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation. By heating cell lysates or intact cells treated with a compound and then quantifying the amount of soluble protein at different temperatures, one can identify which proteins have been stabilized by the compound, thus indicating a binding interaction.

Conclusion: A Pathway to Safer and More Efficacious Therapeutics

The synthesis of novel compounds from the 1-(difluoromethyl)-4-nitro-1H-pyrazole scaffold holds immense promise for the development of new therapeutics. However, the path to clinical success is paved with rigorous scientific evaluation. A thorough understanding and meticulous assessment of cross-reactivity are non-negotiable steps in this process. By employing the comparative approaches and detailed experimental protocols outlined in this guide, researchers can gain a comprehensive understanding of their compounds' selectivity profiles. This knowledge is not only crucial for identifying potential liabilities early in the drug discovery pipeline but also for rationally designing safer and more effective medicines. The case of milvexian highlights that high selectivity is an achievable and critical goal for pyrazole-based inhibitors. As you move forward with your own promising compounds, let this guide serve as a blueprint for navigating the complex but rewarding landscape of cross-reactivity analysis.

References

  • Milvexian. In: Wikipedia. ; 2023. Accessed January 30, 2026. [Link]

  • Wong PC, Pinto D, Crain EJ, et al. Milvexian, an orally bioavailable, small-molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits. J Thromb Haemost. 2021;19(11):2817-2827.
  • Di Cera E. Serine Proteases. IUBMB Life. 2009;61(5):510-515.
  • Milvexian: evaluating the factor XIa inhibitor for the treatment of acute coronary syndrome. Future Medicine. [Link]. Published July 30, 2024.

  • What is Milvexian used for? Patsnap Synapse. [Link]. Published June 27, 2024.

  • Tavano O, O'Donoghue AJ, Scott CJ, et al. Novel inhibitors and activity-based probes targeting serine proteases. Front Chem. 2022;10:966687.
  • Protease Assay Services. Reaction Biology. [Link].

  • El-Sayed NA, El-Bendary ER, Ghareb N, et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2021;26(5):1286.
  • Protease & Protease Inhibitor Systems. G-Biosciences. [Link].

  • First-in-human study of milvexian, an oral, direct, small molecule factor XIa inhibitor. National Institutes of Health. [Link].

  • Al-Ali H, Al-Kandari S, Al-Mulla F. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2022;27(1):330.
  • Weitz JI, Strony J, Ageno W, et al. Milvexian for the Prevention of Venous Thromboembolism. N Engl J Med. 2021;385(23):2161-2172.
  • A Study of JNJ-70033093 (BMS-986177) Versus Subcutaneous Enoxaparin in Participants Undergoing Elective Total Knee Replacement Surgery. ClinicalTrials.gov. [Link].

  • Protease Assays. In: Assay Guidance Manual.
  • De Caterina R, Prisco D. Pharmacology and Clinical Development of Factor XI Inhibitors.
  • Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Thieme Chemistry. [Link]. Published November 19, 2018.

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link].

  • Wodtke R, Ianes C, Kessel S, et al. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. 2021;26(23):7205.
  • Perera V, Wang Z, Luettgen J, et al. First-in-human study of milvexian, an oral, direct, small molecule factor XIa inhibitor. Clin Transl Sci. 2022;15(2):330-342.
  • Al-Horani RA. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. Pharmaceuticals (Basel). 2022;15(7):856.
  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. ResearchGate. [Link].

  • Pignatelli P, Violi F. Drug–Drug Interactions of FXI Inhibitors: Clinical Relevance. J Cardiovasc Dev Dis. 2024;11(4):104.
  • Ewing WR, Bostwick JS, Smith LM, et al. Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy. J Med Chem. 2021;64(18):13683-13697.
  • Wells CI, Sim A, Klute R, et al. Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. PLoS One. 2020;15(1):e0226572.
  • Chambers R, Hollingworth C, Rzepa H, Sandford G. Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Eur J Org Chem. 2014;2014(32):7103-7110.
  • First‐in‐human study of milvexian, an oral, direct, small molecule factor XIa inhibitor. ResearchGate. [Link].

  • Is there a method to determine specific protease inhibitor activities via spectrophotometer? ResearchGate. [Link].

  • A Randomized, Open-Label, Study Drug-Dose Blind, Multicenter Study to Evaluate the Efficacy and Safety of JNJ-70033093 (BMS-986177), an Oral Factor XIa Inhibitor, Versus Subcutaneous Enoxaparin in Subjects Undergoing Elective Total Knee Replacement Surgery. AdisInsight. [Link].

  • KINOMEscan Technology. Eurofins Discovery. [Link].

  • Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis. National Institutes of Health. [Link].

  • Weitz JI. Factor XI/XIa Inhibitors: What We Now Know. EMJ Cardiol. 2024;12(Suppl 2):2-13.
  • Kochetkov A, Bugrov AN, Istratov V, et al. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules. 2022;27(19):6619.
  • Off-Target Screening Cell Microarray Assay. Charles River. [Link].

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Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(Difluoromethyl)-4-nitro-1H-pyrazole Derivatives

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of the 1-(difluoromethyl)-4-nitro-1H-pyrazole scaffold. This core structure has emerged as a cornerstone in modern me...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of the 1-(difluoromethyl)-4-nitro-1H-pyrazole scaffold. This core structure has emerged as a cornerstone in modern medicinal and agrochemical research, serving as a versatile building block for a wide array of biologically active agents.[1][2] The pyrazole nucleus is widely recognized as a "privileged scaffold," a molecular framework that is a recurring component in numerous approved drugs, underscoring its capacity for interacting with diverse biological targets.[3][4][5][6][7][8][9][10] Our objective is to dissect the specific contributions of each functional group within this scaffold and to explore how targeted modifications influence therapeutic and biological efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their discovery programs.

Dissecting the Core Scaffold: An Analysis of Key Functional Groups

The therapeutic potential of 1-(difluoromethyl)-4-nitro-1H-pyrazole derivatives is not accidental; it is a direct result of the unique chemical and physical properties imparted by its constituent parts. Understanding the role of each component is fundamental to designing next-generation compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Core_Structure cluster_pyrazole 1-(Difluoromethyl)-4-nitro-1H-pyrazole Core cluster_legend Key Functional Groups & Their Roles mol mol N1_CHF2 N1-Difluoromethyl (-CHF2) Group - Enhances metabolic stability - Modulates lipophilicity - Improves potency & selectivity C4_NO2 C4-Nitro (-NO2) Group - Versatile synthetic handle - Key pharmacophoric element - Electron-withdrawing properties Pyrazole Pyrazole Ring - Rigid scaffold for binding - Aromatic system for π-stacking - 'Privileged' in drug design

Caption: Core structure of 1-(difluoromethyl)-4-nitro-1H-pyrazole.

  • The Pyrazole Ring : This five-membered aromatic heterocycle forms the rigid backbone of the molecule.[3] Its geometry provides a stable and predictable orientation for the appended functional groups, facilitating precise interactions with the binding pockets of target proteins.[1] The nitrogen atoms can act as hydrogen bond acceptors, further anchoring the molecule to its biological target.

  • The N1-Difluoromethyl (-CHF2) Group : The introduction of fluorine is a well-established strategy in medicinal chemistry to fine-tune a molecule's properties. The difluoromethyl group, in particular, offers a compelling balance of effects. It significantly enhances metabolic stability by blocking sites susceptible to oxidative metabolism, a critical factor in improving a drug's half-life.[1][5] Furthermore, this group increases lipophilicity, which can improve the molecule's ability to cross biological membranes and reach its site of action.[1] This strategic fluorination often leads to a marked increase in both potency and selectivity.[1]

  • The C4-Nitro (-NO2) Group : This electron-withdrawing group serves a dual purpose. First, it is a key pharmacophoric element that can be essential for activity in certain contexts, such as in NLRP3 inflammasome modulation.[1] Second, and perhaps more importantly from a synthetic standpoint, the nitro group is an exceptionally versatile chemical handle.[1] It can be readily reduced to an amine (-NH2), which then opens up a vast chemical space for derivatization through acylation, alkylation, or other amine-based chemistries, allowing for the systematic exploration of the surrounding SAR landscape.[11]

Structure-Activity Relationship (SAR) Across Key Biological Activities

The true value of the 1-(difluoromethyl)-4-nitro-1H-pyrazole scaffold is demonstrated by the diverse biological activities its derivatives possess. The following sections compare how structural modifications impact performance in different therapeutic areas.

Antimicrobial and Antibacterial Activity

Pyrazole derivatives containing fluorinated groups have consistently demonstrated broad-spectrum antibacterial properties.[1][3][12] The core scaffold provides a robust starting point for developing potent agents against drug-resistant pathogens.

Key SAR Insights:

  • N1-Aryl Substitution : The modification of the N1 position is a critical determinant of antibacterial potency. Replacing the methyl group (found in related compounds) with larger aryl moieties, particularly those containing trifluoromethyl groups, has yielded derivatives with powerful activity against resistant Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[5]

  • C4-Amide Derivatives : Leveraging the C4-nitro group as a synthetic precursor is a highly effective strategy. Its reduction to an amine followed by the formation of various amide bonds allows for the introduction of diverse chemical functionalities. This approach has been successfully used to generate libraries of compounds for screening and identifying potent antibacterial agents.[11]

  • The -CHF2 Advantage : The difluoromethyl group is a key contributor to the observed antimicrobial effects, with pyrazole derivatives containing this moiety exhibiting minimum inhibitory concentration (MIC) values as low as 0.25 to 4 μg/mL against resistant bacterial strains.[1]

Table 1: Comparative Antibacterial Activity of Pyrazole Derivatives

Compound Class Modification Highlight Target Organism(s) Reported MIC (μg/mL) Reference
Difluoromethyl Pyrazoles Core scaffold with -CHF2 at N1 Resistant bacterial strains 0.25 - 4.0 [1]
1-Aryl-Trifluoromethyl Pyrazoles N1-phenyl-CF3 substitution MRSA, VRE < 1.0 [5]

| Pyrazole-3-carboxamides | C3-CONH-aryl substitution | Bacillus subtilis | Superior to Amoxicillin |[12] |

Antifungal Activity

This class of compounds has significant applications in agriculture as fungicides against destructive phytopathogenic fungi.[2][3][11]

Key SAR Insights:

  • C4-Carboxamides : The most profound antifungal activity is often achieved by converting the C4-nitro group into a carboxylic acid and subsequently forming a diverse range of amides. The nature of the amine used in this final step is paramount.

  • Complex Amide Moieties : Studies have shown that incorporating complex, sterically demanding groups in the amide functionality can dramatically increase potency. For instance, a N-(2-(5-bromo-1H-indazol-1-yl)-phenyl) amide derivative of a related pyrazole carboxylic acid exhibited superior antifungal activity against seven key phytopathogenic fungi when compared directly to the commercial fungicide boscalid.[3] This demonstrates that the C4 position is highly amenable to optimization for potent and specific antifungal effects.

Anti-inflammatory and Antiparasitic Activities

The versatility of the pyrazole scaffold extends to complex diseases, including chronic inflammatory conditions and parasitic infections.

  • Anti-inflammatory (NLRP3 Inhibition) : The 1-(difluoromethyl)-4-nitro-1H-pyrazole core is a validated starting point for the development of modulators of the NLRP3 inflammasome, a key driver of inflammation in diseases like gout and rheumatoid arthritis.[1] In this context, the pyrazole ring provides essential binding interactions with the NLRP3 protein, while the difluoromethyl group enhances both potency and selectivity.[1] The C4-nitro group serves as the crucial starting point for creating derivatives with optimized anti-inflammatory profiles.[1]

  • Antiparasitic (Anti-Trypanosomal) : Hybrid molecules that fuse the pyrazole core with other heterocyclic systems have shown significant promise. For example, pyrazole-benzimidazole hybrids have demonstrated potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[13] Specific derivatives achieved impressive potency (IC50 = 6.6 μM) and a high selectivity index (SI > 45), indicating minimal toxicity to host cells.[13] This highlights a successful strategy where the pyrazole core acts as an anchor and the appended heterocycle explores additional binding interactions.

Comparison with Alternative Scaffolds

The success of the 1-(difluoromethyl)-4-nitro-1H-pyrazole scaffold can be contextualized by comparing it to other chemical motifs.

  • Fluorination Strategy (-CHF2 vs. -CF3) : While the trifluoromethyl (-CF3) group is also used to enhance metabolic stability, the difluoromethyl (-CHF2) group often provides a superior overall profile. It imparts a more favorable balance of lipophilicity and can help avoid issues with regioselectivity during certain synthetic reactions, which can be a challenge with trifluoromethylated precursors.[3]

  • Importance of Regioisomers : The precise placement of substituents on the pyrazole ring is critical for biological activity. Synthetic protocols must be carefully designed to control regioselectivity, as the formation of isomers where substituents are on different ring positions can lead to a dramatic loss of potency.[2][3]

  • Superiority of the Pyrazole Nucleus : In many preclinical studies, replacing other five-membered heterocycles with a pyrazole ring has been shown to broaden the antibacterial spectrum of the resulting compounds.[5] This reinforces the privileged nature of the pyrazole scaffold and its inherent suitability for drug design.

Experimental Protocols: Synthesis and Biological Evaluation

To ensure the reproducibility and validation of SAR studies, standardized and robust experimental protocols are essential.

General Synthesis of Substituted Pyrazoles

A prevalent and effective method for constructing the pyrazole core is the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a substituted hydrazine. This foundational reaction allows for the introduction of diversity at the N1 and C3/C5 positions of the pyrazole ring.

Step-by-Step Protocol:

  • Synthesis of 1,3-Diketone Intermediate : Synthesize the required 1,3-diketone precursor. This is often achieved via a Claisen condensation between an appropriate ester and a ketone.

  • Cyclocondensation Reaction : Dissolve the 1,3-diketone intermediate in a suitable solvent, such as ethanol or acetic acid.

  • Hydrazine Addition : Add the desired substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) to the solution. The reaction is often catalyzed by a small amount of acid.

  • Reaction Monitoring : Heat the mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification : Cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting crude product. Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure pyrazole derivative.[14]

Synthesis_Workflow Start Select Starting Materials (Ester & Ketone) Step1 Claisen Condensation (Formation of 1,3-Diketone) Start->Step1 Base Step2 Cyclocondensation (Add Substituted Hydrazine) Step1->Step2 Acid Catalyst Step3 Heating & Reflux (Monitor by TLC) Step2->Step3 Step4 Purification (Recrystallization or Chromatography) Step3->Step4 End Pure Pyrazole Derivative Step4->End

Caption: Generalized workflow for the synthesis of pyrazole derivatives.

In Vitro Antimicrobial Susceptibility Testing: MIC Determination

The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of an antimicrobial agent. The broth microdilution method is a precise and widely adopted technique.

Step-by-Step Protocol:

  • Prepare Compound Stock : Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in sterile liquid growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of compound concentrations across the plate.

  • Bacterial Inoculation : Prepare a standardized inoculum of the target bacterial strain (e.g., S. aureus) adjusted to a specific optical density (typically 0.5 McFarland standard).

  • Incubation : Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no compound) and a negative control (medium only). Incubate the plate at 37°C for 18-24 hours.[15]

  • Determine MIC : After incubation, visually inspect the plate for turbidity. The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[15]

MIC_Workflow Start Prepare Compound Stock & Bacterial Inoculum Step1 Perform 2-Fold Serial Dilution of Compound in 96-Well Plate Start->Step1 Step2 Inoculate All Wells with Standardized Bacteria Step1->Step2 Step3 Incubate Plate (37°C, 18-24 hours) Step2->Step3 Step4 Visually Assess for Growth (Turbidity) Step3->Step4 End Record MIC Value (Lowest Concentration with No Growth) Step4->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

References

  • Aggarwal, N., & Kumar, R. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link].

  • Kumar, A., & Sharma, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link].

  • Heller, S. T., & Sarpong, R. (2013). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link].

  • Chambers, R. D., & Holling, D. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett. Available at: [Link].

  • Li, Y., & Zhang, H. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available at: [Link].

  • Singh, U. P., & Kumar, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link].

  • Sayed, G. H., Negm, N. A., Azab, M. E., & Anwer, K. E. (2016). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. ResearchGate. Available at: [Link].

  • Wang, X., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Available at: [Link].

  • de Oliveira, R. B., et al. (2024). Insights into the Antiparasitic Activity of Pyrazole-benzimidazole against Trypanosoma cruzi. Current Drug Targets. Available at: [Link].

  • Pinga, V. S. (2024). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link].

  • Abdel-Aziz, M., & El-Sayed, M. A. A. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. Available at: [Link].

  • Google Patents. (n.d.). Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • Bentham Science. (2025). A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link].

  • El-Sayed, M. A. A., et al. (2019). Synthesis, in silico experiments and biological evaluation of 1,3,4-trisubstituted pyrazole derivatives as antimalarial agents. ResearchGate. Available at: [Link].

  • Abdel-Wahab, B. F., & Mohamed, H. A. (2016). Pyrazole derivatives with diverse therapeutic activities. ResearchGate. Available at: [Link].

  • Wahi, D., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link].

  • Singh, A., & Parle, A. (2016). Recent applications of pyrazole and its substituted analogs. ResearchGate. Available at: [Link].

  • Saluja, V. (2024). Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations. International Journal of Global Advanced Scientific Research. Available at: [Link].

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Comparative

A Guide to the Definitive Structural Validation of 1-(Difluoromethyl)-4-nitro-1H-pyrazole: A Multi-Technique Spectroscopic and Crystallographic Approach

As a Senior Application Scientist, I've seen firsthand how the success of a drug development program hinges on the unambiguous structural confirmation of its core building blocks. A seemingly minor ambiguity in a molecul...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've seen firsthand how the success of a drug development program hinges on the unambiguous structural confirmation of its core building blocks. A seemingly minor ambiguity in a molecular structure can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and significant delays. The pyrazole scaffold is a cornerstone in medicinal chemistry, and its fluorinated derivatives are of particular interest for their ability to enhance metabolic stability and target affinity.[1]

This guide provides an in-depth, multi-technique workflow for the definitive validation of 1-(difluoromethyl)-4-nitro-1H-pyrazole (CAS No. 956477-64-8), a critical intermediate in the synthesis of modern therapeutics, including Factor XIa inhibitors like Milvexian.[2] We will move beyond simply presenting data, focusing instead on the causal logic behind our experimental choices and demonstrating how a convergence of evidence from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction provides an unshakeable confirmation of its structure.

The Analytical Challenge: Isomeric Differentiation

The synthesis of 1-(difluoromethyl)-4-nitro-1H-pyrazole via difluoromethylation of 4-nitro-1H-pyrazole is generally robust.[2] However, the potential for isomeric impurities, such as the 3-nitro or 5-nitro regioisomers, necessitates a rigorous analytical strategy. Our goal is not just to confirm the presence of the desired product but to definitively rule out plausible alternatives. This guide will use the hypothetical 1-(difluoromethyl)-3-nitro-1H-pyrazole as a comparative foil to illustrate the power of these techniques in making such fine distinctions.

cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Workflow Start 4-nitro-1H-pyrazole Synth Difluoromethylation Start->Synth Crude Crude Product (Mixture of Isomers?) Synth->Crude Purify Chromatography / Recrystallization Crude->Purify Pure Purified Analyte Purify->Pure NMR NMR (¹H, ¹³C, ¹⁹F) Pure->NMR MS Mass Spectrometry (HRMS) Pure->MS IR IR Spectroscopy Pure->IR XRAY X-ray Crystallography (Unambiguous Proof) NMR->XRAY If single crystal available Conclusion Definitive Structure Confirmed: 1-(difluoromethyl)-4-nitro-1H-pyrazole NMR->Conclusion MS->XRAY If single crystal available MS->Conclusion IR->XRAY If single crystal available IR->Conclusion XRAY->Conclusion

Caption: High-level workflow for the synthesis and definitive structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Evidence

NMR is the most powerful tool for elucidating the precise connectivity of a molecule in solution. For a compound like this, a full suite of experiments—¹H, ¹³C, and ¹⁹F NMR—is non-negotiable. The causality here is clear: each nucleus provides a unique and complementary piece of the structural puzzle.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is often used for initial characterization due to its versatility.[2]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer. Ensure sufficient scans for a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is crucial for observing the chemical shift and confirming the difluoromethyl environment without the complexity of ¹H-¹⁹F coupling. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for identifying fluorine-containing moieties.[3]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assigning the difluoromethyl carbon.

  • Data Processing: Process all spectra using appropriate software. Reference the spectra (e.g., ¹H and ¹³C to residual solvent signals, ¹⁹F to an external standard like CFCl₃). Integrate the signals in the ¹H spectrum.

Data Interpretation and Isomer Differentiation

The key to validation lies in comparing the observed data to the expected electronic environments of the 4-nitro isomer versus other possibilities.

Caption: Structure of 1-(difluoromethyl)-4-nitro-1H-pyrazole with key positions.

¹H NMR Analysis: The proton spectrum is the most immediately informative for distinguishing regioisomers.

  • H3 and H5 Protons: In the 4-nitro isomer, the two pyrazole protons (at C3 and C5) are in distinct chemical environments. The H5 proton is adjacent to the electron-withdrawing nitro group, while the H3 proton is not. However, both are influenced by the N1-CHF₂ group. We expect two distinct singlets (or narrow doublets if long-range coupling is resolved). The H5 proton is expected to be significantly downfield due to the anisotropic effect of the nitro group.

  • CHF₂ Proton: The difluoromethyl proton will appear as a triplet due to coupling with the two equivalent fluorine atoms (J_HF).

¹⁹F NMR Analysis: The fluorine spectrum provides a clear signature for the CHF₂ group.

  • It will show a doublet due to coupling with the single proton (J_HF). The chemical shift will be in the characteristic range for a difluoromethyl group attached to a nitrogen atom in a heteroaromatic ring.[4]

¹³C NMR Analysis: The carbon spectrum confirms the carbon skeleton.

  • We expect three aromatic carbon signals and one aliphatic carbon signal.

  • The C4 carbon, directly attached to the nitro group, will be significantly deshielded.

  • The CHF₂ carbon will appear as a triplet due to one-bond coupling to the two fluorine atoms (¹J_CF).

Table 1: Expected NMR Data for 1-(difluoromethyl)-4-nitro-1H-pyrazole in CDCl₃

NucleusPositionExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (Hz)Rationale
¹H H3~8.1 - 8.3s-Aromatic proton adjacent to N-CHF₂
H5~8.5 - 8.7s-Aromatic proton deshielded by adjacent NO₂
CHF₂~7.6 - 7.8t²J_HF ≈ 55-60Proton coupled to two fluorine atoms
¹³C C3~138 - 142s-Aromatic carbon
C4~135 - 140s-Aromatic carbon attached to NO₂ (deshielded)
C5~125 - 130s-Aromatic carbon
CHF₂~112 - 116t¹J_CF ≈ 230-240Aliphatic carbon coupled to two fluorines
¹⁹F CHF₂~-90 to -95d²J_HF ≈ 55-60Fluorines coupled to one proton

Note: These are estimated values based on data for similar fluorinated and nitrated pyrazole structures. Actual values should be confirmed experimentally.[5][6]

Comparative Analysis: Ruling out the 3-Nitro Isomer

Title Predicted ¹H NMR Shift Comparison H5_4 H5 ~8.6 ppm H3_4 H3 ~8.2 ppm Reason1 H5 is deshielded by adjacent NO₂ H5_4->Reason1 H4_3 H4 ~7.9 ppm H5_3 H5 ~8.9 ppm Reason2 H5 is strongly deshielded by adjacent NO₂ and N2 H5_3->Reason2

Caption: Predicted ¹H NMR differences between 4-nitro and 3-nitro isomers.

For the 1-(difluoromethyl)-3-nitro-1H-pyrazole isomer, the proton NMR would be dramatically different. The H4 and H5 protons would now be coupled, resulting in two doublets. Furthermore, the H5 proton would be exceptionally deshielded, likely appearing even further downfield than in the 4-nitro isomer due to the combined electron-withdrawing effects of the adjacent nitro group and the pyridine-like N2 atom. The absence of two doublets and the presence of two singlets in the aromatic region is a powerful diagnostic indicator for the 4-nitro structure.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

While NMR elucidates the structure, high-resolution mass spectrometry (HRMS) provides orthogonal validation of the elemental composition.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Infusion: Infuse the sample directly into an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, making it ideal for observing the molecular ion.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The pyridine-like nitrogen (N2) of the pyrazole ring is a site of ready protonation, leading to a strong [M+H]⁺ signal.

  • Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental formula. Compare this to the theoretical value.

Expected Data and Interpretation

Table 2: High-Resolution Mass Spectrometry Data

ParameterTheoretical ValueExpected Experimental Value
Molecular Formula C₄H₃F₂N₃O₂C₄H₃F₂N₃O₂
Molecular Weight 163.084 g/mol -
[M+H]⁺ (Monoisotopic) 164.0266 m/z164.0266 ± 0.0005 m/z

The observation of an ion with an accurate mass within 5 ppm of the theoretical value for C₄H₄F₂N₃O₂⁺ is compelling evidence for the assigned molecular formula.[1][7] Any significant deviation would suggest an incorrect assignment or the presence of an unexpected adduct. While fragmentation can be induced (MS/MS), for initial validation, confirming the parent ion is the primary goal.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups. It serves as a quick quality check and supports the assignments made by NMR and MS.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (if it's an oil) or using an Attenuated Total Reflectance (ATR) accessory (for solids or oils).[2]

  • Data Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Expected Data and Interpretation

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3100 - 3180C-H stretchAromatic C-HConfirms the pyrazole ring protons.
~1560 & ~1350Asymmetric & Symmetric N-O stretchNitro (NO₂)Strong, sharp bands characteristic of the nitro group. Their presence is a critical confirmation.[5]
~1100 - 1250C-F stretchDifluoromethyl (CF₂)Strong absorptions confirming the fluorinated substituent.
~1400 - 1600C=C / C=N stretchPyrazole RingConfirms the heterocyclic core.

The most crucial peaks to observe are the strong, distinct stretches for the nitro group. The absence of a broad N-H stretching band (typically >3200 cm⁻¹) confirms that the pyrazole nitrogen is substituted, which is consistent with the N1-difluoromethyl structure and rules out the parent 4-nitro-1H-pyrazole.[8]

Single-Crystal X-ray Diffraction: The Final, Unambiguous Proof

When all other data point to a single structure, X-ray crystallography provides the definitive, three-dimensional proof. It is the gold standard, revealing not only the exact atomic connectivity and geometry but also how the molecules arrange themselves in the solid state.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: This is often the most challenging step. Suitable single crystals can be grown by slow evaporation of a solvent (e.g., dichloromethane/hexane mixture) or vapor diffusion.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[8]

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 172 K) to minimize thermal vibrations. X-rays are diffracted by the crystal lattice as it is rotated.[8]

  • Structure Solution and Refinement: The diffraction pattern is used to solve the phase problem and generate an initial electron density map. This map is then refined against the experimental data to yield the final crystal structure.[9]

Expected Crystallographic Data

While a specific structure determination is required for exact values, we can predict the key features based on known structures of nitropyrazoles.[10][11]

Table 4: Expected Crystallographic Parameters

ParameterExpected Value/ObservationSignificance
Crystal System Monoclinic or OrthorhombicDescribes the basic crystal lattice symmetry.[12]
Space Group e.g., P2₁/cDefines the symmetry elements within the unit cell.
Bond Lengths C-NO₂: ~1.45 Å; C-F: ~1.35 ÅConfirms expected bond orders and hybridization.
Bond Angles Angles within the pyrazole ring ≈ 108°Confirms the five-membered ring geometry.
Planarity Pyrazole ring is planarThe nitro group may be slightly twisted out of the plane.
Intermolecular Interactions Weak C-H···O or C-H···F hydrogen bonds; π-π stackingGoverns the crystal packing and physical properties.

Conclusion

The structural validation of a key pharmaceutical intermediate like 1-(difluoromethyl)-4-nitro-1H-pyrazole is a process of building a fortress of converging evidence. NMR spectroscopy provides the primary blueprint of atomic connectivity and is powerful enough to differentiate between subtle regioisomers. High-resolution mass spectrometry provides an exact elemental composition, while IR spectroscopy offers a rapid confirmation of essential functional groups. Finally, single-crystal X-ray diffraction serves as the ultimate arbiter, delivering an unambiguous 3D structure. By employing this rigorous, multi-technique workflow, researchers and drug development professionals can proceed with absolute confidence in the identity and purity of their materials, ensuring the integrity and success of their scientific endeavors.

References

  • Mezei, G. et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • Baashen, M. A. et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Cardiff University ORCA. Available at: [Link]

  • Elguero, J. et al. (2021). The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations. DSpace Repository. Available at: [Link]

  • Elguero, J. et al. (2021). The Structure of Nitro‐ and Polynitropyrazoles: X‐Ray Crystallography Versus Theoretical Calculations. ResearchGate. Available at: [Link]

  • Chirita, C. et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]

  • ResearchGate. (2001). (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. Available at: [Link]

  • University of California, Irvine. (n.d.). 19Fluorine NMR. Available at: [Link]

  • Valdés, H. et al. (2020). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. ACS Publications. Available at: [Link]

Sources

Validation

A Comparative Guide to the Patent Landscape for the Synthesis and Application of 1-(Difluoromethyl)-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Fluorinated Pyrazole Intermediate 1-(Difluoromethyl)-4-nitro-1H-pyrazole is a crucial building block in modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Pyrazole Intermediate

1-(Difluoromethyl)-4-nitro-1H-pyrazole is a crucial building block in modern medicinal and agricultural chemistry.[1] The incorporation of a difluoromethyl (-CHF2) group into molecular scaffolds is a widely recognized strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[2] The pyrazole core is a "privileged scaffold," appearing in numerous approved drugs, while the nitro group serves as a versatile chemical handle for further functionalization, most commonly through reduction to an amine.[1][3]

This guide will navigate the intellectual property landscape for this compound, comparing patented synthetic routes for efficiency and scalability, and exploring its diverse applications, from Factor XIa inhibitors to novel fungicides.

Patent Landscape: Synthesis of 1-(Difluoromethyl)-4-nitro-1H-pyrazole

The primary patented method for synthesizing this compound is the direct difluoromethylation of 4-nitro-1H-pyrazole.[1] While this appears straightforward, the choice of difluoromethylating agent, reaction conditions, and purification methods are critical for achieving high yield and purity, forming the basis of various patents.

Alternative strategies often focus on constructing the pyrazole ring with the difluoromethyl group already in place. These methods can offer advantages in regioselectivity and may avoid the use of harsh fluorinating agents.

Below is a conceptual workflow illustrating the major patented synthetic approaches.

Synthesis_Landscape cluster_0 Approach 1: Direct N-Difluoromethylation cluster_1 Approach 2: Pyrazole Ring Formation cluster_2 Key Patent Families A 4-Nitro-1H-pyrazole C 1-(Difluoromethyl)-4-nitro-1H-pyrazole A->C Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, MeCN) B Difluoromethylating Agent (e.g., ClCHF2, TMS-CHF2) B->C P1 Patents on specific difluoromethylating reagents and conditions. C->P1 D Difluoro-β-ketoester or equivalent F Cyclization & Nitration D->F E Hydrazine Source E->F G 1-(Difluoromethyl)-4-nitro-1H-pyrazole F->G P2 Patents on novel precursors for ring formation (e.g., WO 92/12970). G->P2 P3 Patents on purification and isolation methods.

Caption: Patented Synthetic Pathways to the Target Intermediate.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route is a critical decision in process development, balancing cost, yield, purity, and scalability. Many patents for related compounds, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, highlight common challenges in fluorination chemistry, including low yields, expensive raw materials, and the formation of difficult-to-separate isomers.[4][5]

Synthetic Approach Key Reagents Typical Yield (%) Advantages Challenges & Patented Solutions
Direct N-Difluoromethylation 4-Nitro-1H-pyrazole, Chlorodifluoromethane (gas) or TMSCF2H60-85%Utilizes a commercially available starting material.Handling of gaseous reagents; potential for side reactions. Patents often focus on specific catalysts or phase-transfer conditions to improve efficiency.
Pyrazole Ring Formation Ethyl 4,4-difluoroacetoacetate, Hydrazine, Nitrating agent55-75% (multi-step)High regioselectivity.More complex, multi-step process. Patents like EP1997808A describe similar cyclization-hydrolysis sequences.[6]
Vilsmeier-Haack Approach (For related isomers) 1,1-Difluoroacetone, Methyl hydrazine, POCl3, DMF80-90%High yield and regioselectivity for specific isomers.Requires specific starting materials; not directly applicable for the 4-nitro isomer but demonstrates powerful pyrazole synthesis strategies. (e.g., EP2008996A1).[7]
Causality Behind Experimental Choices

The direct N-difluoromethylation is often preferred in industrial settings due to its convergent nature, starting from a readily available pyrazole. The choice of base (e.g., potassium carbonate) and solvent (e.g., DMF) is crucial for deprotonating the pyrazole nitrogen, facilitating its nucleophilic attack on the difluoromethyl source. The challenge lies in controlling the reactivity and preventing undesired side reactions, which is where the novelty of many process patents resides.

Ring-forming strategies, while longer, offer greater control over the final substitution pattern, which can be essential for avoiding isomeric impurities that are costly to remove.[5]

Detailed Experimental Protocol: Direct N-Difluoromethylation

This protocol is a representative, self-validating system based on principles described in the patent literature.

Objective: To synthesize 1-(difluoromethyl)-4-nitro-1H-pyrazole with a purity of >99%.

Materials:

  • 4-Nitro-1H-pyrazole (1.0 eq)

  • Potassium Carbonate (K2CO3), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Chlorodifluoromethane (Freon-22)

  • Nitrogen (N2) gas

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO4), anhydrous

Procedure:

  • A dry, three-neck round-bottom flask is charged with 4-nitro-1H-pyrazole (1.0 eq) and anhydrous K2CO3 (2.0 eq).

  • The flask is purged with N2, and anhydrous DMF is added to create a stirrable slurry.

  • The reaction mixture is cooled to 0°C in an ice bath.

  • Chlorodifluoromethane gas is bubbled through the slurry at a controlled rate for 2-4 hours, with the temperature maintained below 10°C.

  • Reaction progress is monitored by Gas Chromatography (GC). Upon completion, the reaction is quenched by the slow addition of deionized water.

  • The mixture is extracted three times with EtOAc.

  • The combined organic layers are washed with water, then brine, dried over anhydrous MgSO4, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product as a pale yellow to yellow oil.

  • Purification is achieved via vacuum distillation or column chromatography to yield the final product.

Validation:

  • Identification: 1H NMR (CDCl3) should conform to the expected structure.[1]

  • Purity: GC analysis should indicate a purity of NLT (Not Less Than) 99%.[1]

Patent Landscape: Applications of 1-(Difluoromethyl)-4-nitro-1H-pyrazole

The true value of this intermediate is realized in its application as a precursor to a wide range of biologically active molecules. The nitro group is typically reduced to 1-(difluoromethyl)-1H-pyrazol-4-amine, which then serves as a versatile nucleophile for constructing amides, ureas, and other functional groups.

Patents leveraging this intermediate are predominantly found in the pharmaceutical and agrochemical sectors.

Application_Landscape cluster_apps Patented Application Areas A 1-(Difluoromethyl)-4-nitro-1H-pyrazole B Reduction (e.g., H2/Pd-C, Fe/HCl) A->B C 1-(Difluoromethyl)-1H-pyrazol-4-amine B->C D Factor XIa Inhibitors (e.g., Milvexian) For Thromboembolic Disorders C->D Amide Coupling E NLRP3 Inflammasome Modulators For Inflammatory Diseases C->E Amide/Urea Formation F Fungicides (e.g., Pyrazole Carboxamides) C->F Amide Coupling G Herbicides C->G Various Derivatizations

Caption: Key Patented Applications Derived from the Intermediate.

Comparative Performance in Key Applications

The difluoromethyl-pyrazole moiety imparts distinct advantages over non-fluorinated or alternatively substituted analogues. In drug discovery, this often translates to improved potency and pharmacokinetic profiles.

Case Study: Factor XIa Inhibitors

Milvexian, an anticoagulant, is a prominent example of a drug candidate that utilizes the 1-(difluoromethyl)-1H-pyrazol-4-amine core.[1] The difluoromethyl group is critical for optimal binding to the S1 pocket of the Factor XIa enzyme.

Compound Type Alternative Group at N1 Relative Potency (IC50) Rationale for Performance Difference
Target Scaffold -CHF2++++The -CHF2 group acts as a hydrogen bond donor and has optimal lipophilicity for the target binding pocket, enhancing potency and metabolic stability.
Alternative 1 -CH3++The methyl group is more lipophilic and lacks the hydrogen bond donating capacity, leading to reduced binding affinity.
Alternative 2 -H+The unsubstituted pyrazole has lower metabolic stability and different electronic properties, resulting in weaker interactions with the enzyme.
Case Study: Agrochemical Fungicides

In agrochemicals, compounds like Bixafen and Isopyrazam are pyrazole-carboxamide fungicides.[5] While these specific examples use a 3-(difluoromethyl) isomer, the principle remains the same: the difluoromethyl group is crucial for inhibiting the target enzyme, succinate dehydrogenase (SDHI).[8]

Detailed Experimental Protocol: Synthesis of a Pyrazole Carboxamide

This protocol outlines the synthesis of a model carboxamide, demonstrating the utility of the amine intermediate.

Objective: To synthesize N-benzyl-1-(difluoromethyl)-1H-pyrazole-4-carboxamide.

Materials:

  • 1-(Difluoromethyl)-1H-pyrazol-4-amine (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO3) solution

Procedure:

  • Dissolve 1-(difluoromethyl)-1H-pyrazol-4-amine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C.

  • Add TEA, followed by the dropwise addition of benzoyl chloride.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure amide.

Validation:

  • Structure Confirmation: Mass Spectrometry (MS) and 1H/13C NMR spectroscopy.

  • Purity: High-Performance Liquid Chromatography (HPLC) analysis.

Conclusion and Future Outlook

The patent landscape for 1-(difluoromethyl)-4-nitro-1H-pyrazole is characterized by innovations in both its synthesis and its application as a high-value intermediate. While direct N-difluoromethylation is a dominant synthetic strategy, opportunities remain for developing more cost-effective and environmentally benign methods, as suggested by patents for related compounds that utilize cheaper starting materials like difluoromethane.[6]

In the applications sphere, the versatility of the derived amine ensures its continued relevance. The success of this scaffold in major drug discovery programs and next-generation fungicides indicates that future patent filings will likely focus on novel derivatives with tailored biological activities. Researchers and drug development professionals should monitor new patent applications that claim derivatives of the 1-(difluoromethyl)-1H-pyrazol-4-amine core, as they represent emerging therapeutic and agrochemical agents.

References

  • ExSyn Corp. (2023). 1-(Difluoromethyl)-4-nitro-1H-pyrazole.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

  • Google Patents. (1992). WO 92/12970: Fungicidal pyrazole derivatives.

  • Garlyauskayte, R. Y., & Yagupolskii, L. M. (2000). Synthesis of 1-difluoromethyl- and 1-polyfluoroalkyl-4-nitropyrazoles. Chemistry of Heterocyclic Compounds, 36(7), 818-821.

  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

  • Google Patents. (2016). EP 3 498 695 A1: METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF.

  • Google Patents. (2024). CN117304112A: Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

  • Google Patents. (2008). EP2008996A1: Process for the production of pyrazoles.

  • Google Patents. (2020). CN111362874B: Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

  • Synfacts. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides.

  • Smolecule. (n.d.). 1-(difluoromethyl)-4-nitro-1H-pyrazole.

  • PMC - NIH. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

  • PMC - PubMed Central. (2014). Current status of pyrazole and its biological activities.

  • PMC - PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.

  • Google Patents. (1998). EP 0822187 A1: PYRAZOLE DERIVATIVES AND HERBICIDES.

  • ResearchGate. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives.

  • ResearchGate. (n.d.). Fig. 1. Biological activity of pyrazoles derivatives and experimental....

  • ResearchGate. (2024). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 1-(difluoromethyl)-4-nitro-1H-pyrazole

Navigating the complexities of laboratory waste management is paramount to ensuring a safe and compliant research environment. This guide provides a detailed protocol for the proper disposal of 1-(difluoromethyl)-4-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of laboratory waste management is paramount to ensuring a safe and compliant research environment. This guide provides a detailed protocol for the proper disposal of 1-(difluoromethyl)-4-nitro-1H-pyrazole, a compound with significant utility in medicinal chemistry and materials science.[1][2] As a Senior Application Scientist, my objective is to offer a framework grounded in established safety principles and regulatory compliance, ensuring that this valuable research tool does not become a safety liability or an environmental hazard. The unique combination of a nitro group, a pyrazole ring, and a difluoromethyl group necessitates a multi-faceted approach to its disposal.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol can be established, a thorough understanding of the inherent hazards of 1-(difluoromethyl)-4-nitro-1H-pyrazole is essential. This understanding forms the bedrock of our safety procedures, dictating the necessary precautions and the ultimate disposal pathway.

The primary source for this critical information is the Safety Data Sheet (SDS), which indicates that this compound is:

  • Harmful if swallowed (H302).[3]

  • Toxic in contact with skin (H311).

  • A cause of skin irritation (H315).[3]

  • A cause of serious eye damage (H318).

  • Known to cause damage to organs (spleen, thyroid) through prolonged or repeated exposure (H372).

  • Harmful to aquatic life with long-lasting effects (H412).

The presence of the nitro group on the aromatic pyrazole ring suggests that the compound may have energetic properties and could be thermally unstable under certain conditions.[4] The difluoromethyl group, while enhancing metabolic stability in a pharmaceutical context, presents a disposal challenge due to the high stability of the carbon-fluorine bond.[1][5] Incomplete combustion of fluorinated compounds can lead to the formation of highly toxic and persistent byproducts.[5]

Hazard Summary Table
Hazard StatementGHS ClassificationKey Considerations
H302: Harmful if swallowedAcute Toxicity (Oral), Category 4Avoid ingestion. Do not eat, drink, or smoke when handling.
H311: Toxic in contact with skinAcute Toxicity (Dermal), Category 3Wear appropriate protective gloves and clothing.
H315: Causes skin irritationSkin Irritation, Category 2Avoid skin contact. Wash thoroughly after handling.[3]
H318: Causes serious eye damageSerious Eye Damage, Category 1Wear eye and face protection.
H372: Causes damage to organsSpecific Target Organ Toxicity (Repeated Exposure), Category 1Do not breathe dust/fume/gas/mist/vapors/spray.
H412: Harmful to aquatic lifeChronic Aquatic Hazard, Category 3Avoid release to the environment.

Laboratory-Scale Waste Management: Collection and Segregation

Proper segregation and collection of waste at the point of generation are critical to prevent accidental chemical reactions and to ensure that the waste is directed to the appropriate disposal stream.[6][7]

Step-by-Step Waste Collection Protocol:
  • Designate a Waste Container:

    • Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).[8][9] The original container is often a suitable choice for waste collection.[8]

    • The container must have a secure, tight-fitting lid.[8]

  • Labeling:

    • As soon as the first drop of waste is added, label the container with a hazardous waste tag.[8][10]

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "1-(difluoromethyl)-4-nitro-1H-pyrazole."

      • An accurate list of all components and their approximate percentages, including any solvents.

      • The relevant hazard pictograms (e.g., skull and crossbones, corrosion, health hazard).

      • The date of initial waste accumulation.

  • Segregation:

    • This waste stream should be segregated from other chemical waste streams to avoid inadvertent and potentially dangerous reactions.

    • Specifically, keep it separate from:

      • Strong acids and bases.[7][11]

      • Strong oxidizing and reducing agents.

      • Aqueous waste, unless the compound is in a dilute solution from an experimental workup.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[6]

    • The storage area should be well-ventilated, cool, and dry.[12][13]

    • Ensure the container is kept closed at all times, except when adding waste.[8]

    • Utilize secondary containment to mitigate the impact of any potential leaks or spills.[8][10]

Disposal Procedures: The Path to Decommissioning

Given the chemical nature of 1-(difluoromethyl)-4-nitro-1H-pyrazole, direct disposal into sanitary sewer systems or general refuse is strictly prohibited.[11][14] The recommended and most environmentally sound method of disposal is through a licensed hazardous waste disposal facility.

Primary Disposal Method: Incineration

High-temperature incineration in a facility equipped with afterburners and scrubbers is the preferred disposal method for this compound.[3]

  • Rationale:

    • The high temperatures can break down the stable pyrazole ring and the nitro group.

    • The difluoromethyl group requires high temperatures to break the strong carbon-fluorine bonds.[5]

    • Scrubbers are essential to neutralize acidic and toxic gases, such as hydrogen fluoride and nitrogen oxides, that are formed during combustion.

Disposal Workflow

The following diagram outlines the decision-making process for the disposal of 1-(difluoromethyl)-4-nitro-1H-pyrazole.

G start Waste Generated: 1-(difluoromethyl)-4-nitro-1H-pyrazole container Is the waste in a properly labeled and compatible container? start->container container->start No (Rectify immediately) segregate Segregate from incompatible materials (acids, bases, oxidizers). container->segregate Yes storage Store in a designated satellite accumulation area with secondary containment. segregate->storage pickup Arrange for pickup by institutional Environmental Health and Safety (EHS) or a licensed hazardous waste contractor. storage->pickup end_node Proper Disposal via High-Temperature Incineration pickup->end_node

Sources

Handling

Comprehensive Safety Protocol: Handling 1-(difluoromethyl)-4-nitro-1H-pyrazole in a Research &amp; Development Setting

This document provides an essential, in-depth guide to the safe handling, use, and disposal of 1-(difluoromethyl)-4-nitro-1H-pyrazole. As a key intermediate in the synthesis of advanced pharmaceutical compounds, its uniq...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an essential, in-depth guide to the safe handling, use, and disposal of 1-(difluoromethyl)-4-nitro-1H-pyrazole. As a key intermediate in the synthesis of advanced pharmaceutical compounds, its unique trifecta of chemical functionalities—a nitroaromatic system, a difluoromethyl group, and a pyrazole core—necessitates a rigorous and informed approach to laboratory safety. This guide moves beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, ensuring a self-validating system of protection for our researchers, scientists, and drug development professionals.

Hazard Analysis: A Synthesis of Functional Group Chemistry

  • The Nitroaromatic System : Aromatic nitro compounds are a well-documented class of chemicals with potential for toxicity and, in some cases, explosive instability.[1][2] The nitro group is a strong electron-withdrawing group, making the aromatic ring susceptible to nucleophilic attack.[3] Systemic exposure to nitroaromatics can lead to serious health effects, including methemoglobinemia, where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood.

  • The Pyrazole Core : Pyrazoles are heterocyclic amines that form the backbone of many pharmacologically active molecules.[4][5][6] While essential for their desired biological activity, this reactivity also means they can interact with unintended biological targets. Analogous pyrazole-based compounds are known to be skin, eye, and respiratory system irritants.[7][8][9]

  • The Difluoromethyl Group (-CHF2) : The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[10] However, the C-F bond's strength also means that if the molecule decomposes under high heat (e.g., in a fire), the release of highly toxic and corrosive hydrogen fluoride (HF) gas is a possibility.[11] Furthermore, many organofluorine compounds carry their own unique toxicological profiles.

Based on this composite analysis, 1-(difluoromethyl)-4-nitro-1H-pyrazole, a pale yellow to yellow oil[12], must be treated as harmful if swallowed, toxic in contact with skin, a serious eye irritant, a skin irritant, and a potential respiratory irritant with unknown long-term effects.

Hazard Class Associated Functional Group Potential Health & Physical Effects
Acute Toxicity (Oral, Dermal) Nitroaromatic, PyrazoleHarmful or toxic if absorbed through the skin or ingested.[8]
Skin & Eye Irritation Pyrazole, OrganofluorineMay cause serious skin and eye irritation or damage upon contact.[7][9]
Respiratory Irritation Pyrazole, OrganofluorineVapors or aerosols may cause irritation to the respiratory tract.[8]
Organ Toxicity NitroaromaticPotential for systemic effects, particularly on the blood (methemoglobinemia).[13]
Thermal Instability NitroaromaticPotential for energetic decomposition or explosion if heated under confinement.[14]
Hazardous Decomposition Organofluorine, NitroaromaticCombustion may produce highly toxic fumes of NOx and hydrogen fluoride.[11]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to create redundant barriers of protection. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.

Protection Type Minimum Requirement Rationale & Causality
Eye & Face Chemical splash goggles conforming to EN 166 or NIOSH standards.Protects against splashes of the oil. The potential for severe eye irritation necessitates a full seal around the eyes.[15][16]
Full-face shield worn over safety goggles.Required for all transfers of volumes >50 mL or when a splash risk is significant. This provides a secondary barrier for the entire face.[17]
Hand Protection Double-gloving: an inner nitrile glove with an outer, thicker glove (e.g., neoprene or butyl rubber).Aromatic and halogenated hydrocarbons can degrade standard nitrile gloves.[18] Double-gloving provides layered protection. Always inspect gloves before use and change them immediately if contamination is suspected.[15]
Body Protection Flame-resistant (FR) lab coat.Provides a barrier against splashes and is a critical precaution due to the unknown flammability and potential energetic nature of the nitro compound.[11]
Chemically resistant apron.Worn over the lab coat during transfers or procedures with a high splash risk to provide an additional impermeable layer.[16]
Respiratory Work exclusively within a certified chemical fume hood. This is the primary engineering control to prevent inhalation exposure.[19]
NIOSH-approved respirator with organic vapor/acid gas cartridges.Required for emergency situations, such as a large spill or fume hood failure. All personnel must be fit-tested and trained prior to use.[17]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is critical for minimizing exposure and preventing accidents.

Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase P1 Verify Fume Hood Certification (Annual Check) P2 Designate Work Area (Post warning signs) P1->P2 P3 Assemble PPE (Goggles, Face Shield, FR Coat, Gloves) P2->P3 P4 Prepare Spill Kit & First Aid (Absorbent, Neutralizer, Calcium Gluconate Gel) P3->P4 H1 Transfer Compound (Use compatible tools, e.g., glass, PTFE) P4->H1 Proceed to Handling H2 Perform Reaction/Workup (Maintain sash at lowest practical height) H1->H2 H3 Securely Cap All Containers H2->H3 C1 Decontaminate Work Surface (e.g., 70% Ethanol) H3->C1 Proceed to Cleanup C2 Segregate & Label Waste (Halogenated Organic Waste) C1->C2 C3 Remove PPE (Gloves last, avoid cross-contamination) C2->C3 C4 Wash Hands Thoroughly C3->C4

Caption: Standard operational workflow for handling 1-(difluoromethyl)-4-nitro-1H-pyrazole.

Step-by-Step Methodology:

  • Preparation:

    • Confirm the chemical fume hood has been certified within the last year.

    • Clearly designate a specific area within the hood for this work.

    • Ensure an appropriate spill kit is immediately accessible. This must include an absorbent material (e.g., vermiculite or sand), and a container for waste.

    • Confirm that a tube of 2.5% Calcium Gluconate gel is available and within its expiration date as a first-aid precaution for any potential organofluorine exposure.[20]

    • Don all required PPE before bringing the compound into the work area.

  • Execution:

    • Perform all manipulations, including weighing and transfers, inside the designated fume hood.

    • Use tools and vessels made of compatible materials (e.g., glass, stainless steel, PTFE) to avoid degradation.

    • Keep containers of the compound sealed when not in immediate use to minimize vapor concentration.

    • Ground equipment where appropriate to prevent static discharge, which could be an ignition source.[15]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical. A standard procedure involves a detergent wash followed by rinses with water and a suitable solvent (e.g., ethanol or acetone), collecting all rinsate as hazardous waste.[21]

    • Carefully remove PPE, ensuring that the outer layer of gloves is removed first, followed by the apron, face shield, and lab coat. Remove the inner gloves last.

    • Wash hands and forearms thoroughly with soap and water.

Emergency & Disposal Plans

Rapid and correct response to an emergency can significantly mitigate harm.

Spill Response Decision Tree

G Spill Spill Occurs Size Is spill <100 mL AND contained in hood? Spill->Size SmallSpill Small Spill Procedure Size->SmallSpill Yes LargeSpill Large Spill Procedure EVACUATE Size->LargeSpill No Alert Alert Area Personnel & Lab Supervisor SmallSpill->Alert CallEHNS Call Emergency Services / EH&S LargeSpill->CallEHNS Absorb Cover with inert absorbent (e.g., Vermiculite) Alert->Absorb Collect Collect waste into a sealed, labeled container Absorb->Collect Decon Decontaminate the area Collect->Decon

Sources

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